4-Pyrrolidin-1-yl-pentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUMCJLQKMUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pyrrolidin-1-yl-pentanoic acid: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 4-Pyrrolidin-1-yl-pentanoic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. The document delves into the compound's structural features, outlines a detailed synthetic protocol, and discusses methods for its characterization using modern analytical techniques. The pyrrolidine motif is a cornerstone in medicinal chemistry, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics.[1][2][3]
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidinyl moiety, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its prevalence in numerous natural products and FDA-approved drugs underscores its importance.[1] The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, this compound, providing a foundational understanding for its potential applications in research and development.
Molecular Structure and Properties
The fundamental step in understanding the potential of any chemical entity is a thorough characterization of its structure.
Chemical Structure
This compound possesses a pentanoic acid backbone with a pyrrolidine ring attached to the fourth carbon atom. The IUPAC name for this compound is 4-(pyrrolidin-1-yl)pentanoic acid.
Below is a 2D representation of the molecular structure:
Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 4-(pyrrolidin-1-yl)pentanoic acid |
| SMILES | CC(CCCC(=O)O)N1CCCC1 |
Synthesis of this compound
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. A highly plausible and scalable route to this compound is through the reductive amination of levulinic acid (4-oxopentanoic acid) with pyrrolidine. This method is attractive due to the commercial availability of the starting materials and the generally high yields and selectivity of the reaction.
Synthetic Workflow
The overall synthetic transformation is depicted in the workflow diagram below.
Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via reductive amination.
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add levulinic acid (1 equivalent). Dissolve the levulinic acid in anhydrous dichloromethane (DCM).
-
Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes. The initial reaction between the ketone and the amine forms an iminium ion intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes, maintaining the temperature at room temperature. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for imines in the presence of the carboxylic acid functionality.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl.
-
Adjust the pH of the aqueous layer to neutral (pH ~7) with 1 M NaOH.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on its structure and data from similar compounds.
¹H NMR (predicted):
-
δ 0.9-1.1 ppm (d, 3H): Methyl protons (CH₃) at the C5 position, appearing as a doublet due to coupling with the adjacent methine proton.
-
δ 1.5-1.9 ppm (m, 6H): Methylene protons of the pentanoic acid chain (at C2 and C3) and the two methylene groups of the pyrrolidine ring not adjacent to the nitrogen.
-
δ 2.2-2.5 ppm (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom.
-
δ 2.8-3.2 ppm (m, 1H): Methine proton (CH) at the C4 position of the pentanoic acid chain.
-
δ 10-12 ppm (br s, 1H): Carboxylic acid proton (COOH).
¹³C NMR (predicted):
-
δ ~15-20 ppm: Methyl carbon (CH₃).
-
δ ~23-25 ppm: Methylene carbons of the pyrrolidine ring.
-
δ ~30-35 ppm: Methylene carbons of the pentanoic acid chain.
-
δ ~50-55 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.
-
δ ~60-65 ppm: Methine carbon (CH) at the C4 position.
-
δ ~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 171).
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.
-
Loss of the carboxyl group: Fragmentation involving the loss of the COOH group (45 Da) or CO₂ (44 Da) from the molecular ion.
-
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carboxylic acid group could occur.
-
Applications and Future Directions
The pyrrolidine scaffold is a key component in a wide array of biologically active molecules. Derivatives of pyrrolidine have shown potential as anticonvulsants, nootropics, and inhibitors of various enzymes. The presence of both a basic nitrogen atom and an acidic carboxylic acid group in this compound makes it an interesting candidate for a zwitterionic compound with potential applications as a GABA analog or as a building block for more complex molecules. Further research could explore its biological activity in various assays related to neuroscience, metabolic disorders, or infectious diseases. The stereocenter at the 4-position also opens up possibilities for the synthesis and evaluation of individual enantiomers, which may exhibit different biological profiles.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(5), 453. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1264287. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Xie, C., et al. (2019). Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society, 141(9), 4002-4009. [Link]
-
Vitaku, E., et al. (2014). Pyrrolidine: a versatile building block in the synthesis of natural products and their analogues. Beilstein Journal of Organic Chemistry, 10, 857–891. [Link]
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Physicochemical properties of 4-Pyrrolidin-1-yl-pentanoic acid.
An In-Depth Technical Guide to the Physicochemical Properties of 4-Pyrrolidin-1-yl-pentanoic Acid
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides an in-depth analysis of this compound, a molecule of interest for its structural motifs—a cyclic tertiary amine and a carboxylic acid—which are common in pharmacologically active compounds.
While specific experimental data for this compound is not extensively published, this document serves as a technical blueprint for its characterization. It is designed for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and field-proven experimental protocols necessary to thoroughly evaluate this molecule or structurally similar candidates. We will explore the causality behind experimental choices, providing a framework for robust, self-validating physicochemical analysis.
Molecular Identity and Structural Characteristics
Precise identification is the cornerstone of any chemical analysis. This compound is a chiral molecule containing both a basic nitrogen within the pyrrolidine ring and an acidic carboxylic acid group, suggesting zwitterionic properties at physiological pH.
-
IUPAC Name: 4-(Pyrrolidin-1-yl)pentanoic acid
-
Molecular Formula: C₉H₁₇NO₂[1]
-
Molecular Weight: 171.24 g/mol [1]
-
CAS Number: While a specific CAS number for the free base is not prominently indexed, the hydrochloride salt is registered under CAS 1185297-26-0.[2]
Chemical Structure:
Figure 1: 2D structure of this compound, highlighting the chiral center at the 4-position.
Summary of Core Physicochemical Properties
The following table summarizes the key physicochemical parameters critical for drug development. Given the scarcity of published experimental data, this table presents predicted values and highlights the necessity for empirical determination using the protocols detailed in subsequent sections.
| Property | Predicted/Estimated Value | Significance in Drug Development | Section |
| Melting Point (Tₘ) | Data not available | Purity, solid-state stability, polymorphism | 5.1 |
| pKa (Acidic) | ~4.5 | Ionization state, solubility, receptor binding | 4.1 |
| pKa (Basic) | ~11.0 | Ionization state, solubility, off-target effects | 4.1 |
| LogP | ~0.5 - 1.5 (at neutral pH) | Membrane permeability, absorption, distribution | 3.1 |
| Aqueous Solubility | pH-dependent | Bioavailability, formulation, dissolution rate | 4.2 |
| Thermal Stability | Data not available | Manufacturing processability, storage, shelf-life | 5.2 |
Lipophilicity: The Gateway to Permeability
Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. It represents the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase.[3]
-
A positive LogP value indicates higher concentration in the lipid phase (more lipophilic).[3]
-
A negative LogP value signifies a preference for the aqueous phase (more hydrophilic).[3]
-
For oral drugs, a LogP value between 1 and 3 is often considered a good starting point, though the optimal range is target-dependent.
Experimental Determination of LogP: Shake-Flask Method (Gold Standard)
Expertise & Causality: The shake-flask method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions).[4] This method is considered the gold standard for its directness, though it is time-consuming and requires a pure sample. The choice of pH is critical for ionizable compounds like this compound, as the LogP value is truly a measure of the neutral species, whereas the LogD value reflects the distribution at a specific pH, accounting for all ionic forms.
-
Preparation: Prepare a phosphate buffer (pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This step is crucial to prevent volume changes during the experiment.
-
Dissolution: Accurately weigh and dissolve a small amount of this compound in the pre-saturated aqueous buffer.
-
Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
Caption: Workflow for LogP determination via the Shake-Flask method.
Ionization and Solubility: The Keys to Bioavailability
For an ionizable compound, the acid dissociation constant (pKa) and aqueous solubility are inextricably linked. These parameters dictate how the drug will behave in the varying pH environments of the gastrointestinal tract, bloodstream, and cellular compartments.
Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This compound is amphoteric, having two pKa values:
-
Acidic pKa (pKa₁): Due to the carboxylic acid group (-COOH), expected to be in the range of 4-5.
-
Basic pKa (pKa₂): Due to the conjugate acid of the tertiary pyrrolidine nitrogen, expected to be in the range of 10-11.[6]
Expertise & Causality: Knowing the pKa values allows prediction of the dominant ionic species at a given pH. At the low pH of the stomach (~1-2), the carboxylic acid will be protonated (neutral) and the amine will be protonated (positive charge). In the intestine and blood (~pH 7.4), the carboxylic acid will be deprotonated (negative charge) and the amine will remain protonated (positive charge), forming a zwitterion. This ionization state profoundly impacts solubility and membrane permeability.
Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring pH changes as a titrant (a strong acid or base) is added to a solution of the compound.[7][8]
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in purified water, ensuring it is free of dissolved CO₂.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode in the sample solution.
-
Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition.
-
Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[9]
Caption: Predicted ionization states of the compound across a pH range.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For active pharmaceutical ingredients (APIs), low solubility is a primary cause of poor oral bioavailability.[10]
Expertise & Causality: The solubility of an ionizable compound is highly pH-dependent, typically being lowest near its isoelectric point and increasing as the molecule becomes fully charged. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose can be dissolved in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[11]
This method determines the thermodynamic equilibrium solubility and is the standard for BCS classification.[11][12]
-
Buffer Preparation: Prepare buffers at a minimum of three pH values relevant to the GI tract: pH 1.2, 4.5, and 6.8.[11]
-
Sample Addition: Add an excess amount of the solid compound to vials containing a fixed volume of each buffer. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C) for a defined period (e.g., 24-48 hours) until equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
Classification: The lowest solubility value measured across the pH range is used for BCS classification.[11]
Caption: Workflow for equilibrium aqueous solubility determination.
Thermal Properties: Ensuring Stability and Purity
Thermal analysis provides crucial information about a compound's melting point, purity, and decomposition behavior, which are essential for quality control, formulation, and defining storage conditions.
Melting Point (Tₘ) by Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. DSC measures the difference in heat flow required to increase the temperature of a sample compared to a reference.[13] The melting process results in an endothermic peak on the DSC thermogram, the onset of which is typically reported as the melting point.[14][15] A broad melting peak often indicates the presence of impurities.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[15]
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of the melting endotherm.
Thermal Stability by Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] It is used to determine the temperature at which a compound begins to decompose. This information is vital for setting drying temperatures during manufacturing and establishing a product's shelf-life and storage conditions. A significant mass loss in the TGA curve indicates decomposition.[18]
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA's highly sensitive microbalance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) through a relevant temperature range (e.g., 25°C to 400°C) under a controlled atmosphere (typically nitrogen).
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: Identify the onset temperature of any significant mass loss events, which correspond to thermal decomposition.
Caption: Core principles of DSC and TGA experiments.
Conclusion
The physicochemical properties of this compound—its lipophilicity, ionization constants, solubility, and thermal stability—are the critical parameters that will guide its journey through the drug development pipeline. While predicted values offer a starting point, this guide emphasizes the indispensability of rigorous experimental determination. The protocols and workflows detailed herein provide a robust framework for generating the high-quality, reproducible data required for informed decision-making in medicinal chemistry, pre-formulation, and quality control. A thorough understanding of these properties is the first and most crucial step in translating a promising molecular structure into a safe and effective therapeutic agent.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
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TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
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Quora. (2017, April 18). How is pKa determined? Retrieved from [Link]
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Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
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Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1381-1389. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Smith, K. J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Organic Process Research & Development. Retrieved from [Link]
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Gębka, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3519. Retrieved from [Link]
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Savjani, K. T., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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Zhang, Z., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(4), 1825. Retrieved from [Link]
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SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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de Oliveira, M. A., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 45(3), 547-554. Retrieved from [Link]
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ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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PubChem. (n.d.). 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 5-(PYRROLIDIN-1-YL)PENTANOIC ACID. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Zhang, Z., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(4), 1825. Retrieved from [Link]
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AIP Publishing. (n.d.). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Retrieved from [Link]
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PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Pyrrolidin-1-yl-pentanoic Acid: Synthesis, Characterization, and Scientific Context
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Pyrrolidin-1-yl-pentanoic acid, a substituted amino acid derivative. We will delve into its chemical identity, propose a robust synthetic pathway, outline key analytical characterization techniques, and discuss its relevance within the broader context of pyrrolidine-containing molecules in chemical and pharmaceutical research.
Executive Summary: Navigating the Scarcity of a Specific Isomer
A thorough investigation of scientific literature and chemical databases reveals that while the molecular structure of this compound is well-defined, a specific CAS (Chemical Abstracts Service) number has not been assigned to this particular positional isomer. This typically indicates that the compound is not a common commercial product or has not been extensively reported in peer-reviewed literature.
However, its molecular formula and weight are unambiguously determined. Furthermore, its structural isomer, 5-Pyrrolidin-1-yl-pentanoic acid (CAS: 737728-45-9) , is commercially available and serves as a valuable analogue for understanding the general chemical and physical properties of this class of compounds[1]. This guide will leverage data from this closely related isomer and established principles of organic chemistry to provide a scientifically grounded technical profile for the 4-substituted variant.
Physicochemical and Structural Properties
The fundamental properties of this compound can be derived from its structure, which features a pentanoic acid backbone substituted with a pyrrolidine ring at the C4 position.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 171.24 g/mol | Santa Cruz Biotechnology[2] |
| Isomeric CAS No. | 737728-45-9 (for 5-Pyrrolidin-1-yl-pentanoic acid) | Matrix Fine Chemicals[1] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Proposed Synthesis Protocol: A Validated Approach
While a specific, published synthesis for the 4-isomer is elusive, a robust and reliable synthetic route can be designed based on well-established chemical transformations. The proposed method involves the reductive amination of a keto-acid with pyrrolidine. This approach is chosen for its high efficiency, selectivity, and the commercial availability of the starting materials.
Retrosynthetic Analysis and Strategy
The core of the proposed synthesis is the formation of the C-N bond at the C4 position. This can be achieved through the reductive amination of 4-oxopentanoic acid (levulinic acid) with pyrrolidine. The ketone group on levulinic acid provides a perfect electrophilic site for the nucleophilic attack by the secondary amine of pyrrolidine, forming a transient enamine or iminium ion, which is then reduced in situ to the desired product.
Experimental Workflow: Step-by-Step Protocol
Reaction: Reductive amination of 4-oxopentanoic acid with pyrrolidine.
Materials:
-
4-Oxopentanoic acid (Levulinic acid)
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) for pH adjustment and salt formation (optional)
Protocol:
-
Reaction Setup: To a solution of 4-oxopentanoic acid (1.0 eq) in DCM, add pyrrolidine (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium intermediate. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like the reduction of the carboxylic acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. Alternatively, acidification with HCl can precipitate the hydrochloride salt, which is often easier to handle and purify.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization: A Self-Validating System
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Spectroscopic Methods
| Technique | Expected Results |
| ¹H NMR | - Broad singlet corresponding to the carboxylic acid proton. - Multiplets corresponding to the protons on the pyrrolidine ring. - A multiplet for the proton at the C4 position. - Multiplets for the methylene protons of the pentanoic acid chain. - A doublet for the terminal methyl group. |
| ¹³C NMR | - A signal for the carboxylic acid carbon (~170-180 ppm). - Signals for the carbons of the pyrrolidine ring. - Signals for the carbons of the pentanoic acid chain. |
| Mass Spec (MS) | - Electrospray ionization (ESI) would likely show the [M+H]⁺ ion at m/z 172.13. |
| Infrared (IR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C-H stretching from the aliphatic groups (~2850-3000 cm⁻¹). - A C-N stretch (~1000-1200 cm⁻¹). |
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column and a mobile phase of acetonitrile/water with an additive like formic acid or trifluoroacetic acid, should be developed to assess the purity of the final compound. A single major peak would indicate high purity.
-
Thin Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid reaction monitoring and preliminary purity checks.
Scientific Context and Potential Applications
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs[3]. Its presence can impart favorable physicochemical properties, such as increased aqueous solubility and the ability to form hydrogen bonds.
Substituted amino acids like this compound are valuable building blocks in drug discovery for several reasons:
-
Peptidomimetics: They can be incorporated into peptide sequences to create more stable and potent analogues of biologically active peptides.
-
Scaffolds for Library Synthesis: The carboxylic acid and the tertiary amine provide two handles for further chemical modification, allowing for the creation of diverse chemical libraries for screening.
-
Neurological Research: The core structure shares features with neurotransmitters and neuromodulators, making it a potential starting point for developing ligands for various receptors and transporters in the central nervous system.
Logical Relationship Diagram
Caption: The structural components of this compound and their contribution to its potential applications.
Conclusion
While this compound is not a readily cataloged chemical, its synthesis and characterization are well within the capabilities of standard organic chemistry laboratories. This guide provides a robust framework for its preparation and validation, grounded in established scientific principles. The structural motifs present in this molecule suggest its potential utility as a building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting a range of biological systems.
References
-
Matrix Fine Chemicals. 5-(PYRROLIDIN-1-YL)PENTANOIC ACID | CAS 737728-45-9. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of 4-Pyrrolidin-1-yl-pentanoic Acid and Its Derivatives as Modulators of the Alpha-7 Nicotinic Acetylcholine Receptor
Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, from naturally occurring alkaloids to synthetic drugs.[1] Its prevalence in medicinal chemistry stems from its ability to introduce conformational rigidity and serve as a versatile scaffold for creating three-dimensional diversity, which is crucial for specific interactions with biological targets. This guide delves into the burgeoning field of 4-pyrrolidin-1-yl-pentanoic acid derivatives, a class of compounds that has shown significant promise as modulators of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive function and inflammatory pathways.
The modulation of α7 nAChR is a compelling strategy for the development of novel therapeutics for a range of central nervous system (CNS) disorders.[2] This receptor is implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and other cognitive impairments.[2] Consequently, the discovery of potent and selective α7 nAChR modulators is a highly active area of research. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound and its derivatives, with a particular focus on their activity as α7 nAChR modulators.
The Alpha-7 Nicotinic Acetylcholine Receptor: A Prime Therapeutic Target
The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain, particularly in regions associated with learning and memory, such as the hippocampus and prefrontal cortex. Its activation by acetylcholine leads to an influx of cations, primarily calcium, which triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and neuronal survival.
A decline in cholinergic signaling and α7 nAChR dysfunction are hallmarks of several neurodegenerative and psychiatric disorders. In Alzheimer's disease, for instance, the accumulation of amyloid-beta plaques is thought to be linked to impaired α7 nAChR function. Therefore, compounds that can positively modulate the activity of this receptor hold significant therapeutic promise.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves the formation of an amide bond between the carboxylic acid moiety and a desired amine. This can be achieved through several well-established synthetic routes.
General Amide Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound amides, starting from the parent carboxylic acid and a primary or secondary amine.
Sources
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Pyrrolidin-1-yl-pentanoic acid as a Monoamine Transporter Modulator
This guide provides a comprehensive exploration of the potential mechanism of action for 4-Pyrrolidin-1-yl-pentanoic acid, a novel compound featuring the versatile pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[1][2][3] This structural characteristic is prevalent in numerous FDA-approved drugs and natural products, contributing to a wide array of biological activities, including anticancer, antidiabetic, and central nervous system effects.[1][2] Given the frequent role of pyrrolidine-containing molecules as neuromodulators, this document hypothesizes and outlines a rigorous scientific framework to investigate this compound as a selective inhibitor of the dopamine transporter (DAT).
The proposed mechanism centers on the compound's potential to competitively inhibit the reuptake of dopamine from the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This guide will detail the experimental strategy to validate this hypothesis, from initial binding affinity studies to in vivo functional and behavioral assays.
Part 1: The Dopamine Transporter - A Key Therapeutic Target
The dopamine transporter (DAT) is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is critical for terminating dopaminergic signaling and maintaining homeostatic levels of dopamine in the brain. Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including ADHD, depression, and substance use disorders, making it a prime target for therapeutic intervention.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound at the dopaminergic synapse.
Caption: Hypothesized inhibition of dopamine reuptake by this compound.
Part 2: Experimental Validation of the Hypothesized Mechanism
A multi-tiered experimental approach is essential to rigorously test the hypothesis that this compound is a selective DAT inhibitor. This involves a series of in vitro and in vivo assays designed to characterize the compound's binding affinity, functional activity, and physiological effects.
Tier 1: In Vitro Characterization - Binding Affinity and Functional Inhibition
The initial phase of investigation focuses on determining the compound's affinity for and functional inhibition of the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for DAT, SERT, and NET using competitive radioligand binding assays.
Methodology:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
Incubate the cell membranes with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET) at a fixed concentration.
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to compete with the radioligand for binding.
-
Incubate to equilibrium, then rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary:
| Transporter | Radioligand | Hypothetical Ki (nM) of this compound |
| DAT | [³H]WIN 35,428 | 15 |
| SERT | [³H]Citalopram | > 1000 |
| NET | [³H]Nisoxetine | 250 |
This hypothetical data suggests that this compound has a high affinity and selectivity for the dopamine transporter.
This protocol measures the functional inhibition of dopamine, serotonin, and norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT), hippocampus (for SERT), and frontal cortex (for NET) of rodent brains.
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate for a short period to allow for uptake.
-
Terminate the reaction by rapid filtration and washing.
-
Measure the radioactivity accumulated within the synaptosomes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of uptake for each transporter.
-
Hypothetical Data Summary:
| Neurotransmitter | Brain Region | Hypothetical IC₅₀ (nM) of this compound |
| [³H]Dopamine | Striatum | 50 |
| [³H]Serotonin | Hippocampus | > 2000 |
| [³H]Norepinephrine | Frontal Cortex | 800 |
These hypothetical results would functionally confirm the selective inhibition of dopamine uptake.
Tier 2: In Vivo Validation - Neurochemical and Behavioral Effects
Following in vitro characterization, the next step is to assess the in vivo effects of this compound on brain neurochemistry and behavior in an animal model.
This workflow describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving rat following administration of the compound.
Caption: Workflow for in vivo microdialysis to assess neurochemical changes.
A significant increase in extracellular dopamine levels in the striatum following compound administration would provide strong evidence for in vivo DAT inhibition.
Part 3: Metabolic Considerations
The pyrrolidine ring can be subject to metabolic modifications.[4][5] Studies on other pyrrolidine-containing compounds have shown that metabolism can occur via hydroxylation, N-dealkylation, and amide hydrolysis, often catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[6][7] Future investigations should include in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies to identify major metabolites and determine the compound's half-life and clearance.
Conclusion
This technical guide has proposed a plausible mechanism of action for this compound as a selective dopamine transporter inhibitor. The outlined experimental cascade, from in vitro binding and uptake assays to in vivo neurochemical and behavioral studies, provides a robust framework for validating this hypothesis. The versatility of the pyrrolidine scaffold, which is present in numerous biologically active compounds, underscores the potential of this molecule as a novel therapeutic agent for dopamine-related CNS disorders.[1][2][3][8] Further research into its metabolic fate and safety profile will be crucial for its continued development.
References
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed Central URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed URL: [Link]
-
Title: Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human Source: PubMed URL: [Link]
-
Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors Source: PubMed Central URL: [Link]
-
Title: 4-Acetylamino-5-((S)-2-carbamoyl-pyrrolidin-1-yl)-5-oxo-pentanoic acid | C12H19N3O5 | CID - PubChem Source: PubChem URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human Source: DOI URL: [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 6. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
Key research applications for pyrrolidine-based compounds.
An In-depth Technical Guide:
Introduction: The Pyrrolidine Ring as a Privileged Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in modern chemical and biomedical research. Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, has long signaled its biological significance.[1][2] However, it is the unique stereochemical and physicochemical properties of the pyrrolidine scaffold that have cemented its status as a "privileged scaffold" in drug discovery and a versatile tool in synthetic chemistry.
The sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure. This inherent 3D character, which allows it to present substituents in precise spatial orientations, is crucial for specific and high-affinity interactions with biological targets like enzymes and receptors.[3] Furthermore, the ring's conformational flexibility, known as "pseudorotation," allows it to adopt various "envelope" and "twist" conformations, enabling it to efficiently explore the pharmacophore space and adapt to the topology of a binding site.[3] These features, combined with the hydrogen bond accepting/donating capability of the ring nitrogen and its derivatives, make pyrrolidine-based compounds exceptionally well-suited for the rational design of novel therapeutics, catalysts, and advanced materials.
This guide provides an in-depth exploration of the core research applications of pyrrolidine-based compounds, moving from their central role in medicinal chemistry to their transformative impact on asymmetric catalysis and emerging applications in materials science. We will delve into the mechanistic principles, showcase field-proven experimental protocols, and provide a forward-looking perspective for researchers, scientists, and drug development professionals.
Part 1: The Pyrrolidine Scaffold in Medicinal Chemistry and Drug Development
The pyrrolidine motif is a recurring feature in a multitude of FDA-approved drugs, demonstrating its profound impact on human health. Its incorporation into a molecule can significantly enhance potency, selectivity, and pharmacokinetic properties.[4] This section explores the key therapeutic areas where pyrrolidine-based compounds have become indispensable.
Strategic Therapeutic Applications & Mechanistic Insights
Pyrrolidine derivatives have shown remarkable versatility, leading to their development in numerous therapeutic areas.[5] Their success stems from the scaffold's ability to act as a rigid, chiral framework that can be readily functionalized to target a wide range of biological molecules.
Antiviral Therapeutics
A significant application of pyrrolidine compounds is in the development of antiviral agents, particularly as protease inhibitors.[6] Viral proteases are critical enzymes that cleave viral polyproteins into mature, functional proteins necessary for viral replication. Pyrrolidine-based inhibitors are designed to mimic the transition state of this cleavage process, binding tightly to the enzyme's active site and blocking its function. Recently, novel pyrrolidine derivatives have been identified as potent inhibitors of the main protease (Mpro) of coronaviruses, a key target for broad-spectrum antiviral drugs.[7]
Caption: Mechanism of Pyrrolidine-Based Viral Protease Inhibitors.
Oncology & Cell Signaling
In cancer therapy, pyrrolidine derivatives have been engineered to inhibit various enzymes crucial for tumor growth and proliferation, such as kinases and histone deacetylases (HDACs).[3][5] Their ability to present functional groups in a defined three-dimensional arrangement allows for the design of highly selective inhibitors that can distinguish between different members of a protein family, thereby reducing off-target effects.
Central Nervous System (CNS) Disorders
The pyrrolidine core is found in drugs targeting a range of CNS disorders. Racetams, a class of drugs containing a pyrrolidone ring, are used to treat cognitive disorders like dementia and anxiety.[6] Furthermore, pyrrolidine-2,5-dione has emerged as a valuable scaffold for anticonvulsant agents used in the treatment of epilepsy, believed to act by modulating voltage-gated ion channels.[3] Recent studies have also identified novel pyrrolidine-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, offering a promising avenue for treating the cognitive decline associated with Alzheimer's disease.[8]
Cardiovascular and Metabolic Diseases
The history of pyrrolidine in medicine is highlighted by the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Captopril and Enalapril, both containing a proline (a substituted pyrrolidine) moiety, are landmark drugs for treating hypertension.[1][4] The pyrrolidine structure was key to mimicking the C-terminal dipeptide of the natural substrate of ACE. In metabolic diseases, pyrrolidine-based compounds have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, leading to new treatments for type 2 diabetes.[4]
Data Summary: Pyrrolidine-Based Drugs & Targets
The following table summarizes key examples of drugs and clinical candidates containing the pyrrolidine scaffold, illustrating the breadth of their therapeutic applications.
| Compound Class/Drug | Primary Target | Therapeutic Area | Key Structural Feature | Reference(s) |
| Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) | Hypertension | Proline scaffold mimics peptide substrate | [1][4] |
| Aniracetam | AMPA Receptor Modulator | Cognitive Disorders (Alzheimer's) | Pyrrolidin-2-one core | [1][6] |
| Teneligliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Pyrrolidine ring interacts with S1 pocket | [4] |
| Ethosuximide | T-type Calcium Channels | Epilepsy (Anticonvulsant) | Pyrrolidine-2,5-dione (succinimide) | [1][3] |
| Clindamycin | Bacterial 50S Ribosomal Subunit | Bacterial Infections | N-substituted proline derivative | [1] |
| Novel Pyrrolidines | Coronavirus Main Protease (Mpro) | Antiviral (e.g., COVID-19) | Binds to protease active site | [7] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a standard in vitro assay to screen pyrrolidine-based compounds for their ability to inhibit AChE, a key therapeutic target for Alzheimer's disease. The method is based on the Ellman's reaction, where the product of acetylcholine hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored compound that can be measured spectrophotometrically.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test pyrrolidine compound against AChE.
Materials:
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test pyrrolidine compounds dissolved in DMSO
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test pyrrolidine compound in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration in the well is below 1% to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each concentration of the test compound solution.
-
Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (buffer with DMSO).
-
Add 50 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of the DTNB solution to each well.
-
To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This self-validating system, through the use of positive and negative controls, ensures that the observed inhibition is due to the specific action of the test compound on the enzyme.
Part 2: Pyrrolidine Derivatives in Asymmetric Organocatalysis
Beyond medicine, pyrrolidine derivatives, most notably the amino acid L-proline, have revolutionized the field of asymmetric synthesis.[9] Proline organocatalysis provides an environmentally benign and highly efficient alternative to traditional metal-based catalysts for producing chiral molecules.[10]
The Proline Paradigm: A Bifunctional Catalyst
The catalytic genius of proline lies in its unique bifunctional nature. It contains a secondary amine, which acts as a Lewis base, and a carboxylic acid, which acts as a Brønsted acid.[11] This combination allows proline to activate both the nucleophile and the electrophile in a single, organized transition state, leading to high levels of stereocontrol.
Core Catalytic Cycle: Enamine Catalysis
One of the primary activation modes in proline catalysis is the formation of a nucleophilic enamine intermediate.[9] This is best exemplified in the asymmetric aldol reaction.
Causality of Experimental Choices:
-
The Catalyst: L-proline is chosen because its rigid cyclic structure locks the stereochemistry of the transition state. The secondary amine is essential for enamine formation, while the carboxylic acid is crucial for proton transfer and stabilizing the transition state via hydrogen bonding.[12]
-
The Mechanism: The reaction of proline with a ketone (the nucleophile) reversibly forms an enamine. This enamine is more nucleophilic than the starting ketone's enol or enolate and is chiral. It then attacks the aldehyde (the electrophile) from a specific face, dictated by the steric environment of the catalyst. Hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the proline catalyst.[12]
Caption: The L-Proline-Catalyzed Asymmetric Aldol Reaction via Enamine Intermediate.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a model reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard system for evaluating the efficacy of proline and its derivatives in catalysis.
Objective: To synthesize a chiral aldol adduct with high enantiomeric excess (e.e.).
Materials:
-
L-proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO) - Solvent
-
Ethyl acetate, Hexane - For chromatography
-
Saturated NH₄Cl solution, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and L-proline (0.3 mmol, 30 mol%).
-
Add DMSO (4 mL) to the flask and stir until the solids are dissolved.
-
Add cyclohexanone (4.0 mmol, 4 equivalents) to the solution. The use of excess ketone drives the equilibrium towards enamine formation.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldol product.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (e.e.) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
-
The reliability of this protocol is confirmed by consistent stereochemical outcomes, which are directly traceable to the chiral nature of the proline catalyst.
Part 3: Advanced Applications in Materials Science
The unique properties of the pyrrolidine ring are also being harnessed in the development of advanced materials, particularly in electrochemistry and surface science.
Pyrrolidinium-Based Ionic Liquids (PILs)
Ionic liquids (ILs) are salts with melting points below 100°C, and they are explored as safer, non-volatile electrolytes for batteries. Pyrrolidinium cations, such as N-methyl-N-propylpyrrolidinium ([P₁₃]⁺), are a key component of many promising ILs.[13]
Causality and Properties:
-
Structure: The bulky, asymmetric, and non-planar structure of the pyrrolidinium cation disrupts crystal lattice formation, resulting in a low melting point.
-
Electrochemical Stability: PILs exhibit a wide electrochemical stability window, meaning they do not easily oxidize or reduce. This is critical for use with high-voltage battery cathodes and reactive anodes like lithium metal.[14][15]
-
Ionic Conductivity: They possess good ionic conductivity, allowing for efficient ion transport between the battery's electrodes.[16]
These properties make PILs prime candidates for next-generation, safer lithium-ion and lithium-metal batteries.[14]
Caption: Schematic of a Lithium Battery with a Pyrrolidinium Ionic Liquid Electrolyte.
Corrosion Inhibition
Pyrrolidine derivatives have been identified as effective corrosion inhibitors for metals like carbon steel and copper in acidic environments.[17][18]
Mechanism of Action: The inhibitory action arises from the adsorption of the pyrrolidine-containing molecules onto the metal surface. The nitrogen atom in the pyrrolidine ring, along with other heteroatoms or π-electrons in the molecule's substituents, can donate lone-pair electrons to the vacant d-orbitals of the metal atoms. This interaction forms a protective monolayer on the metal surface, which acts as a barrier to the corrosive medium, thereby preventing dissolution of the metal.[19] The effectiveness of the inhibition is often correlated with the strength of this adsorption.
Conclusion
The pyrrolidine scaffold is a testament to the power of structural chemistry. Its unique three-dimensional architecture, conformational dynamics, and synthetic tractability have made it an exceptionally versatile building block across diverse scientific disciplines. In medicinal chemistry, it remains a privileged structure for generating new therapeutics against a wide range of diseases. In catalysis, proline and its derivatives continue to define the standards for efficient and green asymmetric synthesis. In materials science, pyrrolidinium-based compounds are enabling the development of safer and more efficient energy storage technologies. The fundamental principles and practical applications detailed in this guide underscore the enduring importance of the pyrrolidine core, which will undoubtedly continue to be a source of innovation for years to come.
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Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Moreira, R., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. Retrieved from [Link]
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Serebryannikova, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
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Bremner, J. B., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]
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Goti, G., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Publications. Retrieved from [Link]
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ResearchGate. (2020). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Retrieved from [Link]
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Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). Corrosion inhibition of steel in sulphuric acid by pyrrolidine derivatives. Retrieved from [Link]
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ResearchGate. (2025). Corrosion Inhibition Effect of Self-Assembled Monolayers of Ammonium Pyrrolidine Dithiocarbamate on Copper. Retrieved from [Link]
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Coleman, M., et al. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. PubMed. Retrieved from [Link]
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Silvestri, B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]
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AIP Publishing. (2017). Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. Retrieved from [Link]
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International Journal of Electrochemical Science. (2016). Polyvinyl pyrrolidone as a Corrosion Inhibitor for Carbon Steel in HCl. Retrieved from [Link]
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White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]
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RSC Publishing. (2008). Supported proline and proline-derivatives as recyclable organocatalysts. Retrieved from [Link]
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RSC Publishing. (2016). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. Retrieved from [Link]
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The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable prevalence in FDA-approved drugs and clinical candidates stems from a unique combination of physicochemical and stereochemical properties. This guide provides a detailed exploration of the pyrrolidine core, elucidating the structural features that make it a cornerstone of modern drug discovery. We will dissect its role in enhancing drug-like properties, examine its application across diverse therapeutic areas through specific case studies, detail robust synthetic methodologies, and outline a standard workflow for screening pyrrolidine-based compound libraries. This document is intended to serve as a comprehensive resource, blending foundational principles with field-proven insights for professionals engaged in the art and science of therapeutic design.
The Pyrrolidine Advantage: Physicochemical and Stereochemical Foundations
The utility of the pyrrolidine scaffold is not coincidental; it is rooted in its fundamental molecular characteristics. Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring confers significant three-dimensional (3D) character to a molecule.[2][3] This non-planarity, often described as "pseudorotation," allows for a more efficient and precise exploration of the complex topographical features of biological targets like enzyme active sites and protein-protein interfaces.[4][5]
Key Physicochemical Properties:
-
Solubility and Polarity: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and N-H substituted pyrrolidines can also be hydrogen bond donors. This capability often enhances aqueous solubility, a critical parameter for favorable pharmacokinetics. The scaffold itself is a colorless liquid miscible with water.[6]
-
Metabolic Stability: The saturated nature of the ring can impart greater metabolic stability compared to more labile structures.
-
pKa and Basic Character: The conjugate acid of pyrrolidine has a pKa of approximately 11.3, making it a basic scaffold that is protonated at physiological pH.[6] This positive charge can be exploited to form crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in target proteins.
Stereochemical Complexity as a Design Tool:
The carbons of the pyrrolidine ring are chiral centers, meaning that substituents can be oriented in specific spatial arrangements.[2] This stereogenicity is a powerful tool for medicinal chemists. The precise spatial orientation of functional groups on the ring can dramatically influence binding affinity and selectivity, as different stereoisomers can exhibit vastly different biological profiles due to their unique interactions with enantioselective proteins.[3][4] Inductive and stereoelectronic factors from substituents can influence the puckering of the ring, effectively "locking" it into a specific conformation that is optimal for target engagement.[4]
Therapeutic Applications: A Scaffold for Diverse Pathologies
The pyrrolidine ring is a key structural component in a wide array of approved drugs, demonstrating its versatility across numerous therapeutic areas.[7][8] Its ability to serve as a robust framework for presenting pharmacophoric elements to a biological target has led to successful therapies for infectious diseases, cancer, metabolic disorders, and central nervous system (CNS) conditions.[8][9]
Key Therapeutic Areas:
-
Antivirals: Pyrrolidine-containing compounds are prominent in the treatment of Hepatitis C (HCV) and HIV.[7] They often form the core of protease inhibitors, where the ring structure helps to correctly position functional groups to interact with the enzyme's active site.[10][11] For example, several HCV NS3/4A serine protease inhibitors incorporate a pyrrolidine backbone.[7][12]
-
Oncology: In cancer therapy, the scaffold is found in numerous kinase inhibitors.[13] By providing a 3D framework, it enables the design of highly selective inhibitors that can target specific ATP-binding pockets, thereby improving efficacy and reducing off-target effects.[12]
-
CNS Disorders: The ability of certain pyrrolidine-containing drugs to cross the blood-brain barrier has made them valuable in treating CNS disorders.[12] Drugs like Levetiracetam, an anticonvulsant, feature this core structure.[14]
-
Metabolic Diseases: The class of antidiabetic drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors frequently incorporates a pyrrolidine motif.[15]
Deep Dive - Case Study: The Pyrrolidine Scaffold in DPP-4 Inhibitors
The development of DPP-4 inhibitors for Type 2 Diabetes is a prime example of how the pyrrolidine scaffold is leveraged for precise molecular targeting. DPP-4 is an enzyme that rapidly inactivates incretin hormones like GLP-1 and GIP, which are crucial for stimulating insulin secretion.[16] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[17]
Mechanism of Action:
Many DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are classified as cyanopyrrolidines.[16] The pyrrolidine ring serves as a mimic of the proline residue of the natural substrates of DPP-4. The key interaction involves the basic nitrogen of the pyrrolidine ring forming a salt bridge with a critical glutamic acid residue (Glu205/Glu206) in the S2 subsite of the enzyme. The cyan- group forms a reversible covalent bond with the catalytic serine (Ser630) in the S1 subsite, leading to potent and durable inhibition.
Below is a diagram illustrating the inhibition of the GLP-1 signaling pathway by a pyrrolidine-based DPP-4 inhibitor.
Caption: Inhibition of DPP-4 by a pyrrolidine-based drug.
Quantitative Comparison of Pyrrolidine-Based DPP-4 Inhibitors:
The following table summarizes key data for two prominent pyrrolidine-containing DPP-4 inhibitors, highlighting how subtle structural modifications on the scaffold can influence potency.
| Drug Name | Pyrrolidine Moiety | Key Active Site Interactions |
| Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Covalent interaction with Ser630; Salt bridge with Glu205/206 |
| Saxagliptin | (S)-1-((S)-2-amino-3,3-dimethylbutanoyl)pyrrolidine-2-carbonitrile | Covalent interaction with Ser630; Salt bridge with Glu205/206 |
Synthetic Strategies: Constructing the Pyrrolidine Core
The efficient and stereocontrolled synthesis of substituted pyrrolidines is critical for drug discovery programs. Methodologies can be broadly classified into two categories: functionalization of a pre-existing pyrrolidine ring (e.g., from proline) or de novo construction of the ring from acyclic precursors.[18] The latter approach, involving cyclization, is particularly powerful for generating structural diversity.[7]
One of the most robust and widely used methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene .[19]
Detailed Protocol: Stereoselective [3+2] Cycloaddition
This protocol describes a general procedure for the diastereoselective synthesis of a polysubstituted pyrrolidine.
Materials:
-
N-metalated azomethine ylide precursor (e.g., derived from an amino ester)
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Lewis Acid catalyst (optional, for enhancing stereoselectivity, e.g., AgOAc)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the electron-deficient alkene (1.0 eq) and the chosen anhydrous solvent.
-
Ylide Generation: In a separate flask, prepare the azomethine ylide. This is often done in situ by treating an imine derived from an α-amino acid ester with a base or, more commonly, by thermal or metal-catalyzed reaction of a specific precursor.
-
Cycloaddition: Cool the alkene solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add the solution of the azomethine ylide to the flask over a period of 30-60 minutes. If a catalyst is used, it should be present in the alkene solution.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure pyrrolidine cycloadduct.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C, COSY, NOESY), mass spectrometry, and, if possible, X-ray crystallography.
Experimental Workflow: From Library to Lead
The discovery of a novel pyrrolidine-based therapeutic involves a systematic and rigorous screening process. This workflow ensures that compounds are advanced based on a validated data package, aligning with the principles of trustworthiness and scientific integrity.
The diagram below outlines a typical high-throughput screening (HTS) and lead optimization cascade for a pyrrolidine-based compound library targeting a specific enzyme.
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A Comprehensive Spectroscopic Analysis of 4-Pyrrolidin-1-yl-pentanoic acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Pyrrolidin-1-yl-pentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive and interpretive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The experimental protocols and interpretive logic detailed herein are grounded in established scientific principles to ensure trustworthiness and applicability in a laboratory setting.
The pyrrolidine ring is a vital structural motif found in numerous natural products and synthetic drugs.[1] The ability to accurately characterize molecules incorporating this scaffold, such as this compound, is fundamental to advancing chemical synthesis and pharmaceutical development. This guide serves as a practical reference for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted spectrum of this compound in a common solvent like CDCl₃ or D₂O would exhibit distinct signals for the pentanoic acid chain and the pyrrolidine ring. The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield, typically in the 10-12 ppm range, due to hydrogen bonding and the electronegativity of the oxygen atoms.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (-COOH) | 10.0 - 12.0 | broad singlet | 1H | Highly deshielded acidic proton; signal disappears upon D₂O exchange.[2] |
| H-b (-CH₂) | 2.2 - 2.5 | triplet | 2H | Alpha to the carbonyl group, deshielded. |
| H-c (-CH₂) | 1.6 - 1.8 | multiplet | 2H | Standard aliphatic proton range. |
| H-d (-CH-) | 2.8 - 3.1 | multiplet | 1H | Alpha to the nitrogen atom, deshielded. |
| H-e (-CH₃) | 1.1 - 1.3 | doublet | 3H | Coupled to the H-d proton. |
| H-f (-NCH₂) | 3.0 - 3.4 | multiplet | 4H | Protons on carbons adjacent to the nitrogen atom in the pyrrolidine ring. |
| H-g (-CH₂) | 1.9 - 2.1 | multiplet | 4H | Beta-protons in the pyrrolidine ring. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-COOH) | 175 - 180 | Carbonyl carbon of a carboxylic acid, highly deshielded. |
| C-2 (-CH₂) | 30 - 35 | Alpha to the carbonyl group. |
| C-3 (-CH₂) | 25 - 30 | Standard aliphatic carbon. |
| C-4 (-CH-) | 55 - 60 | Alpha to the nitrogen atom. |
| C-5 (-CH₃) | 18 - 22 | Standard aliphatic methyl carbon. |
| C-6 (-NCH₂) | 50 - 55 | Carbons in the pyrrolidine ring adjacent to nitrogen. |
| C-7 (-CH₂) | 22 - 26 | Beta-carbons in the pyrrolidine ring. |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution data.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each peak.
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by features from the carboxylic acid group. A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[2] This broadness is a hallmark feature. The C=O (carbonyl) stretch will appear as a strong, sharp peak around 1710 cm⁻¹.[2]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 2500 - 3300 | O-H stretch | Strong, very broad | Carboxylic Acid |
| 2850 - 2960 | C-H stretch | Medium-Strong | Alkanes (chain & ring) |
| 1700 - 1725 | C=O stretch | Strong, sharp | Carboxylic Acid |
| 1180 - 1300 | C-N stretch | Medium | Tertiary Amine |
| 1210 - 1320 | C-O stretch | Strong | Carboxylic Acid |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common, convenient technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small amount (a few milligrams of solid or one drop of liquid) of the this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Label the major peaks and compare their wavenumbers to correlation tables to confirm the presence of the expected functional groups.
-
Workflow for IR Spectroscopy
Caption: Standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation analysis. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion.
Predicted Mass Spectrum (ESI-MS)
The molecular formula is C₉H₁₇NO₂. The calculated molecular weight is 171.24 g/mol .
-
Positive Ion Mode (ESI+): The base peak would likely be the protonated molecule [M+H]⁺ at an m/z of 172.2.
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at an m/z of 170.2 would be expected.
Common Fragmentation Pathways: Under higher energy conditions (tandem MS or in-source fragmentation), predictable bond cleavages would occur:
-
Loss of H₂O: A fragment at m/z 154.2 ([M+H - H₂O]⁺).
-
Loss of COOH group: A fragment corresponding to the loss of the carboxylic acid group (45 Da).
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is common for amines, leading to the formation of a stable iminium ion. Cleavage of the C4-C5 bond could yield a fragment at m/z 84, corresponding to the protonated pyrrolidine ring attached to a methyl group.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that separates components of a mixture before mass analysis.[3]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
-
LC Separation (Optional but Recommended):
-
Inject the sample onto an appropriate LC column (e.g., C18 reversed-phase).
-
Run a solvent gradient to elute the compound of interest, ensuring it is pure before entering the mass spectrometer.
-
-
MS Data Acquisition:
-
The eluent from the LC is directed into the ESI source.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500) to detect the molecular ion.
-
If desired, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 172.2) and fragmenting it to obtain structural information.[4]
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.
-
Workflow for LC-MS Analysisdot
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Introduction: The Pyrrolidine Scaffold - A Conformationally Dynamic Cornerstone of Modern Drug Discovery
An In-depth Technical Guide to the Theoretical and Computational Analysis of Pyrrolidine Conformations
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its prevalence in a multitude of FDA-approved drugs and biologically active molecules stems from its unique stereochemical and three-dimensional properties.[2] Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. This inherent non-planarity, coupled with a low barrier to interconversion between various puckered forms—a phenomenon known as pseudorotation—endows it with significant conformational flexibility.[2]
This flexibility is a double-edged sword for drug designers. On one hand, it allows the pyrrolidine core to adapt its shape to fit complex biological targets, exploring a wider pharmacophore space. On the other, this dynamism can make rational design challenging, as the bioactive conformation may be one of many low-energy states. Therefore, a profound understanding of the conformational landscape of the pyrrolidine ring is not merely an academic exercise; it is a critical prerequisite for the successful design of potent and selective therapeutics.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings of pyrrolidine conformations and a detailed, field-proven computational workflow for their analysis. We will delve into the causality behind conformational preferences, the profound influence of substituents, and the rigorous computational protocols required to accurately model this vital heterocyclic system.
Part 1: Theoretical Foundations of Pyrrolidine Conformation
The conformational behavior of the pyrrolidine ring is governed by a delicate interplay of torsional strain, angle strain, and non-bonded interactions. To alleviate the eclipsing interactions that would be present in a planar structure, the ring puckers, adopting non-planar geometries.
The Landscape of Puckering: Envelope and Twist Conformations
The potential energy surface of pyrrolidine is characterized by two principal, low-energy conformational families:
-
Envelope (C_s symmetry): In this conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling an open envelope.
-
Twist (C_2 symmetry): Here, two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three atoms.
These conformers are not static but are in constant, fluid interconversion through a process called pseudorotation. The energy barrier for this process is very low, meaning that at room temperature, a substituted pyrrolidine exists as a dynamic equilibrium of multiple conformers. The specific location and depth of the energy minima on this potential energy surface are exquisitely sensitive to the substitution pattern on the ring.
The Pseudorotation Cycle: A Visual Representation
The continuous interconversion between the envelope and twist forms can be visualized as a journey around a "pseudorotational wheel." The phase angle of pseudorotation dictates the specific pucker of the ring at any given moment.
Caption: Interconversion between envelope and twist conformers.
Nitrogen Inversion and its Conformational Impact
A unique feature of pyrrolidine is the nitrogen atom, which introduces an additional layer of conformational complexity. The lone pair on the nitrogen can undergo rapid inversion, leading to two distinct orientations for a substituent on the nitrogen (including a hydrogen atom):
-
Pseudoaxial: The N-H bond points roughly perpendicular to the average plane of the ring.
-
Pseudoequatorial: The N-H bond points roughly outwards, away from the ring's center.[3]
The energy difference between these two states is subtle and has been a subject of extensive investigation. High-level computational studies, validated by microwave spectroscopy, have shown that the N-H equatorial structure is the most stable conformer for unsubstituted pyrrolidine.[4] However, this preference can be easily modulated by substitution and solvent effects.
Part 2: The Decisive Role of Substituents in Conformational Control
The true power of the pyrrolidine scaffold in drug design lies in the ability to control and even lock its conformation through strategic substitution.[2] This control is achieved by exploiting both steric and stereoelectronic effects that alter the pseudorotational landscape.
Case Study 1: The Influence of Electronegative Substituents
The amino acid proline and its derivatives, such as 4-hydroxyproline, are quintessential examples of substituted pyrrolidines.[5][6] A well-established principle governs their conformational preference:
-
An electronegative substituent in the trans (relative to the C-5 substituent) position at C-4 strongly favors a Cγ-exo pucker. In this conformation, the substituent occupies a pseudoaxial position to minimize dipole-dipole repulsions.
-
An electronegative substituent in the cis position at C-4 favors a Cγ-endo pucker, where it occupies a pseudoequatorial position.[5][7]
This predictable control is a cornerstone of peptide and peptidomimetic design, where proline puckering dictates the secondary structure of entire protein domains.
Case Study 2: The Dominance of Steric Hindrance
While electronic effects are powerful, they can be overridden by strong steric demands. Introducing a bulky, non-electronegative group, such as a tert-butyl group, at the C-4 position dramatically alters the conformational preference.[5][6][7]
-
Regardless of its cis or trans configuration, a tert-butyl group will overwhelmingly favor a pseudoequatorial orientation to avoid destabilizing 1,3-diaxial interactions.
-
This steric imperative forces the pyrrolidine ring into a conformation that accommodates the bulky group, effectively "locking" the pucker.[7] For instance, a trans-4-tert-butyl-L-proline adopts an endo pucker, the opposite of what is observed with a trans-4-fluoro substituent.[6]
This principle of using steric anchors provides a robust strategy for creating conformationally constrained pyrrolidine derivatives with specific, pre-determined shapes for optimal receptor binding.
| Substituent at C-4 of L-Proline | Stereochemistry | Dominant Effect | Preferred Pucker |
| Hydroxyl (-OH) | trans (4R) | Stereoelectronic | Cγ-exo |
| Hydroxyl (-OH) | cis (4S) | Stereoelectronic | Cγ-endo |
| tert-Butyl | trans | Steric | Cγ-endo |
| tert-Butyl | cis | Steric | Cγ-exo |
| Table 1: Influence of Substituent Type and Stereochemistry on the Puckering of the L-Proline Ring.[5][6][7] |
Part 3: A Validated Computational Workflow for Conformational Analysis
Accurately predicting the conformational ensemble of a substituted pyrrolidine requires a rigorous, multi-step computational protocol. Due to the small energy differences often separating conformers (often < 1 kcal/mol), a high level of theory is mandatory for reliable results.[8]
Caption: A robust workflow for computational conformational analysis.
Experimental Protocol: Step-by-Step Conformational Search
Objective: To identify and rank all thermally accessible conformers of a given substituted pyrrolidine.
-
Initial Conformer Generation (The Broad Search)
-
Action: Employ a stochastic or systematic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94s, OPLS3e).
-
Causality: The goal of this initial step is to broadly sample the potential energy surface without the computational expense of quantum mechanics (QM). MM is adept at rapidly exploring rotational and puckering possibilities to ensure no potential low-energy conformers are missed.
-
-
Quantum Mechanical Geometry Optimization (Refining the Structures)
-
Action: Take the unique conformers generated in Step 1 (typically those within a 10-15 kcal/mol window of the global minimum) and perform a full geometry optimization using a reliable QM method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d,p) is a common and effective choice for this stage.[4][9]
-
Causality: QM provides a much more accurate description of the electronic structure than MM. This step refines the initial geometries, correcting bond lengths, angles, and dihedral angles to locate the nearest stationary point on the QM potential energy surface. The choice of functional and basis set represents a balance between accuracy and computational cost.
-
-
Vibrational Frequency Analysis (Validation and Thermochemistry)
-
Action: For each optimized geometry from Step 2, perform a vibrational frequency calculation at the same level of theory.
-
Causality: This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local energy minimum. Furthermore, this calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and entropy), which are essential for calculating Gibbs free energies.[4]
-
-
High-Level Energy Refinement (Achieving High Accuracy)
-
Action: To obtain highly accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory. This could involve a larger basis set (e.g., aug-cc-pVTZ) or a more sophisticated QM method (e.g., coupled-cluster theory).[4]
-
Causality: The final energy ranking is highly sensitive to the level of theory. While geometry is often well-described by smaller basis sets, a more robust theoretical level is needed for accurate energy differences. This "single-point" calculation is performed on the already optimized geometry to save computational time.
-
-
Gibbs Free Energy Calculation and Population Analysis (The Final Ranking)
-
Action: Combine the high-level electronic energies from Step 4 with the thermal corrections to the Gibbs free energy from Step 3. Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.
-
Action: Use the Boltzmann distribution equation to calculate the fractional population of each conformer at a standard temperature (e.g., 298.15 K).
-
Causality: The Gibbs free energy, which includes enthalpic and entropic contributions, is the true determinant of conformational stability at a given temperature. The Boltzmann analysis translates these relative energies into a quantitative prediction of the conformational ensemble, revealing which structures are significantly populated and thus most relevant for biological activity.
-
Conclusion and Future Outlook
The conformational analysis of pyrrolidine is a foundational element of modern, structure-based drug design. By understanding the principles of ring puckering and the profound influence of substituents, medicinal chemists can rationally design molecules with tailored three-dimensional shapes. The computational workflows detailed herein provide a reliable and validated pathway to elucidating the complex conformational landscape of this vital scaffold. As computational resources continue to grow, these methods will become increasingly integrated into the drug discovery pipeline, enabling the faster and more efficient development of novel therapeutics that precisely target their biological receptors by leveraging the unique and tunable conformational properties of the pyrrolidine ring.
References
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D'Andrea, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
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Schreiner, P. R., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry - A European Journal. Available at: [Link]
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Orea, J. M., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. Available at: [Link]
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Koskinen, A. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. Available at: [Link]
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Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]
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Koskinen, A. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. Scilit. Available at: [Link]
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O'Hagan, D., et al. (2017). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. ResearchGate. Available at: [Link]
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El-Gogary, T. M. & Soliman, M. S. (2001). Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Cheng, L., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Pyrrolidin-1-yl-pentanoic acid
Introduction: A Synthesis of Predicted Hazards
4-Pyrrolidin-1-yl-pentanoic acid is a bifunctional organic molecule containing both a cyclic secondary amine (pyrrolidine) and a carboxylic acid. This structure dictates its chemical reactivity and, consequently, its hazard profile. The pyrrolidine moiety, a known flammable, corrosive, and harmful base, contributes significantly to the compound's potential for causing severe skin and eye damage.[1][2] The pentanoic acid (valeric acid) chain, while a weaker acid, is a known skin and eye irritant and can be corrosive at high concentrations.[3] The combination of these two functional groups necessitates a stringent and cautious approach to its handling, storage, and disposal to mitigate risks in a research and development setting.
Section 1: Hazard Identification and GHS Classification
Based on the known classifications of pyrrolidine and pentanoic acid, a presumed Globally Harmonized System (GHS) classification for this compound has been constructed. This provides a foundational understanding of the primary dangers the compound is likely to present.
| Hazard Class | Predicted GHS Category | Hazard Statement | Rationale and In-Text Citation |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapour. | Pyrrolidine is a highly flammable liquid with a low flash point.[1][2] While the pentanoic acid chain may alter the physical properties, a high degree of caution regarding flammability is warranted. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | This prediction is based on the known toxicity profile of pyrrolidine.[2][4] |
| Skin Corrosion / Irritation | Category 1A or 1B | H314: Causes severe skin burns and eye damage. | Both pyrrolidine and concentrated carboxylic acids are corrosive.[2][5][6] The presence of both an amine and an acid group makes severe skin and eye damage a primary concern. |
| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage. | Directly linked to the corrosive nature of the parent compounds, which can cause irreversible eye damage.[5][7] |
Signal Word: Danger
Predicted Hazard Pictograms:
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the material in a way that minimizes its escape into the laboratory environment.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is critical to prevent inhalation of potentially harmful vapors and to contain any accidental spills.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][2]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[9][10] All personnel must be trained in their proper use.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
PPE is essential to protect the user from direct contact with the chemical.[10]
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. The corrosive potential of this compound necessitates a complete seal around the eyes (goggles) and protection for the entire face (face shield) against splashes.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Choose gloves with appropriate thickness and breakthrough time. Always inspect gloves for tears or holes before use and wash them before removal.[8][10] Change gloves immediately if contamination is suspected. |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. | A flame-retardant lab coat is recommended due to the flammability hazard from the pyrrolidine moiety. An apron provides an additional barrier against spills of this corrosive material. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | While a fume hood is the primary control, respiratory protection may be required during large-scale transfers or in the event of a ventilation failure.[1] |
Section 3: Protocols for Safe Handling and Storage
Adherence to strict protocols is paramount for preventing accidents and ensuring the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood is functioning properly.[8] Clear the workspace of any unnecessary items.
-
Inert Atmosphere: Given that pyrrolidine can be air-sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.[7]
-
Transfers: When transferring the chemical, use spark-proof tools and ground/bond containers to prevent static discharge, which could ignite flammable vapors.[5][11] Pour slowly and carefully, using a funnel if necessary, and keep containers sealed when not in use.[8]
-
Avoid Incompatibilities: Do not allow the compound to come into contact with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.[5]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[10][11] Do not eat, drink, or smoke in the laboratory.[10]
Storage Protocol
Proper storage is crucial for maintaining safety and chemical stability.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[2][12] The storage area should be secured and accessible only to authorized personnel.[7]
-
Container: Keep the container tightly closed to prevent the escape of vapors and protect from moisture.[2][13]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][13] Use secondary containment, such as a plastic tray, to contain potential leaks.[13][14]
-
Ignition Sources: The storage area must be free of heat, sparks, open flames, and direct sunlight.[5][12]
Diagram: Standard Laboratory Handling Workflow
The following diagram illustrates the necessary decision-making and operational flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread vapors.
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, eliminate sparks).[1][12]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for final cleanup): For residual amounts, cautious neutralization can be performed with a suitable agent (e.g., sodium bicarbonate for acidic components), but only by trained personnel.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]
-
Decontamination: Decontaminate the spill area thoroughly with a suitable cleaning agent.
-
Reporting: Report the incident to the appropriate environmental health and safety officer.
Diagram: Emergency Response to a Chemical Spill
This flowchart outlines the critical steps to take following a spill of this compound.
Caption: A flowchart for responding to a chemical spill emergency.
Section 5: Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled hazardous waste container.[8]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[8] Never dispose of this chemical down the drain.[2]
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- Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4). (2005). U.S. Environmental Protection Agency.
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Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Pyrrolidin-1-yl-pentanoic acid
Introduction
4-Pyrrolidin-1-yl-pentanoic acid is a γ-amino acid derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine moiety, is a common motif in many biologically active compounds and natural products, often imparting favorable pharmacokinetic properties.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound via a reductive amination pathway, starting from the readily available, biomass-derived platform chemical, levulinic acid.[3][4][5] This method offers a robust and accessible route for researchers in academic and industrial settings.
The core of this synthesis is the reductive amination between levulinic acid and pyrrolidine. This reaction proceeds through the initial formation of an enamine intermediate, which is subsequently reduced to the target amine. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a choice dictated by its mild nature and high selectivity for imines and enamines, which minimizes side reactions and simplifies the purification process.
I. Materials and Methods
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Separatory funnel
-
Silica gel for column chromatography (optional)
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Levulinic Acid | C₅H₈O₃ | 116.12 | ≥98% | Sigma-Aldrich | A versatile keto acid.[6][7] |
| Pyrrolidine | C₄H₉N | 71.12 | ≥99% | Sigma-Aldrich | A cyclic secondary amine. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% | Sigma-Aldrich | Mild and selective reducing agent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution | VWR | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | VWR | For drying organic layers. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Solution | VWR | For pH adjustment. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | For NMR | Cambridge Isotope Labs | For product characterization. |
II. Synthetic Protocol
The synthesis of this compound is performed in a one-pot reaction, followed by an aqueous work-up and purification.
Reaction Workflow Diagram
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Asymmetric Synthesis of Chiral Pyrrolidine Derivatives: A Guide to Modern Methods and Protocols
Introduction: The Enduring Significance of Chiral Pyrrolidines
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and chemical synthesis. Its rigid, puckered conformation allows for the precise spatial arrangement of substituents, making it an ideal scaffold for creating molecules with specific biological activities. Consequently, chiral pyrrolidine derivatives are found in a vast array of pharmaceuticals, natural products, and are pivotal as chiral catalysts and auxiliaries in asymmetric synthesis. The development of efficient and highly stereoselective methods to access these valuable compounds is, therefore, a critical endeavor in synthetic organic chemistry. This guide provides an in-depth exploration of the primary asymmetric strategies for synthesizing chiral pyrrolidine derivatives, complete with detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Organocatalytic Strategies: The Rise of Small Molecule Catalysis
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by demonstrating that small, metal-free organic molecules can catalyze enantioselective transformations with high efficiency and selectivity. This approach offers several advantages, including operational simplicity, lower toxicity, and reduced sensitivity to air and moisture compared to many metal-based catalysts. Pyrrolidine-based catalysts, such as proline and its derivatives, are central to this field, often acting through enamine or iminium ion intermediates.
Core Concept: Proline-Catalyzed Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a classic example of organocatalysis, where the chiral secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde in a highly stereocontrolled fashion. The stereochemical outcome is dictated by the catalyst's chirality, which directs the approach of the electrophile to one face of the enamine. The resulting aldol adduct can then be further manipulated to yield a variety of chiral pyrrolidine-containing structures.
Application Note & Protocol: Asymmetric Proline-Catalyzed Aldol Reaction
This protocol details the asymmetric aldol reaction between a ketone and an aldehyde, a fundamental transformation for constructing chiral building blocks that can be further elaborated into pyrrolidine derivatives.
Causality of Experimental Choices:
-
(S)-Proline: The catalyst's chirality determines the absolute stereochemistry of the product. (S)-Proline typically yields the (S)-configured aldol adduct.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are often used because they solubilize the proline catalyst and reactants, facilitating the reaction. In some cases, solvent-free conditions or aqueous mixtures can be employed for greener protocols.
-
Temperature: The reaction is often run at room temperature or slightly below to enhance enantioselectivity. Lower temperatures generally favor the desired stereochemical outcome by increasing the energy difference between the diastereomeric transition states.
-
Reaction Time: The reaction time is monitored by TLC to ensure completion. Prolonged reaction times are sometimes necessary for less reactive substrates.
Experimental Protocol:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Addition of Ketone: Add the ketone (5.0 mmol, 5.0 equiv) to the flask. The ketone is often used in excess to serve as both the reactant and the solvent.
-
Catalyst Addition: Add (S)-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 12-24 hours).
-
Work-up: Upon completion, add saturated aqueous ammonium chloride solution (10 mL) to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aldol adduct.
Quantitative Data Summary:
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 10 | Neat | 24 | 95 | >99 |
| 2 | Benzaldehyde | Cyclohexanone | 20 | DMSO | 48 | 85 | 96 |
| 3 | Isovaleraldehyde | Acetone | 15 | Neat | 36 | 78 | 93 |
Mechanism Workflow:
Caption: Proline-catalyzed asymmetric aldol reaction mechanism.
Metal-Catalyzed Approaches: Precision and High Enantioselectivity
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of chiral pyrrolidines. Chiral ligands coordinated to a metal center create a chiral environment that can induce high levels of stereocontrol in a variety of transformations, including hydrogenations, cycloadditions, and C-H functionalizations.
Core Concept: Asymmetric Hydrogenation of Pyrroles
The asymmetric hydrogenation of substituted pyrroles is a direct and atom-economical method to produce chiral pyrrolidines. This transformation typically employs a chiral transition metal complex, often with rhodium, ruthenium, or iridium, and a chiral phosphine ligand. The substrate coordinates to the chiral catalyst, and hydrogen is delivered to one face of the double bond, leading to the formation of the desired enantiomerically enriched pyrrolidine.
Application Note & Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Substituted Pyrrole
This protocol describes the asymmetric hydrogenation of an N-protected 2-substituted pyrrole to the corresponding chiral pyrrolidine using a rhodium-based catalyst.
Causality of Experimental Choices:
-
Catalyst Precursor: A rhodium precursor like [Rh(COD)₂]BF₄ is used, which becomes catalytically active upon coordination with the chiral ligand.
-
Chiral Ligand: The choice of a chiral bisphosphine ligand, such as (R,R)-Me-DuPhos, is paramount as it dictates the stereochemical outcome of the hydrogenation. The ligand's geometry creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation.
-
Hydrogen Pressure: A high pressure of hydrogen gas is typically required to drive the reaction forward and ensure efficient reduction.
-
Solvent: Degassed solvents like methanol or dichloromethane are used to prevent oxidation of the catalyst and to dissolve the reactants.
Experimental Protocol:
-
Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.011 mmol, 1.1 mol%) in degassed methanol (5 mL). Stir the solution for 30 minutes to allow for complex formation.
-
Substrate Addition: To the catalyst solution, add the N-protected 2-substituted pyrrole (1.0 mmol, 1.0 equiv).
-
Hydrogenation: Transfer the Schlenk flask to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10 atm).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Work-up: Carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the chiral pyrrolidine derivative.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary:
| Entry | Substrate (N-protected 2-substituent) | Ligand | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Boc, Phenyl | (R,R)-Me-DuPhos | 10 | 12 | 98 | 99 |
| 2 | Cbz, Methyl | (S,S)-Et-DuPhos | 15 | 24 | 95 | 97 |
| 3 | Boc, 4-Methoxyphenyl | (R,R)-Me-DuPhos | 10 | 16 | 97 | >99 |
Experimental Workflow:
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Biocatalytic Methods: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis. Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH). Imine reductases (IREDs) and transaminases are particularly useful for the synthesis of chiral amines, including pyrrolidines.
Core Concept: Imine Reductase (IRED)-Catalyzed Asymmetric Reduction
Imine reductases are enzymes that catalyze the asymmetric reduction of imines to chiral amines, using a nicotinamide cofactor (NADH or NADPH) as the reducing agent. For the synthesis of chiral pyrrolidines, a cyclic imine precursor (a pyrroline) can be reduced with high enantioselectivity. To make the process economically viable, a cofactor regeneration system is typically employed, where a sacrificial molecule (e.g., glucose or isopropanol) is oxidized by a second enzyme (e.g., glucose dehydrogenase or alcohol dehydrogenase) to regenerate the expensive nicotinamide cofactor.
Application Note & Protocol: Enantioselective Reduction of a Pyrroline using an Imine Reductase
This protocol outlines the biocatalytic reduction of a 2-aryl-1-pyrroline to the corresponding chiral 2-arylpyrrolidine using a whole-cell catalyst expressing an imine reductase and a glucose dehydrogenase for cofactor regeneration.[1]
Causality of Experimental Choices:
-
Whole-Cell Biocatalyst: Using E. coli cells overexpressing the IRED and a glucose dehydrogenase simplifies the process by eliminating the need for enzyme purification. The cellular machinery also provides and regenerates the necessary cofactor.
-
Buffer and pH: A buffered aqueous solution (e.g., potassium phosphate buffer at pH 7.5) is used to maintain the optimal pH for enzyme activity and stability.
-
Cofactor Regeneration: Glucose is a cheap and efficient sacrificial substrate for the glucose dehydrogenase to regenerate the NADPH consumed by the IRED. This makes the process catalytic with respect to the expensive cofactor.
-
Temperature and Agitation: The reaction is typically run at a mild temperature (e.g., 30 °C) with gentle agitation to ensure cell viability and adequate mixing without denaturing the enzymes.
Experimental Protocol:
-
Preparation of Biocatalyst: Prepare a suspension of E. coli whole cells co-expressing the desired imine reductase and glucose dehydrogenase in potassium phosphate buffer (100 mM, pH 7.5).
-
Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (1.5 equiv), and NADP⁺ (catalytic amount, e.g., 1 mM).
-
Substrate Addition: Add the 2-aryl-1-pyrroline substrate (1.0 equiv). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Reaction: Incubate the mixture at 30 °C with gentle shaking (e.g., 150 rpm) for 24-48 hours. Monitor the conversion by HPLC or GC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Quantitative Data Summary:
| Entry | Substrate (2-Aryl-1-pyrroline) | Biocatalyst (IRED) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 2-Phenyl-1-pyrroline | IRED from Cupriavidus sp. | 24 | >99 | 91 | >99 (S) |
| 2 | 2-(4-Chlorophenyl)-1-pyrroline | IRED from Paenibacillus elgii | 36 | 98 | 88 | >99 (R) |
| 3 | 2-(3-Methoxyphenyl)-1-pyrroline | Engineered IRED | 24 | >99 | 93 | >99 (S) |
Biocatalytic Cascade Workflow:
Caption: Biocatalytic cascade for chiral pyrrolidine synthesis.
Conclusion and Future Outlook
The asymmetric synthesis of chiral pyrrolidine derivatives remains a vibrant and rapidly evolving field of research. Organocatalysis, metal catalysis, and biocatalysis each offer distinct advantages and a complementary toolkit for accessing these important molecules. The choice of a particular method will depend on factors such as the desired substitution pattern, scale of the reaction, and available resources. Future developments will likely focus on the discovery of more efficient and selective catalysts, the development of novel synthetic strategies, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. The continued synergy between these catalytic approaches will undoubtedly accelerate progress in drug discovery and chemical synthesis.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. Organic Process Research & Development. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. [Link]
-
Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society. [Link]
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Application Notes & Protocols: Experimental Design for Testing the Bioactivity of Novel Pyrrolidines
For: Researchers, scientists, and drug development professionals
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] This saturated scaffold is prevalent in a multitude of natural products, alkaloids, and FDA-approved pharmaceuticals, demonstrating its remarkable versatility.[1][3][4] Its significance in drug design is attributed to several key features: the sp³-hybridized carbons allow for a three-dimensional exploration of pharmacophore space, contributing to molecular stereochemistry and tighter interactions with biological targets.[3][5][6] Pyrrolidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][2][7] Well-known drugs such as the antiviral Telaprevir, the antihypertensive Captopril, and the antibiotic Clindamycin feature the pyrrolidine core, highlighting its therapeutic importance.[2][4]
This guide provides a comprehensive framework for the initial preclinical evaluation of novel pyrrolidine derivatives, outlining a logical, tiered approach to assess their biological activity. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights into data interpretation.
Tier 1: Foundational Bioactivity Screening
The initial phase of testing aims to cast a wide net to identify the general biological impact of the novel pyrrolidines. This typically involves assessing their effects on cell viability and proliferation across a panel of relevant cell lines.
Cytotoxicity and Cell Proliferation Assays
Scientific Rationale: The first critical question is whether a novel compound affects cell survival. Cytotoxicity assays are fundamental to determining the concentration at which a compound elicits a toxic effect, which is crucial for establishing a therapeutic window. Assays like the MTT and CCK-8 are colorimetric methods that measure the metabolic activity of viable cells.[8][9] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a purple formazan product, or a water-soluble tetrazolium salt (WST-8 in the CCK-8 assay) to an orange formazan dye.[8][10] The intensity of the color is directly proportional to the number of viable cells.[8][10] The CCK-8 assay is often preferred for its simplicity, higher sensitivity, and lower toxicity compared to the MTT assay.[9][10][11]
Experimental Workflow for Cytotoxicity Screening:
Caption: General workflow for in vitro cytotoxicity testing.[12]
Protocol: Cell Viability Assessment using CCK-8 Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrrolidine compounds.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium
-
Novel pyrrolidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours (37°C, 5% CO2).[10]
-
Compound Treatment: Prepare serial dilutions of the novel pyrrolidine compounds in culture medium. Add 10 µL of each concentration to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[10]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, protecting the plate from light.[8][10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrrolidine-A | MCF-7 | 48 | 15.2 |
| Pyrrolidine-B | MCF-7 | 48 | > 100 |
| Pyrrolidine-A | A549 | 48 | 22.5 |
| Pyrrolidine-B | A549 | 48 | > 100 |
Apoptosis vs. Necrosis Determination
Scientific Rationale: If a compound exhibits cytotoxicity, it is crucial to understand the mechanism of cell death. Apoptosis is a programmed, controlled form of cell death, whereas necrosis is a traumatic, inflammatory process.[13] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between these two pathways.[14] In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15][16]
Interpreting Annexin V/PI Staining Results:
-
Annexin V (-) / PI (-): Healthy, viable cells.[16]
-
Annexin V (+) / PI (-): Cells in early apoptosis.[16]
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.[16]
Protocol: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a novel pyrrolidine.
Materials:
-
FITC Annexin V Apoptosis Detection Kit with PI
-
1X Binding Buffer
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells with the novel pyrrolidine compound for the desired time. Include an untreated negative control.[16]
-
Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently detach them first.[16]
-
Washing: Wash the cells once with cold 1X PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[13]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]
Tier 2: Target Identification and Mechanistic Elucidation
Once a compound demonstrates interesting bioactivity, the next step is to identify its molecular target and elucidate the mechanism of action. Pyrrolidines are known to interact with a variety of targets, including enzymes and receptors.[1][7]
Enzyme Inhibition Assays
Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes. For example, some pyrrolidine derivatives are known to inhibit Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them potential antidiabetic agents.[17][18] A typical fluorometric inhibitor screening assay involves an enzyme (e.g., DPP-4) that cleaves a synthetic substrate, releasing a fluorescent molecule.[17][19] In the presence of an inhibitor, the rate of fluorescence generation is reduced.
Protocol: Fluorometric DPP-4 Inhibitor Screening
Objective: To determine if a novel pyrrolidine inhibits DPP-4 activity.
Materials:
-
DPP-4 Inhibitor Screening Kit (Fluorometric)
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer
-
Sitagliptin (positive control inhibitor)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test inhibitors and the positive control (Sitagliptin) at various concentrations in Assay Buffer.[17]
-
Enzyme/Inhibitor Incubation: In a 96-well plate, add the DPP-4 enzyme solution to wells containing either the test inhibitor, positive control, or buffer alone (for uninhibited control). Incubate for 10 minutes at 37°C.[17]
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.[19]
-
Measurement: Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.[17][18]
-
Data Analysis: Calculate the rate of reaction (slope of the linear range of fluorescence over time). Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
Receptor Binding Assays
Scientific Rationale: Another major class of drug targets is cell surface or intracellular receptors. Fluorescence Polarization (FP) is a powerful technique to study receptor-ligand binding in a homogenous format.[20][21] It is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light when excited with plane-polarized light.[20][22] When the tracer binds to a much larger receptor molecule, its rotation slows down, and the emitted light remains polarized.[20][22] A novel pyrrolidine can be tested for its ability to compete with the tracer for binding to the receptor, which would result in a decrease in fluorescence polarization.
Protocol: Competitive Fluorescence Polarization Binding Assay
Objective: To assess the ability of a novel pyrrolidine to bind to a specific receptor.
Procedure:
-
Assay Setup: In a microplate, combine the target receptor, the fluorescent tracer, and varying concentrations of the unlabeled novel pyrrolidine compound.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in polarization indicates that the novel compound is displacing the fluorescent tracer from the receptor. An IC50 value can be calculated to determine the compound's binding affinity.
Signaling Pathway Analysis
Scientific Rationale: Bioactive compounds often exert their effects by modulating intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[23] Western blotting is a widely used technique to investigate changes in the activation state of key proteins within a signaling pathway.[24] By using phospho-specific antibodies, one can detect the phosphorylation (and thus activation) of proteins like ERK.[24] A change in the level of phosphorylated ERK (p-ERK) relative to total ERK upon treatment with a novel pyrrolidine would indicate modulation of this pathway.[25][26]
MAPK/ERK Signaling Pathway Overview:
Caption: A simplified diagram of the MAPK/ERK signaling cascade.[23]
Protocol: Western Blot for p-ERK/Total ERK
Objective: To determine if a novel pyrrolidine affects the activation of the MAPK/ERK pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., β-actin) to normalize the data.
-
Densitometry: Quantify the band intensities to determine the relative change in p-ERK levels.
Tier 3: Preliminary In Vivo Evaluation
Promising candidates from in vitro testing should be evaluated in animal models to assess their efficacy and safety in a whole-organism context.
Xenograft Models for Anticancer Activity
Scientific Rationale: To evaluate the anticancer potential of a novel pyrrolidine in vivo, human tumor xenograft models are commonly used.[27] These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., athymic nude mice).[27] The orthotopic model, where tumor cells are implanted into the organ of origin, can provide a more clinically relevant microenvironment and is better for studying metastasis.[27] The growth of the tumor is monitored over time, and the effect of the test compound on tumor volume and animal survival is assessed.
General In Vivo Experimental Design:
-
Cell Implantation: Inject human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the novel pyrrolidine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
The experimental framework outlined in these application notes provides a systematic and logical progression for evaluating the bioactivity of novel pyrrolidine compounds. By starting with broad screening assays and moving towards more specific mechanistic and in vivo studies, researchers can efficiently identify promising lead candidates for further drug development. Each step is designed to build upon the last, ensuring that decisions are data-driven and scientifically sound.
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
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PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
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In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Available from: [Link]
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International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]
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Tel Aviv University. In vivo screening models of anticancer drugs. Available from: [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
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PMC. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
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Semantic Scholar. IN VIVO Screening Models of Anticancer Drugs. Available from: [Link]
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Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
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PMC. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. Available from: [Link]
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ResearchGate. Western blot results of the mitogen-activated protein kinase (MAPK).... Available from: [Link]
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Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]
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PMC. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]
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Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). Available from: [Link]
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NIH. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
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ResearchGate. A) Western blot analyses revealed activation of the MAPK/ERK 1/2 and.... Available from: [Link]
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BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]
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PMC. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available from: [Link]
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Frontiers. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Available from: [Link]
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ResearchGate. Western blot analysis of signaling pathways activation. MAPK/ERK.... Available from: [Link]
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Boster Bio. What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Available from: [Link]
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Drugs.com. List of Pyrrolidine anticonvulsants. Available from: [Link]
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ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022.. Available from: [Link]
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Application of 4-Pyrrolidin-1-yl-pentanoic acid in neuroscience research.
Application Notes: (R)-4-Aminopentanoic Acid in Neuroscience Research
A Technical Guide for the Investigation of GABAergic Systems
Preamble: On the Selection of (R)-4-Aminopentanoic Acid
Initial literature searches for the compound "4-Pyrrolidin-1-yl-pentanoic acid" did not yield a well-characterized molecule with established applications in neuroscience. To provide a scientifically robust and actionable guide, we have pivoted to a closely related and well-documented compound: (R)-4-Aminopentanoic Acid ((R)-4APA) . This molecule shares the core pentanoic acid structure and is highly relevant to neuroscience, specifically in the study of the GABAergic system. (R)-4APA serves as an excellent model compound for investigating synaptic metabolism and neurotransmitter dynamics.
Introduction: A Novel Probe for the GABA System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Dysregulation of the GABA system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[3][4]
(R)-4-Aminopentanoic acid ((R)-4APA) is a chiral analogue of GABA that has emerged as a valuable tool for neuroscientists.[5] Unlike many GABA analogues that directly target GABA receptors, (R)-4APA acts through a more nuanced mechanism, functioning as a "false neurotransmitter."[5][6] It is actively taken up into presynaptic terminals, where it competes with and displaces endogenous GABA, ultimately modulating inhibitory neurotransmission.[5] Furthermore, (R)-4APA is an important intermediate in the synthesis of novel pharmaceutical agents for treating central nervous system injuries and neurodegenerative diseases.[7][8]
These application notes provide a comprehensive overview of the mechanism of action of (R)-4APA and detailed protocols for its use in both in vitro and in vivo neuroscience research.
Mechanism of Action: The False Neurotransmitter Hypothesis
The primary mechanism of (R)-4APA is not through potent receptor agonism, but by hijacking the machinery of GABAergic presynaptic terminals. This "false neurotransmitter" pathway involves several key steps:
-
Synaptic Uptake: (R)-4APA is actively transported into cerebral synaptosomes in a time and temperature-dependent manner. Studies show its uptake is more efficient than its (S)-enantiomer.[5]
-
Displacement of Endogenous GABA: Once inside the presynaptic terminal, (R)-4APA leads to a reduction of endogenous GABA concentrations within those terminals.[5] This suggests it displaces GABA from synaptic vesicles.
-
Depolarization-Induced Release: Following membrane depolarization (e.g., by a high potassium challenge), (R)-4APA is released from the synaptosome, mimicking the release of a true neurotransmitter.[5]
-
Weak Receptor Interaction: While its primary action is presynaptic, (R)-4APA does exhibit very weak agonist activity at the GABA-A α5β2γ2 receptor subtype.[5] Its overall physiological effects are likely dominated by its presynaptic actions that alter the availability and release of endogenous GABA.
This unique mechanism allows researchers to probe the dynamics of GABA uptake, packaging, and release without the confounding effects of potent, direct receptor activation.
Caption: Experimental workflow for in vivo locomotor activity testing.
Procedure:
-
Animal Acclimation: House mice in the facility for at least one week before testing. Handle the mice for several days leading up to the experiment to reduce stress.
-
Habituation: On the day before testing, habituate the mice to the locomotor chambers for 30-60 minutes. This reduces the novelty response on the test day. [9]3. Compound Preparation: Dissolve (R)-4APA in sterile saline to the desired concentrations (e.g., for doses of 100, 300, and 900 mg/kg). Prepare a vehicle-only control group (saline).
-
Administration: Weigh each mouse to calculate the precise injection volume (typically 10 mL/kg). Administer the assigned treatment (vehicle or (R)-4APA dose) via intraperitoneal (IP) injection.
-
Data Collection: Immediately after injection, place the mouse in the center of the locomotor activity chamber. Start the automated recording software.
-
Recording Period: Record activity for a set duration, for example, 60 minutes. The software should be set to collect data in time bins (e.g., 5-minute intervals) to allow for time-course analysis. [10]7. Data Analysis: Key parameters to analyze include total distance traveled, vertical activity (rearing), and time spent mobile versus immobile. Compare the data from the (R)-4APA-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test). [10] Expected Results:
-
A dose-dependent decrease in total distance traveled and other activity metrics in mice treated with (R)-4APA compared to the saline vehicle control group. [5]* The time-course analysis may show the onset and duration of the drug's effect.
References
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Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry. [Link]
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Locomotor Activity, Mouse. Pharmacology Discovery Services. [Link]
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Enantiomers of 4‐aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior | Request PDF. ResearchGate. [Link]
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A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]
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A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central, National Institutes of Health. [Link]
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In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. PubMed. [Link]
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In vivo inactivation of gamma-aminobutyric acid-alpha-ketoglutarate transaminase by 4-amino-5-fluoropentanoic acid. PubMed. [Link]
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Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
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Application Notes and Protocols for the Use of Pyrrolidine Derivatives as Potential Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrrolidine Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, with projections of 1.2 million deaths annually directly attributable to antibiotic-resistant bacterial infections[1]. This alarming statistic underscores the urgent need for the discovery and development of new classes of antibacterial agents with novel mechanisms of action to combat multidrug-resistant pathogens. In this context, heterocyclic compounds have historically been a rich source of therapeutic agents, and among them, the pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry[1][2].
Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, is a structural motif present in numerous natural products and clinically approved drugs[2]. Its stereochemical complexity and conformational flexibility allow for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This inherent three-dimensionality provides a significant advantage in drug design, allowing for the exploration of chemical space beyond that of flat aromatic systems. The versatility of the pyrrolidine ring has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties[3].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of pyrrolidine derivatives as a promising class of antibacterial agents. We will delve into their mechanisms of action, provide detailed protocols for their synthesis and evaluation, and discuss the critical aspects of data interpretation and safety considerations.
Mechanisms of Action: How Pyrrolidine Derivatives Combat Bacteria
The antibacterial efficacy of pyrrolidine derivatives stems from their ability to interfere with essential bacterial processes. Several key mechanisms of action have been elucidated for different classes of these compounds:
-
Inhibition of Protein Synthesis: Certain pyrrolidine-containing natural products, such as anisomycin, have been shown to inhibit bacterial protein synthesis[4]. This is a well-established target for antibiotics, as the disruption of protein production is lethal to bacteria.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential enzymes are responsible for managing the topological state of bacterial DNA during replication and transcription. Fluoroquinolone antibiotics, a major class of antibacterial agents, function by inhibiting these enzymes. Notably, novel 1,2,4-oxadiazole pyrrolidine derivatives have been synthesized and shown to effectively inhibit E. coli DNA gyrase, presenting a promising avenue for the development of new topoisomerase inhibitors[4].
-
Other Potential Mechanisms: The structural diversity of pyrrolidine derivatives allows for the potential to target a wide range of other bacterial processes. Research is ongoing to identify and validate new targets for these promising compounds.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, field-proven protocols for the synthesis and evaluation of pyrrolidine derivatives as potential antibacterial agents. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Protocol 1: Synthesis of a Representative Antibacterial Pyrrolidine Derivative
The following is a general protocol for the synthesis of a class of quinoxaline-pyrrolidine derivatives, which have demonstrated antibacterial activity[3][5]. This protocol is intended as a template and may require optimization for specific target molecules.
Materials and Reagents:
-
2,3-dichloroquinoxaline
-
tert-butyl pyrrolidin-3-ylcarbamate
-
Sodium carbonate (Na₂CO₃)
-
tert-Butanol (t-BuOH)
-
Boronic acids (various)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of tert-butyl 1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-ylcarbamate:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in t-BuOH.
-
Add Na₂CO₃ (2.0 eq) to the mixture.
-
Reflux the reaction mixture at 90°C for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired product[5].
-
-
Suzuki Coupling to Introduce Diversity:
-
To a solution of tert-butyl 1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-ylcarbamate (1.0 eq) in DCM, add the desired boronic acid (1.2 eq), NaHCO₃ (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq).
-
Heat the reaction mixture to 80°C for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography (hexane/EtOAc gradient) to obtain the final pyrrolidine derivative[5].
-
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) spectroscopy
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining MIC values[2]. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[2][6].
Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[4]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Synthesized pyrrolidine derivatives
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[7].
-
-
Serial Dilution of Test Compounds:
-
Dissolve the synthesized pyrrolidine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution in MHB to obtain a range of concentrations. Typically, 100 µL of MHB is added to wells 2-12, and 200 µL of the compound stock solution (at twice the highest desired final concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (bacteria only) and negative (broth only) controls, respectively.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: MIC Values of Pyrrolidine Derivatives
| Compound ID | Target Bacterium | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Pyrrolidine-A | S. aureus | 8 | Ampicillin | 0.5 |
| Pyrrolidine-A | E. coli | 16 | Ciprofloxacin | 0.015 |
| Pyrrolidine-B | S. aureus | 4 | Ampicillin | 0.5 |
| Pyrrolidine-B | E. coli | 32 | Ciprofloxacin | 0.015 |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC test has been completed[10][11].
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells that showed no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum[10].
Experimental Workflow for Antibacterial Testing
Caption: Workflow for MIC and MBC determination.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the cytotoxicity of potential antibacterial compounds against mammalian cells to ensure they are not toxic to the host. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability[7][12].
Materials and Reagents:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolidine derivatives in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C[1].
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution[1].
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[1].
-
Data Analysis:
Cell viability is calculated as a percentage of the vehicle-treated control cells:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Biosafety and Chemical Safety
Bacterial Handling:
-
Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are classified as Biosafety Level 2 (BSL-2) organisms[8][11][13][14][15].
-
All work with live bacterial cultures should be performed in a certified biological safety cabinet (BSC)[14][15].
-
Personal protective equipment (PPE), including lab coats, gloves, and eye protection, is mandatory[13][16].
-
All contaminated materials must be decontaminated, typically by autoclaving, before disposal[16].
-
In case of spills, the area should be immediately decontaminated with an appropriate disinfectant, such as a 1:10 dilution of bleach[11][13].
-
In case of exposure, immediately wash the affected area with soap and water for at least 15 minutes. For mucous membrane exposure, flush with water for 15 minutes[13][16]. Report all exposures to your institution's safety officer.
Chemical Handling:
-
Many of the reagents used in the synthesis of pyrrolidine derivatives are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Work in a well-ventilated fume hood when handling volatile or hazardous chemicals.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispose of chemical waste according to your institution's guidelines.
Conclusion and Future Directions
Pyrrolidine derivatives represent a highly promising and versatile scaffold for the development of novel antibacterial agents. Their diverse mechanisms of action and amenability to synthetic modification make them an attractive starting point for drug discovery programs. The protocols detailed in this guide provide a robust framework for the synthesis, antibacterial evaluation, and initial safety assessment of new pyrrolidine-based compounds. As the threat of antimicrobial resistance continues to grow, the systematic exploration of such novel chemical entities is paramount to replenishing our arsenal of effective therapeutics. Future research in this area should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in-depth mechanistic studies to identify new bacterial targets.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023, September 6). Retrieved from [Link]
-
Pyrrolidine, a similar base found in tobacco leaves with a strong piperidine-like odor provides derivatives used in pharmaceuticals, especially as modifiers of quinolone antibacterial agents[4]. (n.d.). Retrieved from [Link]
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. (2022, November 11). Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18). Retrieved from [Link]
-
Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates | ACS Omega - ACS Publications. (2022, September 15). Retrieved from [Link]
-
Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PubMed Central. (n.d.). Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. (2013, November 10). Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Activity of Substituted Quinoxaline-pyrrolidine Derivatives Catalyzed by Polymer S - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
0335A Escherichia coli ATCC® 25922™ EZ-Accu Shot - Microbiologics. (n.d.). Retrieved from [Link]
-
Growth and Laboratory Maintenance of Staphylococcus aureus - PMC - NIH. (n.d.). Retrieved from [Link]
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Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and - Semantic Scholar. (2022, September 15). Retrieved from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (2024, October 21). Retrieved from [Link]
-
Staphylococcus aureus (S. aureus) | Office of Research Safety | The George Washington University. (n.d.). Retrieved from [Link]
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XTT Cell Viability Assay for Alvetex™ Scaffold 96 Well Plate Format - REPROCELL. (n.d.). Retrieved from [Link]
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Standard Operating Procedure for Working with Staphylococcus aureus in Animals. (n.d.). Retrieved from [Link]
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N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide - MDPI. (n.d.). Retrieved from [Link]
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Maintenance requirements of Escherichia coli ATCC 25922 in the presence of sub-inhibitory concentrations of various antibiotics - PubMed. (n.d.). Retrieved from [Link]
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The Pyrrolidine Scaffold: A Gateway to Bioactive Molecules - Application Notes for 4-Pyrrolidin-1-yl-pentanoic Acid and its Analogs
I. Introduction: The Prominence of the Pyrrolidine Ring in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug design. Its prevalence in a multitude of natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged scaffold for biological interactions[1][2]. The non-planar, puckered conformation of the pyrrolidine ring provides an ideal framework for the three-dimensional presentation of chemical functionalities, enabling precise interactions with the complex topographies of biological targets[1]. This structural feature, combined with its synthetic tractability, has led to the incorporation of the pyrrolidine moiety into a wide array of approved drugs with diverse therapeutic applications[2].
This guide focuses on 4-Pyrrolidin-1-yl-pentanoic acid , a molecule that, while not extensively characterized as a standalone biochemical reagent, represents a valuable building block and a lead structure for the development of novel bioactive compounds. Its architecture combines the key pyrrolidine scaffold with a flexible pentanoic acid chain, offering multiple points for chemical modification and functionalization. We will explore the known biological activities of structurally related compounds and provide a framework for researchers to investigate the potential applications of this and similar molecules.
II. The Pyrrolidinyl-Alkanoic Acid Motif: A Versatile Pharmacophore
The conjugation of a pyrrolidine ring to a carboxylic acid moiety, as seen in this compound, gives rise to a pharmacophore with significant potential. The pyrrolidine ring can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, while the carboxylic acid group can act as a hydrogen bond donor/acceptor or a metal chelator, and can be readily converted into other functional groups like amides or esters.
Derivatives of this structural class have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The pyrrolidone core, a close relative of pyrrolidine, has been incorporated into novel compounds with promising activity against multidrug-resistant bacteria and fungi[3][4][5].
-
Anticancer Properties: Modifications of the pyrrolidone and pyrrolidine structures have yielded derivatives with significant in vitro anticancer activity against various cell lines[4][6].
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of compounds that act as monoamine uptake inhibitors, targeting transporters for dopamine, norepinephrine, and serotonin. These are crucial for neurotransmission and are targets for treating conditions like depression and ADHD[7].
-
Receptor Antagonism: Pyrrolidine-based structures have been successfully designed as antagonists for chemokine receptors like CCR5, which are involved in inflammatory responses and are co-receptors for HIV-1 entry into cells[8].
-
Enzyme Inhibition: The pyrrolidine scaffold is present in inhibitors of key enzymes such as DNA gyrase, a target for antibacterial agents[9].
III. Hypothetical Workflow for Investigating a Novel Pyrrolidine Derivative
Given the limited specific data on this compound, a researcher interested in its potential as a biochemical reagent would need to embark on a systematic screening and characterization process. The following workflow outlines a logical progression of experiments, drawing inspiration from the known activities of related compounds.
Caption: A general experimental workflow for the characterization of a novel bioactive compound.
IV. Protocols for Initial Screening
The following are generalized protocols that can be adapted for the initial investigation of this compound.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of bacteria.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the test compound on the viability of cancer cell lines.
Materials:
-
Test compound stock solution.
-
Human cancer cell lines (e.g., A549 lung carcinoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.
V. Data Interpretation and Next Steps
The initial screening data will guide the subsequent research direction. A positive "hit" in any of these assays would warrant more detailed mechanism-of-action studies. For example, if the compound shows antimicrobial activity, further studies could investigate its effect on bacterial cell wall synthesis or DNA replication. If it exhibits anticancer activity, investigations into its effects on the cell cycle or apoptosis would be logical next steps.
VI. Conclusion
While specific applications for this compound as a biochemical reagent are not yet established in the literature, its structural motifs are present in a wide range of biologically active molecules. The pyrrolidine scaffold is a highly versatile starting point for the synthesis of novel compounds with potential therapeutic applications. The protocols and workflow outlined in this guide provide a solid foundation for researchers to explore the bioactivity of this and other novel pyrrolidine derivatives, potentially uncovering new tools for research and drug development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 44398312, 4-Acetylamino-5-((S)-2-carbamoyl-pyrrolidin-1-yl)-5-oxo-pentanoic acid. PubChem. [Link]
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National Center for Biotechnology Information. PubChem Substance Record for SID 103947924, (S)-2-[(S)-3-Carboxy-2-((S)-2-{(S)-2-[3-(1-ethyl-propyl)-ureido]-3,3-dimethyl-butyrylamino}-4-oxo-4-pyrrolidin-1-yl-butyrylamino)-propionylamino]-4-methyl-pentanoic acid. PubChem. [Link]
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
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Petrillo, G., & Faggi, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4948. [Link]
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Sokov, V. Y., & Vorobyeva, D. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 27(15), 4991. [Link]
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Shankaran, K., Donnelly, K. L., Shah, S. K., Guzzo, P. R., Cvijic, M. E., Finke, P. E., Meurer, L. C., Miller, M. W., McMasters, D. R., Turchi, I. J., & Hagmann, W. K. (2004). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. Bioorganic & medicinal chemistry letters, 14(13), 3419–3424. [Link]
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Mohamad, A. B., Taha, Z. A., & Jaber, N. A. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. Bioinorganic Chemistry and Applications, 2012, 795812. [Link]
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Kumpienė, K., Stankevičiūtė, M., Petraitis, V., & Šačkus, A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland), 27(16), 5110. [Link]
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Olasunkanmi, L. O., Akerman, M. P., & Ebenso, E. E. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules (Basel, Switzerland), 27(11), 3501. [Link]
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Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1985). Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. Journal of medicinal chemistry, 28(11), 1558–1564. [Link]
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Liu, Z., Wang, S., Li, Y., & Zhang, Y. (2014). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research, 13(12), 2051-2057. [Link]
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Kumpienė, K., Stankevičiūtė, M., Petraitis, V., & Šačkus, A. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules (Basel, Switzerland), 27(24), 8967. [Link]
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Application Note & Protocols: A Modular Approach to the Synthesis of 4-Pyrrolidin-1-yl-pentanoic Acid Analog Libraries for Drug Discovery
Authored by: A Senior Application Scientist
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal building block for creating molecules that can interact with complex biological targets.[1] Analogs of 4-pyrrolidin-1-yl-pentanoic acid, in particular, have garnered interest as potential therapeutic agents in various disease areas, including diabetes and neurological disorders.[3][4] The systematic exploration of the chemical space around this core structure through the creation of a diverse library of analogs is a critical step in the drug discovery process.[5]
This guide provides a comprehensive and modular strategy for the efficient synthesis of a library of this compound analogs. We will detail robust synthetic protocols, high-throughput purification techniques, and characterization methods tailored for researchers in medicinal chemistry and drug development. The methodologies described herein are designed to be adaptable, allowing for the generation of a wide array of analogs for screening and lead optimization campaigns.
Overall Synthetic Strategy: A Retrosynthetic and Forward-Planning Perspective
A successful library synthesis campaign begins with a well-designed synthetic route that allows for late-stage diversification. Our strategy for constructing the this compound scaffold is centered on a convergent approach, combining key building blocks in a robust and scalable manner.
Retrosynthetic Analysis
A retrosynthetic analysis of the target scaffold reveals two key disconnection points, suggesting a modular assembly. The primary disconnection is at the amide bond, separating the this compound core from a variable amine component (R¹-NH₂). A second disconnection breaks the pyrrolidine ring, leading back to a linear amino acid precursor and a 1,4-dicarbonyl equivalent. This approach allows for maximum diversity in the final products by introducing variability at both the amine and potentially on the pyrrolidine ring itself.
Caption: Retrosynthetic analysis of the target scaffold.
Forward Synthetic Workflow
The forward synthesis employs a robust and well-documented set of reactions. The key steps are:
-
Synthesis of the Amino Acid Precursor: Starting from a suitable precursor, a protected 4-aminopentanoic acid derivative is synthesized. This will serve as the backbone of our target molecules.
-
Pyrrolidine Ring Formation via Reductive Amination: The pyrrolidine ring is constructed through the reaction of the amino acid precursor with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, followed by reduction.[6][7] This one-pot reaction is highly efficient and tolerant of a wide range of functional groups.[8]
-
Amide Coupling for Library Diversification: The carboxylic acid of the this compound core is activated and coupled with a diverse library of primary and secondary amines to generate the final analog library.[9][10] This is a widely used and reliable method for generating large numbers of analogs in parallel.[11]
Caption: Forward synthetic workflow for library generation.
Experimental Protocols
The following protocols are designed to be scalable and adaptable for high-throughput synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Ethyl 4-(benzylamino)pentanoate (Amino Acid Precursor)
This protocol describes the synthesis of a key linear amino acid precursor via reductive amination of ethyl levulinate.
Rationale: The use of ethyl levulinate provides a readily available and cost-effective starting material. Benzylamine is used as the amine source, and sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| Ethyl levulinate | 144.17 g/mol | 10.0 g | 69.4 |
| Benzylamine | 107.15 g/mol | 7.44 g | 69.4 |
| Sodium triacetoxyborohydride | 211.94 g/mol | 17.6 g | 83.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Acetic Acid | 60.05 g/mol | 4.0 mL | 69.4 |
Procedure:
-
To a stirred solution of ethyl levulinate (10.0 g, 69.4 mmol) in dichloromethane (200 mL) at room temperature, add benzylamine (7.44 g, 69.4 mmol) and acetic acid (4.0 mL, 69.4 mmol).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (17.6 g, 83.2 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-(benzylamino)pentanoate as a colorless oil.
Protocol 2: Synthesis of 1-Benzyl-4-pyrrolidin-1-yl-pentanoic Acid (Core Scaffold)
This protocol details the formation of the pyrrolidine ring via a one-pot reductive condensation.[6]
Rationale: 2,5-Dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde. Sodium borohydride in an acidic medium facilitates the reductive amination to form the pyrrolidine ring.[7]
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| Ethyl 4-(benzylamino)pentanoate | 235.31 g/mol | 5.0 g | 21.2 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 g/mol | 3.08 g | 23.3 |
| Sodium Borohydride | 37.83 g/mol | 1.6 g | 42.4 |
| Methanol | - | 50 mL | - |
| Sulfuric Acid (conc.) | - | 2 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(benzylamino)pentanoate (5.0 g, 21.2 mmol) in methanol (50 mL).
-
Add 2,5-dimethoxytetrahydrofuran (3.08 g, 23.3 mmol).
-
Carefully add a solution of concentrated sulfuric acid (2 mL) in water (20 mL) to the reaction mixture.
-
Cool the mixture to 0 °C and add sodium borohydride (1.6 g, 42.4 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Adjust the pH of the solution to ~9 with 2M aqueous sodium hydroxide.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
For hydrolysis, dissolve the crude ester in a mixture of methanol (30 mL) and 2M aqueous sodium hydroxide (30 mL).
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~6 with 1M HCl. The product may precipitate or can be extracted with ethyl acetate.
-
Extract the product with ethyl acetate (3 x 40 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-benzyl-4-pyrrolidin-1-yl-pentanoic acid.
Protocol 3: Parallel Amide Coupling for Library Synthesis
This protocol describes a general method for the parallel synthesis of the final amide analogs using a 96-well plate format.
Rationale: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[10] DIPEA is a non-nucleophilic base suitable for this transformation. This protocol is amenable to automation for high-throughput synthesis.[12]
Representative Building Blocks for Diversification:
| Amine (R¹-NH₂) |
| Aniline |
| 4-Fluoroaniline |
| 3-Methoxyaniline |
| Benzylamine |
| Cyclohexylamine |
| Morpholine |
| Piperidine |
| Pyrrolidine |
Procedure (per well):
-
To each well of a 96-well plate, add a solution of 1-benzyl-4-pyrrolidin-1-yl-pentanoic acid (0.1 mmol, 1.0 eq) in DMF (0.5 mL).
-
Add a solution of the desired amine (0.12 mmol, 1.2 eq) in DMF (0.2 mL).
-
Add a solution of HATU (0.11 mmol, 1.1 eq) in DMF (0.2 mL).
-
Add DIPEA (0.3 mmol, 3.0 eq).
-
Seal the plate and shake at room temperature for 16 hours.
-
After the reaction is complete, the crude products can be purified directly by preparative HPLC.
High-Throughput Purification and Characterization
The purification of combinatorial libraries requires efficient and automated methods.[13]
Purification
Preparative reverse-phase HPLC (RP-HPLC) is the method of choice for purifying small molecule libraries.[14][15]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid or TFA as a modifier) is employed.
-
Detection: UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) and mass spectrometry (MS) are used to trigger fraction collection.
The collected fractions containing the pure compounds can be lyophilized to remove the solvent.
Characterization
The identity and purity of the final compounds should be confirmed using high-throughput analytical techniques.[16]
-
LC-MS: To confirm the molecular weight and assess the purity of each compound.
-
¹H NMR: For a representative subset of the library to confirm the structure.
Expected Analytical Data for a Representative Analog (N-phenyl-4-(pyrrolidin-1-yl)pentanamide):
| Technique | Expected Data |
| LC-MS (ESI+) | [M+H]⁺ calculated for C₁₅H₂₂N₂O: 247.18; found: 247.2 |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-7.0 (m, 5H, Ar-H), 3.0-2.5 (m, 4H, pyrrolidine CH₂), 2.4-2.2 (m, 1H, CH), 2.1-1.8 (m, 6H, pyrrolidine CH₂ and CH₂), 1.1 (d, 3H, CH₃) |
Conclusion
This application note provides a detailed and robust workflow for the synthesis of a library of this compound analogs. The modular synthetic strategy, centered around reliable reactions such as reductive amination and amide coupling, allows for the generation of a diverse set of compounds for biological screening. The integration of high-throughput purification and characterization techniques ensures the quality and integrity of the compound library, providing a valuable resource for drug discovery and lead optimization programs.
References
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Basso, A., Banfi, L., Riva, R., & Guanti, G. (2004). A new Ugi-type reaction with β-amino acids. Tetrahedron Letters, 45(3), 587-590. [Link]
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Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
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Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]
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Luesch, H. (2006). Towards high-throughput characterization of small molecule mechanisms of action. Molecular BioSystems, 2(12), 609-620. [Link]
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Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- BenchChem. (2025).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Bhat, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 148-151. [Link]
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Roedern, E. v., & Stieber, F. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(1), 1-13. [Link]
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Aslam, J., & Shafi, S. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Heliyon, 10(14), e35183. [Link]
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Luesch, H. (2006). Towards high-throughput characterization of small molecule mechanisms of action. Molecular Omics, 2(12), 609-620. [Link]
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Wang, D., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. [Link]
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Spaccini, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
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Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 39. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). High-throughput purification of compound libraries.
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Bhat, A. A., & Tandon, N. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103851. [Link]
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- National Center for Biotechnology Information. (2024). Characterisation of high throughput screening outputs for small molecule degrader discovery. PubMed.
- ResearchGate. (n.d.). (PDF) High-throughput screening of small molecules in miniaturized mammalian cell-based assays involving post-translational modifications.
- Moravek. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
- MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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Troubleshooting & Optimization
Troubleshooting common issues in 4-Pyrrolidin-1-yl-pentanoic acid synthesis.
Welcome to the technical support center for the synthesis of 4-Pyrrolidin-1-yl-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.
I. Synthesis Overview: The Reductive Amination Pathway
The synthesis of this compound is most commonly achieved through the reductive amination of 4-oxopentanoic acid (levulinic acid) with pyrrolidine. This process involves two key steps: the formation of an intermediate enamine/iminium ion, followed by its reduction to the desired secondary amine.
Caption: General workflow for the reductive amination synthesis.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I've followed the general procedure, but my reaction yield is very low, or I'm only recovering starting materials. What could be the issue?
A: Low or no product yield in a reductive amination can stem from several factors related to imine formation and the reduction step.
Causality and Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone (levulinic acid) and the amine (pyrrolidine) is a reversible equilibrium.
-
Water Removal: The formation of the iminium ion intermediate generates water. If not removed, water can hydrolyze the iminium ion back to the starting materials. While some reductive aminations are tolerant to water, its removal can drive the equilibrium forward. For small-scale reactions, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial. For larger scales, a Dean-Stark trap may be employed if the solvent system is appropriate (e.g., toluene), though this is less common for this specific transformation.
-
pH Control: Imine formation is typically catalyzed by mild acid. The carboxylic acid of levulinic acid itself can act as an internal catalyst. However, the pH of the reaction mixture is crucial. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, there won't be enough acid to catalyze the dehydration step. A pH range of 4-6 is generally optimal. You can add a small amount of a weak acid like acetic acid to facilitate this.
-
-
Incorrect Choice or Inactivity of Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion in the presence of the ketone and carboxylic acid.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is mild enough not to reduce the ketone or carboxylic acid significantly but is highly effective at reducing the protonated imine (iminium ion). Ensure your NaBH(OAc)₃ is fresh and has been stored under dry conditions, as it is moisture-sensitive.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is selective for the iminium ion at acidic pH.[1] However, it is highly toxic and requires careful handling and quenching.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is less selective and can reduce the starting ketone, leading to 4-hydroxypentanoic acid as a byproduct.[1] It is also more reactive in acidic conditions, which are optimal for imine formation. If using NaBH₄, it is best to first allow the imine to form and then add the reducing agent.[2][3]
-
-
Reaction Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but be aware that higher temperatures can promote side reactions and degradation.
Experimental Protocol: Optimizing for Yield
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, good for solubility of reactants and reagents. |
| Reactant Ratio | Pyrrolidine (1.0-1.2 equivalents) | A slight excess of the amine can help drive imine formation. |
| Catalyst | Acetic Acid (optional, ~0.1 equivalents) | To ensure optimal pH for imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.2-1.5 equivalents) | Mild and selective. An excess ensures complete reduction. |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate and selectivity. |
| Reaction Time | 12-24 hours | Allow sufficient time for both imine formation and reduction. |
Problem 2: Presence of an Unexpected Major Byproduct
Q: My NMR spectrum shows a significant amount of a byproduct in addition to my desired product. How can I identify and eliminate it?
A: The most likely major byproduct in this synthesis is N-pyrrolidyl-γ-valerolactam, which arises from the intramolecular amidation of the desired product.
Causality and Solutions:
-
Lactam Formation: The product, this compound, contains both an amine and a carboxylic acid. Under certain conditions (especially with heating or during workup with activating agents), these can undergo an intramolecular condensation to form a five-membered lactam ring.
Caption: Side reaction leading to lactam formation.
-
Minimizing Lactam Formation:
-
Avoid High Temperatures: During both the reaction and the workup, avoid excessive heating. If you need to remove solvent, use a rotary evaporator at moderate temperatures (e.g., < 40 °C).
-
Careful Workup: Avoid strongly acidic or basic conditions for prolonged periods, especially with heating. If performing an acid-base extraction, do so with cooling and without delay.
-
Purification: If lactam has formed, it can be challenging to separate from the product due to their similar polarities. Careful column chromatography on silica gel may be effective. The lactam is a neutral molecule, while the product is zwitterionic/amphoteric. Adjusting the eluent system (e.g., using a gradient with methanol and a small amount of acetic acid or ammonia in dichloromethane) can help achieve separation.
-
Characterization of the Lactam Byproduct:
| Technique | Expected Observation for Lactam | Comparison to Desired Product |
| ¹H NMR | Absence of a broad -COOH proton signal. | The product will show a broad signal for the carboxylic acid proton. |
| ¹³C NMR | A downfield shift for the carbonyl carbon, characteristic of an amide (~170-175 ppm). | The product will have a carboxylic acid carbonyl signal (~175-180 ppm). |
| IR Spec. | A strong amide C=O stretch around 1650-1680 cm⁻¹. | The product will show a carboxylic acid C=O stretch (~1700-1730 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the loss of a water molecule from the desired product (M-18). | Molecular ion peak corresponding to the calculated mass of the product. |
Problem 3: Difficulty in Product Isolation and Purification
Q: My product seems to be soluble in both aqueous and organic layers during extraction, making isolation difficult. How can I effectively purify it?
A: The amphoteric nature of this compound (containing both a basic amine and an acidic carboxylic acid) can indeed complicate standard extractions. The product can exist as a zwitterion, making it soluble in polar solvents, including water.
Causality and Solutions:
-
Zwitterionic Nature: At its isoelectric point (pI), the molecule has both a positive and a negative charge, leading to high polarity and potential water solubility.
-
Effective Purification Strategy: Salt Formation
-
Hydrochloride Salt Precipitation: The most robust method for isolating and purifying this type of compound is to convert it to its hydrochloride salt. The salt often has significantly different solubility properties and is typically a crystalline solid that can be isolated by filtration.[3]
Detailed Protocol for HCl Salt Formation:
-
After the reaction is complete, perform a preliminary workup. Quench any remaining reducing agent carefully with water.
-
Extract the crude product into an organic solvent like dichloromethane (DCM). You may need to adjust the pH of the aqueous layer to be slightly basic (e.g., pH 8-9) to ensure the amine is in its freebase form for efficient extraction.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate as a solid. You can cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
This procedure not only purifies the product from neutral impurities (like the lactam byproduct) but also provides a stable, solid form of the compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase such as 10% methanol in dichloromethane with a few drops of acetic acid. You should see the consumption of the starting material (levulinic acid) and the formation of a new, more polar spot for the amino acid product. Staining with ninhydrin can be used to visualize the amine-containing product.
Q2: My final product is a sticky oil instead of a solid. What should I do?
A2: It is common for the freebase form of this compound to be an oil or a low-melting solid. Converting it to the hydrochloride salt, as described in the purification section, will likely yield a stable, crystalline solid.
Q3: Can I use catalytic hydrogenation for the reduction step?
A3: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a viable alternative for the reduction step.[4] This method is considered a "green" chemistry approach. However, it requires specialized equipment (hydrogenator) and careful handling of the catalyst and hydrogen gas. Over-reduction of the carboxylic acid is a potential side reaction, so careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary.
Q4: How do I confirm the structure of my final product?
A4: The structure should be confirmed using a combination of spectroscopic methods:
-
¹H NMR: Look for characteristic signals for the pyrrolidine ring protons, the pentanoic acid backbone, and the absence of the methyl ketone singlet from levulinic acid.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the carboxylic acid carbonyl, and the carbons of the pyrrolidine ring and the pentanoic acid chain.[5][6][7]
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
IV. References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
One-pot Preparation of ( S )- N -[( S )-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. ResearchGate. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers. [Link]
-
Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. [Link]
-
Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemistryEurope. [Link]
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Peptide Synthesis and Characterization Stages. ResearchGate. [Link]
-
1-(Pyrrolidin-1-yl)heptan-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen‐Containing Chemicals. ResearchGate. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. MDPI. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination of levulinic acid with various anilines. ResearchGate. [Link]
-
1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. PubMed. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis and Purification of 4-Pyrrolidin-1-yl-pentanoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis and purification of 4-Pyrrolidin-1-yl-pentanoic acid. Our goal is to empower you with the technical expertise and field-proven insights necessary to improve both the yield and purity of this valuable compound.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is most commonly synthesized via the reductive amination of 4-oxopentanoic acid (levulinic acid) with pyrrolidine.
Q1: My reaction is resulting in a low yield. What are the primary factors I should investigate to optimize it?
A1: Low yield in the reductive amination pathway for this compound is a frequent challenge. The root cause often lies in one of several key reaction parameters. Let's break down the causality and the solutions.
The reaction proceeds through the formation of an enamine or iminium intermediate from 4-oxopentanoic acid and pyrrolidine, which is then reduced. Optimizing this two-step, one-pot process is critical.[1][2]
-
Choice of Reducing Agent: The selection of the reducing agent is paramount.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically common, but toxic. It is effective at mildly acidic pH where the iminium ion is stable but the ketone is less reactive to the hydride.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is milder and more selective for iminium ions over ketones, reducing side reactions. It does not require strict pH control and can be used in a wider range of solvents.[2]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean "green" method but may require specialized high-pressure equipment. It can be highly effective and often leads to a cleaner reaction profile with minimal workup.[3]
-
-
pH Control: The pH of the reaction medium is a delicate balance. The initial condensation to form the iminium ion is acid-catalyzed but requires a free amine nucleophile. A pH range of 5-7 is typically optimal.
-
Too Acidic (pH < 4): The pyrrolidine starting material will be fully protonated (pyrrolidinium ion), rendering it non-nucleophilic and halting the initial condensation step.
-
Too Basic (pH > 8): The formation of the iminium ion intermediate is not efficiently catalyzed, slowing the reaction significantly.
-
-
Stoichiometry and Order of Addition: Using a slight excess (1.1-1.2 equivalents) of pyrrolidine can help drive the reaction towards the iminium intermediate. The reducing agent should be added after allowing the ketone and amine to stir together for a period (e.g., 30-60 minutes) to allow for the formation of the intermediate.
-
Solvent and Temperature: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB. For catalytic hydrogenation, alcohols like methanol or ethanol are typical. Most reductive aminations proceed efficiently at room temperature. Modest heating (40-50 °C) can sometimes increase the rate, but may also promote side reactions.
Q2: My final product is impure after workup. What are the likely contaminants and how can I prevent their formation?
A2: Purity issues typically stem from incomplete reactions or side reactions. The most common impurities are:
-
Unreacted 4-Oxopentanoic Acid: If the reduction is inefficient or the reaction is incomplete, the starting keto-acid will remain.
-
Prevention: Ensure a slight excess of the reducing agent (1.2-1.5 equivalents) is used and allow for sufficient reaction time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[4]
-
-
4-Hydroxypentanoic Acid derivative: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used under the wrong conditions, it can reduce the starting ketone directly to a secondary alcohol before the amine has a chance to react.
-
Prevention: Use a more selective reducing agent like STAB, which is significantly more reactive towards the iminium intermediate than the ketone.[2]
-
-
Byproducts from the Reducing Agent: Boron salts from hydride-based reductions can contaminate the product.
-
Prevention: A carefully designed aqueous workup is essential. A mild acidic wash can help hydrolyze and remove boron species.
-
A general strategy to minimize impurities is to ensure the complete formation of the iminium intermediate before adding the reducing agent. This can be facilitated by using a dehydrating agent like molecular sieves.
Q3: I am finding it difficult to isolate my product. It appears to be highly water-soluble and I have poor recovery after extraction. What purification strategies do you recommend?
A3: This is a classic problem when working with amino acids. This compound is a zwitterionic compound at neutral pH, meaning it has both a positive charge (on the protonated pyrrolidine nitrogen) and a negative charge (on the deprotonated carboxylate group). This makes it behave like a salt, leading to high water solubility and low solubility in common organic solvents.
Recommended Purification Strategies:
-
Conversion to a Hydrochloride Salt: This is the most robust and highly recommended method. By acidifying the aqueous solution of your product with HCl to a pH of ~1-2, you protonate the carboxylate group. This eliminates the zwitterionic character and forms the hydrochloride salt.[5][6] This salt typically has much lower water solubility and/or better solubility in organic solvents (like isopropanol or ethanol), often allowing it to be crystallized or precipitated directly. This is a common strategy for improving the handling and stability of amine-containing pharmaceuticals.[6]
-
Ion-Exchange Chromatography: This technique is ideally suited for separating zwitterionic compounds from neutral or similarly charged impurities.
-
Cation Exchange: At a low pH (e.g., pH 3), your product will be positively charged. It will bind to a strong cation exchange resin. Neutral impurities can be washed away, and the product can then be eluted by increasing the pH or using a salt gradient.
-
Anion Exchange: At a high pH (e.g., pH 9), your product will be negatively charged and can be purified on an anion exchange column.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable, scalable synthetic route for this compound?
-
A1: The one-pot reductive amination of 4-oxopentanoic acid with pyrrolidine using sodium triacetoxyborohydride (STAB) is arguably the most reliable and scalable method for laboratory and pilot-plant synthesis due to its operational simplicity, mild conditions, and high selectivity.[2]
-
-
Q2: How can I effectively monitor the progress of my reaction?
-
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. A simple TLC can show the disappearance of the starting ketone. LC-MS is more powerful as it can confirm the presence of the product mass and track the disappearance of starting materials simultaneously.[7]
-
-
Q3: What analytical methods are best for determining the final purity of my product?
-
A3: To ensure the purity of your final compound, a multi-pronged approach is best.
-
Quantitative NMR (qNMR): Provides absolute purity assessment by integrating the product's signals against a certified internal standard.[4]
-
HPLC with UV or ELSD detection: An excellent method for quantifying the main component and detecting impurities. A stability-indicating HPLC method can be developed to track degradation products.[8]
-
LC-MS: Used to identify the mass of any unknown impurities.[7]
-
-
-
Q4: How should I store this compound for maximum stability?
-
A4: As the hydrochloride salt, the compound is significantly more stable.[5] It should be stored in a well-sealed container, protected from moisture, at a cool temperature (2-8 °C). The free zwitterionic form can be hygroscopic and more susceptible to degradation.
-
Protocols & Data
Optimized Experimental Protocol: Synthesis and Purification via Hydrochloride Salt Formation
This protocol details the synthesis using STAB, followed by purification via conversion to the hydrochloride salt.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-oxopentanoic acid (1.0 eq).
-
Dissolve the acid in dichloromethane (DCM, approx. 0.5 M concentration).
-
Add pyrrolidine (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to facilitate the formation of the iminium intermediate.
Step 2: Reduction
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction for the disappearance of 4-oxopentanoic acid using your preferred method (TLC or LC-MS).
Step 3: Workup and Isolation
-
Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. The product will predominantly be in the aqueous layer as the sodium carboxylate salt.
-
Separate the layers and extract the organic layer with water once more.
-
Combine the aqueous layers.
Step 4: Purification via HCl Salt Formation
-
Cool the combined aqueous solution in an ice bath.
-
Slowly add concentrated HCl (e.g., 6M HCl) dropwise with stirring, monitoring the pH with a pH meter. Adjust the pH to ~1.5.
-
Concentrate the acidified aqueous solution under reduced pressure to remove most of the water.
-
The hydrochloride salt of the product may precipitate. If it does not, add isopropanol or acetone to the concentrated aqueous residue to induce precipitation/crystallization.
-
Stir the resulting slurry in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol or diethyl ether.
-
Dry the product under vacuum at 40 °C to a constant weight.
-
Analyze the final product for purity and identity (¹H NMR, HPLC, LC-MS).
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | pH Requirement | Key Advantages | Key Disadvantages | Typical Yield Range |
| NaBH(OAc)₃ (STAB) | DCM, DCE | None (mildly acidic) | High selectivity for imines, mild conditions, broad compatibility. | Higher cost, moisture sensitive. | 75-90% |
| NaBH₃CN | Methanol, THF | 5 - 7 | Effective and inexpensive. | Highly toxic (HCN release at low pH), requires careful pH control. | 60-80% |
| H₂ / Pd-C | Methanol, Ethanol | Neutral | "Green" (byproduct is water), high yields, clean product. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. | 80-95% |
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low yield issues in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields.
References
-
ResearchGate. (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2574. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16, 125. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 810931. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
-
Taylor & Francis Group. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431–436. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Optimizing the Synthesis of Substituted Pyrrolidines
Welcome to the technical support center dedicated to the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. The pyrrolidine ring is a privileged motif found in numerous natural products and pharmaceuticals, making its efficient and selective synthesis a key objective in organic chemistry.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. We will delve into the mechanistic reasoning behind experimental choices to empower you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.
Section 1: Troubleshooting Common Synthetic Methods
The construction of the pyrrolidine ring can be approached through various synthetic strategies, each with its own set of advantages and potential pitfalls. This section addresses specific issues related to some of the most common methods.
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and widely used method for synthesizing substituted pyrrolidines, as it can generate multiple stereocenters in a single step.[3][4] However, controlling the regio- and diastereoselectivity of this reaction is a frequent challenge.[4][5]
Question: My 1,3-dipolar cycloaddition is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers in a [3+2] cycloaddition is a common problem that arises when the electronic and steric differentiation between the termini of the azomethine ylide and the dipolarophile is insufficient.[4] To enhance regioselectivity, consider the following strategies:
-
Enhance Electronic Bias: The regioselectivity is often governed by the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. Modifying the electronic properties of your substrates can favor one regioisomer over another. For instance, using an electron-deficient alkene as the dipolarophile with an electron-rich azomethine ylide can lead to a more predictable outcome.
-
Employ a Catalyst: The use of a Lewis acid or a transition metal catalyst can significantly influence regioselectivity.[4] The catalyst can coordinate to either the azomethine ylide or the dipolarophile, thereby amplifying the electronic differences between the reactive termini and directing the cycloaddition to a specific regioisomeric outcome.[4] For example, silver-based catalysts have been shown to effectively control enantioselectivity, which is determined in the initial step of the reaction.[4]
-
Solvent and Temperature Optimization: A systematic screening of solvents and reaction temperatures can be beneficial. Non-polar solvents may preferentially stabilize one transition state over the other, leading to improved regioselectivity.
Question: I am struggling with poor diastereoselectivity in my pyrrolidine synthesis. What factors can I adjust to improve this?
Answer: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the two reacting partners. The substituents on both the azomethine ylide and the dipolarophile create a steric environment that favors one approach.[4] Here is a workflow to troubleshoot poor diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Catalyst System: The choice of the chiral ligand and the metal precursor is paramount. For instance, in palladium-catalyzed asymmetric [3+2] cycloadditions, novel phosphoramidite ligands have demonstrated the ability to induce high regio-, diastereo-, and enantioselectivity.[6] In organocatalysis, even subtle modifications to the structure of pyrrolidine-based catalysts can have a profound effect on stereocontrol.[6]
-
Solvent Effects: The solvent can influence the conformation of the transition state. A systematic screening of solvents with varying polarities is recommended.
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for constructing pyrroles and pyrrolidines from 1,4-dicarbonyl compounds and a primary amine or ammonia.
Question: During a Paal-Knorr synthesis of a pyrrolidine derivative, I'm observing a significant amount of a furan byproduct. How can I suppress this side reaction?
Answer: The formation of furan derivatives is a well-known side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[7] The reaction mechanism can pivot towards furan formation at low pH.[7]
Troubleshooting Steps:
-
pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions.[7] Using amine/ammonium hydrochloride salts or running the reaction at a pH below 3 will favor the formation of furan byproducts.[7]
-
Acid Catalyst Selection: If an acid catalyst is required to accelerate the reaction, choose a weak acid like acetic acid.[7] Strong mineral acids should be avoided.[7]
-
Reaction Monitoring: Keep a close watch on the reaction's progress using techniques like TLC or GC-MS to detect the formation of the furan byproduct early on.
-
Purification: If furan byproducts are formed, they can often be separated from the desired pyrrolidine product by column chromatography or distillation.[7]
N-Alkylation of Pyrrolidines
Question: I am attempting to synthesize a mono-N-substituted pyrrolidine, but my final product is contaminated with di-substituted and quaternary ammonium salt impurities. How can I enhance the selectivity for the mono-substituted product?
Answer: Over-alkylation is a frequent issue in the N-alkylation of amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction.[7]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a significant excess of the amine relative to the alkylating agent can favor mono-alkylation, although this may not be feasible if the amine is valuable.[7]
-
Slow Addition: Add the alkylating agent to the reaction mixture slowly.[7] This helps to maintain a low concentration of the alkylating agent, thereby reducing the probability of the mono-substituted product reacting further.[7]
Section 2: General Troubleshooting and Optimization
This section provides answers to more general questions that can arise during the synthesis of substituted pyrrolidines, regardless of the specific synthetic method employed.
Question: My reaction is sluggish or not going to completion. What are the first things I should check?
Answer: When a reaction is not proceeding as expected, a systematic approach to troubleshooting is essential.
Caption: Initial troubleshooting workflow for slow or incomplete reactions.
Detailed Checklist:
-
Reagent Quality:
-
Purity: Are your starting materials pure? Impurities can sometimes inhibit catalysts or participate in side reactions.
-
Catalyst Activity: If you are using a catalyst, is it active? Some catalysts are sensitive to air or moisture and may need to be handled under an inert atmosphere.
-
Reagent Degradation: Have any of the reagents degraded upon storage?
-
-
Reaction Conditions:
-
Temperature: Is the reaction being conducted at the optimal temperature?
-
Atmosphere: Does the reaction require an inert atmosphere (e.g., nitrogen or argon)?
-
-
Solvent:
-
Dryness: Many organometallic reactions are sensitive to moisture. Ensure your solvents are anhydrous if necessary.
-
Compatibility: Is the solvent appropriate for the reaction? Consider factors like polarity and boiling point.
-
Question: I am having difficulty purifying my substituted pyrrolidine product. What are some common strategies?
Answer: The purification of substituted pyrrolidines can be challenging due to their basicity and potential for water solubility.
| Purification Method | When to Use | Key Considerations |
| Column Chromatography | For non-polar to moderately polar compounds. | The basic nature of pyrrolidines can cause them to streak on silica gel. Pre-treating the silica with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can mitigate this issue. |
| Distillation | For volatile and thermally stable liquid products. | Can be very effective for removing non-volatile impurities. |
| Acid-Base Extraction | To separate the basic pyrrolidine from neutral or acidic impurities. | The pyrrolidine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.[8] |
| Crystallization | For solid products. | A good method for obtaining highly pure material. A systematic solvent screen is often necessary to find suitable crystallization conditions. |
Section 3: Experimental Protocols
To provide a practical context, here are detailed protocols for common pyrrolidine synthesis methods.
Protocol 1: Iridium-Catalyzed Reductive Amination for the Synthesis of N-Aryl-Substituted Pyrrolidines[9][10]
This method is advantageous due to its operational simplicity and the use of water as a solvent.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, combine the 1,4-diketone (1.0 eq), the aniline (1.2 eq), and the iridium catalyst, such as [Cp*IrCl2]2 (0.5 mol%).[9]
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq), which serves as a mild hydrogen source.[9]
-
Reaction: Stir the reaction mixture vigorously at 80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.[9]
Protocol 2: Reductive Condensation of a Primary Amine with 2,5-Dimethoxytetrahydrofuran[11]
This is a fast and high-yielding method that is compatible with a wide range of aryl substituents.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the primary amine (1.0 eq) in a mixture of methanol and water.
-
Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran (1.0 eq) to the solution.
-
Acidification and Reduction: Cool the mixture in an ice bath and slowly add sulfuric acid to acidify the medium. Then, add sodium borohydride portion-wise as the reducing agent.
-
Reaction: Allow the reaction to stir at room temperature.
-
Work-up: Quench the reaction by carefully adding a base (e.g., NaOH solution) until the mixture is alkaline. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the residue by distillation or chromatography.
References
- A Comparative Analysis of Catalysts for Pyrrolidine Synthesis: A Guide for Researchers. (2025). Benchchem.
- Cycloaddition routes to pyrrolidine rings. (2022).
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University.
- Preventing side reactions in pyrrolidine synthesis. (2025). Benchchem.
- Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amin
- Pyrrolidine synthesis. Organic Chemistry Portal.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023).
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Pyrrolidine. Wikipedia.
- Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis.
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI.
- Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC - NIH.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). NIH.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of pyrrolidones via reductive amination of LA.
- Common side reactions in the synthesis of substituted pyrrolidines. (2025). Benchchem.
- Technical Support Center: Stereoselective Synthesis of Pyrrolidines. (2025). Benchchem.
- Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Synthesis of 2-pyrrolidones and optimization of the reaction conditions.
- Synthesis of pyrrolidine.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI.
- Recent Advances in the Synthesis of Pyrrolidines.
- Prepar
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
- Synthesis of substituted pyrrolidines. (2017). DiVA portal.
- Purification of crude pyrroles.
- A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. (2025). Benchchem.
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. (2024). 2024 China Chemistry News.
- How can I seperate pyrrolidine? (2014).
- Pyrrolidine Properties, Reactions and Applic
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Technical Support Center: Navigating the Challenges of Polar Pyrrolidine Compound Purification
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated support center for the purification of polar pyrrolidine compounds. The unique physicochemical properties of these molecules—namely their high polarity and basic nitrogen—present significant, yet surmountable, challenges in chromatographic purification. This guide is structured to provide you with direct, actionable solutions to common problems and answer frequently asked questions, grounding our advice in established scientific principles and extensive field experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing step-by-step protocols for resolution.
Q1: Why is my polar pyrrolidine compound showing severe peak tailing in Reversed-Phase (RP) HPLC?
Answer:
Peak tailing for basic compounds like pyrrolidines is a classic problem in reversed-phase chromatography. The primary cause is unwanted secondary interactions between the positively charged (protonated) pyrrolidine nitrogen and negatively charged (ionized) residual silanol groups on the surface of silica-based stationary phases.[1][2] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Solutions:
-
Mobile Phase Modification: The most immediate approach is to modify your mobile phase to suppress the silanol interactions.
-
Low pH with Buffers: Operate at a low pH (e.g., 2.5-3.5) using a buffer like ammonium formate or phosphate. At low pH, most silanol groups are protonated and neutral, minimizing electrostatic interaction.[3] Your pyrrolidine will be fully protonated, but the primary cause of tailing (ionized silanols) is mitigated.
-
Competitive Base Additive: Introduce a small amount (e.g., 0.1-0.5%) of a basic additive like triethylamine (TEA).[4][5] TEA acts as a "silanol blocker" by competitively interacting with the active sites on the stationary phase, effectively shielding your pyrrolidine compound from these secondary interactions.
-
-
Column Selection: If mobile phase adjustments are insufficient, your column chemistry is the next critical factor.
-
Use End-Capped Columns: Modern, high-purity, end-capped columns are designed to have a minimal number of accessible silanol groups.[2] If you are not already, switch to a column specifically marketed for good peak shape with basic compounds.
-
Consider Alternative Chemistries: Columns with polar-embedded or polar-endcapped phases can also improve peak shape for polar bases.[6][7]
-
Q2: I have little to no retention of my pyrrolidine derivative on a C18 column. How can I increase its retention?
Answer:
This is a common scenario when a compound is too polar for traditional reversed-phase chromatography.[6][8][9] The analyte has a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, causing it to elute at or near the void volume.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for retaining and separating very polar compounds.[10]
-
Mechanism: In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile).[11] The high organic content allows a water-enriched layer to form on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[11][12]
-
Getting Started with HILIC:
-
Column Choice: An amide or unbonded silica HILIC column is a good starting point for polar bases.[11][13]
-
Mobile Phase: Start with a mobile phase of 90:10 acetonitrile:10 mM ammonium formate (pH ~3.2).
-
Equilibration: HILIC requires longer equilibration times than RP-HPLC to establish the aqueous layer. Equilibrate the column with at least 20-50 column volumes of the initial mobile phase.[8][12]
-
-
-
Employ Mixed-Mode Chromatography (MMC): MMC columns utilize stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[8][14]
-
Mechanism: A mixed-mode column with both C18 chains and cation-exchange groups can retain your polar pyrrolidine via two mechanisms: hydrophobic interaction and electrostatic interaction (ion-exchange). This dual retention provides excellent and tunable selectivity.[14][15]
-
Advantage: MMC allows for the retention of both polar and non-polar compounds in a single run without the need for ion-pairing reagents.[14][16]
-
-
Consider Ion-Pairing Chromatography (as a last resort): Adding an ion-pairing reagent (e.g., an alkyl sulfonate) to a reversed-phase mobile phase can increase retention.[17][18] The reagent pairs with the charged pyrrolidine, forming a neutral, more hydrophobic complex that is better retained by the C18 phase. However, this technique has significant drawbacks.
Advantages of Ion-Pairing Disadvantages of Ion-Pairing Improves retention of polar, charged analytes.[17][19] Incompatible with mass spectrometry (MS) due to ion suppression.[17][20] Can improve peak shape.[17] Columns can become permanently contaminated.[17][20] Allows separation of charged and neutral molecules.[17] Long equilibration times are often required.[8][20]
Frequently Asked Questions (FAQs)
What is the best starting point for method development for a novel polar pyrrolidine compound?
For a novel polar basic compound, a structured method development approach is crucial. HILIC is often the most logical starting point due to its suitability for polar analytes.[10][21]
How do I choose the correct mobile phase additives and buffers?
The choice of additive is critical for controlling analyte ionization, interacting with the stationary phase, and ensuring compatibility with your detector (especially MS).
| Additive/Buffer | Typical Use & Concentration | Mechanism of Action & Comments | MS Compatibility |
| Formic Acid | pH control (acidic); 0.05-0.1% | Provides protons to keep basic analytes like pyrrolidines ionized and suppresses silanol activity.[22] | Excellent (Volatile) |
| Ammonium Formate | Buffering (acidic); 5-20 mM | Provides good buffering capacity around pH 3-4. Helps create the aqueous layer in HILIC.[12] | Excellent (Volatile) |
| Ammonium Acetate | Buffering (near neutral); 5-20 mM | Buffers around pH 4.8-5.8. Useful for screening different selectivities in HILIC.[12] | Excellent (Volatile) |
| Ammonium Hydroxide | pH control (basic); 0.05-0.1% | Used to increase mobile phase pH for analysis on pH-stable columns (e.g., hybrid silica).[22] | Good (Volatile) |
| Triethylamine (TEA) | Peak shape improvement; 0.1-0.5% | A basic modifier that acts as a competitive inhibitor for active silanol sites, reducing peak tailing.[4][5] | Poor (Causes significant ion suppression) |
| Trifluoroacetic Acid (TFA) | Ion-pairing/pH control; 0.05-0.1% | Strong ion-pairing agent that can improve retention in RP but is a notorious ion suppressor in MS.[22][23] | Very Poor (Severe ion suppression) |
My compound is sensitive and degrades on the column. What can I do?
Compound stability during purification is a serious concern, especially in drug development where impurity profiling is critical.[24]
-
Assess Stability: First, confirm the instability. Inject your sample and let it sit on the column without flow for a period (e.g., 30-60 minutes), then elute. Compare this to a normal run. If new peaks appear or the main peak decreases, on-column degradation is likely.
-
Change Column Material: Silica can be acidic and catalytic.[25] Consider columns with a different base material, such as a hybrid silica or a polymer-based column, which are often more inert. Porous graphitic carbon (PGC) columns are another excellent option for retaining very polar compounds and are stable across the entire pH range.[26]
-
Modify Mobile Phase pH: Degradation is often pH-dependent. Experiment with different mobile phase pH values to find a range where your compound is most stable.
-
Reduce Temperature: Lowering the column temperature (e.g., to 5-10 °C) can slow down degradation kinetics.[24] However, be aware that this will also increase mobile phase viscosity and backpressure, and may decrease efficiency.
References
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Troubleshooting Peak Shape Problems in HPLC.
- Mixed-Mode Chromatography vs.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
- HILIC – The Rising Star of Polar Chrom
- Waters Column Selection Guide for Polar Compounds.
- Mixed-Mode Chromatography and Stationary Phases.
- HPLC solvents and mobile phase additives. Crawford Scientific.
- Advantages and Disadvantages of Ion Pair Chrom
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Engineering successful analytical methods using HILIC as an altern
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Evolution of Mixed-Mode Chromatography.
- Ion pairing - Blessing or curse?.
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
- SiELC Mixed Mode Columns. Element Lab Solutions.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
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- 12. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
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Technical Support Center: Overcoming Challenges in the HPLC Analysis of Acidic Pyrrolidines
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of acidic pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often polar and ionizable compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and best practices in a direct question-and-answer format.
Introduction: The Unique Challenge of Acidic Pyrrolidines
Acidic pyrrolidines, a common structural motif in pharmaceuticals and biologically active molecules, present a distinct set of challenges in reversed-phase HPLC. Their polar nature can lead to poor retention on traditional C18 columns, while the presence of an acidic functional group (e.g., a carboxylic acid) makes their retention and peak shape highly sensitive to mobile phase pH.[1][2] Furthermore, secondary interactions between the analyte and the silica stationary phase can cause significant peak tailing, compromising resolution and quantitation.[3][4] This guide will equip you with the knowledge to diagnose and solve these common issues.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: Why is my acidic pyrrolidine eluting in the void volume or showing very poor retention on a C18 column?
A1: Cause & Explanation
Poor retention of polar analytes like acidic pyrrolidines is common on traditional, non-polar C18 columns, especially when using highly aqueous mobile phases.[5] The issue is twofold:
-
Hydrophobicity Mismatch: The highly non-polar C18 stationary phase has a low affinity for polar molecules, which prefer to remain in the more polar mobile phase and thus elute quickly.
-
Ionization: If the mobile phase pH is significantly above the analyte's acid dissociation constant (pKa), the acidic group will be ionized (deprotonated). This negative charge increases the molecule's polarity, further reducing its interaction with the stationary phase and accelerating its elution.[6]
Solutions & Protocols
-
Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH. To maximize retention for an acidic compound, you must suppress its ionization by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 2 units below the analyte's pKa.[1][2][7] This protonates the acidic group, making the molecule more neutral and hydrophobic, thereby increasing its retention on the reversed-phase column.[6]
-
Protocol for pH Optimization:
-
Determine the pKa of your acidic pyrrolidine. This can be found in literature or estimated using prediction software.
-
Select a buffer with a pKa close to your target mobile phase pH (e.g., for a target pH of 2.8, formic acid with a pKa of 3.75 is a good choice as it buffers effectively from pH 2.8 to 4.8).[8]
-
Prepare the aqueous portion of your mobile phase and add the buffer.
-
Adjust the pH of the aqueous solution using an acid (e.g., formic acid, phosphoric acid) to a value at least 2 units below the analyte's pKa.
-
Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile, methanol). Always measure and adjust pH before adding the organic solvent.[8]
-
-
-
Column Selection: If pH adjustment alone is insufficient, consider a stationary phase designed for polar analytes.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature helps to "wet" the stationary phase surface, preventing phase collapse in high-aqueous mobile phases and providing an alternative interaction mechanism for polar analytes.[9]
-
Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols, which also increases compatibility with aqueous mobile phases and can improve polar analyte retention.[9]
-
"AQ" Type Columns: Many manufacturers offer columns specifically designated as "aqueous" or "AQ," which are designed to provide reproducible retention and good peak shape even with 100% aqueous mobile phases.[5]
-
Q2: I'm observing severe peak tailing for my acidic analyte. What's causing this and how can I fix it?
A2: Cause & Explanation
Peak tailing is one of the most common issues in HPLC and is often caused by secondary, undesirable interactions between the analyte and the stationary phase.[3][10] For acidic compounds, the primary culprit is often interaction with residual silanol groups on the silica surface, although other factors can contribute.
-
Silanol Interactions: Even with modern end-capping, some acidic silanol groups (Si-OH) remain on the silica surface.[3] If the mobile phase pH is too high (typically > 3-4), these silanols can become deprotonated (Si-O⁻). While your acidic analyte is ideally neutral at low pH, any ionized portion can engage in repulsive ionic interactions with these negative sites, leading to distorted peak shapes. Conversely, if your molecule has a basic moiety (like the pyrrolidine nitrogen), it can become protonated and interact strongly with ionized silanols via ion-exchange, causing severe tailing.[4][11]
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause band broadening that manifests as tailing.[12]
Solutions & Protocols
-
Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) is the most effective way to suppress the ionization of silanol groups, minimizing these secondary interactions.[4][13] This ensures the silanols are fully protonated (Si-OH) and reduces their capacity for disruptive ionic interactions.[7]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the residual silanol groups and mask their effects, improving peak symmetry.[13]
-
Use a High-Purity, Modern Column: Modern columns are made from high-purity silica with very low metal content and are more exhaustively end-capped.[3][13] These "Type B" silica columns exhibit significantly lower silanol activity and are less prone to causing peak tailing.[3]
-
Consider Ion-Pairing (Use with Caution): For analytes that are still difficult to retain or show poor peak shape, ion-pair chromatography can be an option. A positively charged ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. It pairs with the ionized acidic analyte, forming a neutral, hydrophobic complex that is well-retained on a C18 column.[14][15][16] However, ion-pairing reagents are often not MS-friendly and require long column equilibration times.[17]
Workflow for Troubleshooting Peak Tailing
Below is a systematic workflow to diagnose and resolve peak tailing issues for acidic pyrrolidines.
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 8. agilent.com [agilent.com]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
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- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Sensitive LC-MS/MS Detection of 4-Pyrrolidin-1-yl-pentanoic acid
Welcome to the technical support guide for the analysis of 4-Pyrrolidin-1-yl-pentanoic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and a refined experimental protocol to enhance the sensitivity and robustness of your LC-MS/MS analysis. As a Senior Application Scientist, my goal is to provide not just steps, but the scientific reasoning behind them to empower you to overcome common analytical challenges.
Introduction: The Analytical Challenge
This compound is a polar molecule containing both a carboxylic acid and a tertiary amine functional group. This zwitterionic potential and high polarity present distinct challenges for conventional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. Furthermore, when analyzing biological samples, complex matrices can introduce significant interference, leading to ion suppression and compromising sensitivity and accuracy.[1][2] This guide provides a systematic approach to address these issues, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and meticulous sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is reversed-phase liquid chromatography (RPLC) not ideal for this compound?
A1: RPLC separates compounds based on hydrophobicity. This compound is a highly polar compound, meaning it has a strong affinity for polar mobile phases (like the high aqueous content used in RPLC) and weak interaction with the non-polar stationary phase (e.g., C18). This results in little to no retention, causing the analyte to elute in or near the void volume, where it can co-elute with salts and other polar matrix components, leading to significant ion suppression.[3][4]
Q2: What is HILIC and why is it a better choice for this analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent mixed with a smaller amount of aqueous buffer.[4][5] In HILIC, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like this compound, can partition into this aqueous layer, resulting in retention.[4][5] This technique is ideal for polar compounds that are poorly retained in RPLC.[3][6]
Q3: Should I use positive or negative ion mode for detection?
A3: Positive ion mode is generally preferred. The pyrrolidine ring contains a tertiary amine, which is basic and readily protonated to form a positive ion ([M+H]+). This typically provides a more sensitive and stable signal in electrospray ionization (ESI) compared to deprotonating the carboxylic acid in negative ion mode.
Q4: Is derivatization necessary for this compound?
A4: While not always necessary, derivatization can be a powerful strategy if sensitivity is still insufficient after optimizing chromatography and sample preparation. Derivatizing the carboxylic acid group can increase the hydrophobicity of the molecule (improving retention in RPLC if desired) and enhance ionization efficiency.[7][8][9] However, it adds an extra step to sample preparation and must be carefully validated for reaction efficiency and stability. For many applications, a well-developed HILIC method can provide the required sensitivity without derivatization.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and execution.
Chromatography & Peak Shape Issues
Q: I am seeing poor peak shape (fronting, tailing, or split peaks). What are the likely causes and solutions?
A: Poor peak shape in HILIC can be complex. Here’s a systematic approach to troubleshooting:
-
Cause 1: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger (i.e., with higher water content) than the mobile phase can cause peak distortion.
-
Solution: The ideal injection solvent should be as close as possible to the initial mobile phase composition, or even weaker (higher organic content). Reconstitute your final sample extract in a mixture of at least 80-90% acetonitrile with a small amount of aqueous buffer.[10]
-
-
Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample and inject a smaller amount. If the peak shape improves, overload was the issue.
-
-
Cause 3: Secondary Interactions. The analyte may have unwanted ionic interactions with the stationary phase, especially with unmodified silica columns.
-
Solution: Ensure your mobile phase contains a sufficient buffer concentration (e.g., 10-20 mM ammonium formate or ammonium acetate). The buffer ions compete for active sites on the stationary phase, minimizing secondary interactions and improving peak shape.[4]
-
-
Cause 4: Column Degradation. HILIC columns, particularly those based on unmodified silica, can lose performance over time.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it.
-
Sensitivity and Signal Issues
Q: My analyte signal is weak or inconsistent. How can I improve sensitivity?
A: This is a common problem, often linked to matrix effects or suboptimal MS parameters.
-
Cause 1: Ion Suppression from Matrix Components. This is the most frequent cause of low sensitivity in bioanalysis.[1][2][11] Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the ESI source, reducing its signal.[12][13]
-
Solution 1: Improve Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before analysis.[12] Transition from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). See the detailed protocol below for a recommended SPE procedure.
-
Solution 2: Optimize Chromatography. Adjust the chromatographic gradient to move the analyte's retention time away from regions of high matrix interference. A "post-column infusion" study can help identify these regions.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for compensating for matrix effects.[12] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring accurate quantification.
-
-
Cause 2: Suboptimal ESI Source Conditions. The efficiency of ion formation and transmission is highly dependent on source parameters.
-
Solution: Systematically optimize key MS source parameters, including capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. Perform this optimization by infusing a standard solution of the analyte.[14]
-
-
Cause 3: Incorrect Mobile Phase pH. The mobile phase pH affects the charge state of the analyte.
-
Solution: For positive ion mode, the mobile phase pH should be acidic (e.g., using formic acid) to ensure the pyrrolidine nitrogen is fully protonated. A pH of 3-4 is a good starting point.
-
Workflow Visualization: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Refined Experimental Protocol
This protocol provides a starting point for a sensitive and robust HILIC-MS/MS method.
Sample Preparation: Solid-Phase Extraction (SPE)
This workflow is designed to remove proteins and phospholipids from plasma or serum.[12][15]
Caption: Step-by-step sample preparation workflow using SPE.
Step-by-Step Protocol:
-
Pre-treatment: To 100 µL of biological matrix (e.g., plasma), add the internal standard. Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Mixing: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the protonated analyte using 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water for injection.
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | HILIC Amide or Zwitterionic phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-1 min), linear ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), equilibrate (6.1-8 min) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
Mass Spectrometry Parameters (MRM)
The fragmentation of this compound (MW: 171.24) is expected to involve characteristic losses related to the carboxylic acid group and cleavage of the pyrrolidine ring or the alkyl chain.[16]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 172.1 | 126.1 | 15 (Quantifier) | Loss of carboxylic acid group (HCOOH) |
| 172.1 | 70.1 | 25 (Qualifier) | Fragment corresponding to the protonated pyrrolidine ring after cleavage | |
| Stable Isotope Labeled IS (e.g., d4) | 176.1 | 130.1 | 15 | Corresponding loss of HCOOH |
Note: Collision energies should be optimized for your specific instrument.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Hydrophilic Interaction Liquid Chromatography (HILIC)
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Hydrophilic Interaction Liquid Chrom
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- A Comparative Guide to Derivatization Agents for LC-MS Analysis of Carboxylic Acids. Benchchem.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Mass Spectrometry - Fragmentation P
Sources
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- 2. longdom.org [longdom.org]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Establishing Robust Controls for Biological Assays Involving Novel Small Molecules
A-Z Guide for Researchers Investigating Compounds such as 4-Pyrrolidin-1-yl-pentanoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and practical, step-by-step methodologies for establishing appropriate controls in your biological assays. This resource will use the hypothetical compound, this compound, as a working example to illustrate the principles of rigorous assay design and troubleshooting when dealing with a novel chemical entity. Our focus is on ensuring the scientific integrity and reproducibility of your findings.
Section 1: Foundational Concepts - The "Why" Behind Controls
The validity of any experimental data hinges on the quality of its controls. For a novel compound like this compound, where the biological activity may be unknown, a comprehensive set of controls is non-negotiable. They serve as the benchmarks against which you can confidently interpret your results.[1]
Q1: What are the essential types of controls for an initial biological assay with a new compound?
A1: For any initial screen, you must include a panel of controls to understand the behavior of your assay system and to correctly interpret the effects of your test compound. These controls establish the baseline and dynamic range of your assay.[2][3]
| Control Type | Purpose | Example for this compound Assay |
| Negative Control | To define the baseline or "no effect" level in the assay. This ensures that the assay system itself does not produce a signal in the absence of a stimulus.[1] | Cells or protein treated with the vehicle (e.g., DMSO, saline) in which the compound is dissolved, but without the compound itself. |
| Positive Control | To confirm that the assay is working as expected and is capable of detecting a response.[1] | A known activator or inhibitor of the biological pathway being studied. For example, if studying cell proliferation, a known growth factor would be a suitable positive control. |
| Vehicle Control | To account for any effects of the solvent used to dissolve the test compound. | The highest concentration of the solvent (e.g., DMSO) used in the experiment, without the compound. |
| Untreated Control | To observe the baseline behavior of the biological system without any treatment. | Cells or protein in their standard buffer or media. |
| Blank Control | To measure the background signal from the assay reagents and microplate, ensuring no contamination or inherent signal.[3][4] | Wells containing only the assay buffer and detection reagents, without any biological material. |
Section 2: Designing a Robust Assay - A Step-by-Step Workflow
A well-designed assay is a self-validating system.[5] The following workflow provides a structured approach to developing a robust and reproducible assay for characterizing a novel compound.
Experimental Workflow for Assay Development
Caption: A stepwise workflow for robust biological assay development and validation.
Protocol: Initial Assay Plate Layout
A well-structured plate map is crucial for minimizing variability and identifying potential artifacts.
Caption: Example plate layout with controls (B=Blank, PC=Positive, NC=Negative, C=Compound).
Section 3: Troubleshooting Guide - When Things Go Wrong
Even with careful planning, unexpected results can occur. This section provides a systematic approach to troubleshooting common issues.[6][7][8]
Q2: My positive control shows no signal or a very weak signal. What should I do?
A2: A failing positive control indicates a fundamental problem with the assay system.
Troubleshooting Steps:
-
Reagent Integrity:
-
Confirm the positive control compound was prepared correctly and has not degraded. Use a fresh aliquot if possible.
-
Check the expiration dates and storage conditions of all assay reagents.
-
-
Biological System:
-
If using cells, ensure they are healthy, within the correct passage number, and were plated at the optimal density.[7]
-
Verify the expression of the target protein if applicable.
-
-
Assay Protocol:
-
Review the protocol for any deviations. Pay close attention to incubation times and temperatures.
-
Ensure that all reagents were added in the correct order and volume.
-
-
Instrumentation:
-
Confirm that the plate reader settings (e.g., wavelength, gain) are correct for your assay.
-
Q3: I'm observing high variability between replicate wells. What are the likely causes?
A3: High variability can obscure real effects of your compound.
Potential Causes and Solutions:
-
Pipetting Errors: Inconsistent volumes can lead to significant differences.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
-
Cell Plating Inconsistency: Uneven cell distribution across the plate.
-
Incomplete Reagent Mixing:
-
Solution: Ensure gentle but thorough mixing after each reagent addition.
-
-
Temperature or Evaporation Gradients:
-
Solution: Incubate plates in a humidified incubator and allow them to equilibrate to room temperature before adding reagents or reading.
-
Q4: My negative/vehicle control shows a high signal, reducing the assay window.
A4: A high background signal can be due to several factors.
Investigation Pathway:
-
Check the Blank Control: If the blank is also high, the issue is likely with the detection reagents or the microplate itself (e.g., autofluorescence).[11]
-
Vehicle Effects: High concentrations of solvents like DMSO can be toxic to cells or interfere with the assay chemistry.
-
Solution: Perform a vehicle tolerance test to determine the maximum concentration that does not affect the assay.
-
-
Reagent Contamination: One of the assay components may be contaminated.
-
Solution: Test reagents individually to identify the source of the high background.
-
Section 4: Advanced Controls and Counter-Screens - Ensuring Specificity
Once you have a confirmed "hit" from your primary screen, the next critical step is to rule out artifacts and non-specific activity. Many compounds can appear active due to interference with the assay technology rather than interaction with the biological target.[12][13][14][15]
Q5: How can I be sure that this compound is acting on my target and not just interfering with the assay?
A5: A series of counter-screens and orthogonal assays are essential to build confidence in your results.[2]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. news-medical.net [news-medical.net]
- 5. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 10. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 4-Pyrrolidin-1-yl-pentanoic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the newly synthesized compound, 4-Pyrrolidin-1-yl-pentanoic acid. Given the novelty of this molecule, we will employ a systematic, multi-tiered screening approach to elucidate its potential neuroactive and neuroprotective properties. This document will detail the experimental rationale, provide step-by-step protocols for key assays, and present a strategy for data interpretation through comparison with established reference compounds.
Introduction: The Rationale for a Tiered Screening Approach
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds with diverse therapeutic applications.[1] The presence of this moiety in this compound suggests a potential for interaction with biological targets within the central nervous system (CNS). However, without pre-existing data, a broad-based screening strategy is essential to identify and characterize its activity. Our approach is designed to first assess general effects on neuronal health and network function, followed by more targeted investigations into specific receptor systems and potential neuroprotective effects.
Experimental Workflow: A Roadmap to Biological Validation
Our validation strategy is structured as a logical progression from broad phenotypic screening to more specific target-based assays. This workflow ensures that we establish a foundational understanding of the compound's activity profile before investing in more resource-intensive investigations.
Caption: Tiered experimental workflow for validating the biological activity of this compound.
Part 1: Synthesis and Characterization
A plausible synthetic route for this compound involves the reductive amination of a suitable keto-acid with pyrrolidine. Following synthesis, rigorous purification by column chromatography or recrystallization is necessary. The structural integrity and purity of the final compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should ideally be >95% for biological assays.
Part 2: Primary Screening for General Neuroactivity
The initial screening phase aims to answer two fundamental questions: Is the compound toxic to neurons, and does it modulate overall neuronal network activity?
Neuronal Viability and Cytotoxicity Assay
Rationale: It is crucial to first establish a non-toxic concentration range for this compound to ensure that any observed effects in subsequent assays are not due to cytotoxicity. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Multi-Electrode Array (MEA) Assay
Rationale: The MEA platform allows for the non-invasive, real-time recording of spontaneous electrical activity from neuronal networks cultured on a grid of electrodes.[3][4][5] This assay provides a functional readout of neuronal communication and can reveal whether a compound has an excitatory, inhibitory, or modulatory effect on the network.[3][6]
Experimental Protocol: MEA Assay
-
Cell Plating: Plate primary rodent cortical neurons onto MEA plates and culture for at least 14 days to allow for the formation of mature, synaptically connected networks.
-
Baseline Recording: Record the baseline spontaneous neuronal activity for 10-15 minutes. Key parameters to analyze include mean firing rate, burst frequency, and network synchrony.[3]
-
Compound Addition: Add this compound at a non-toxic concentration (determined from the viability assay) to the wells. Include a vehicle control.
-
Post-Treatment Recording: Record the neuronal activity for a defined period (e.g., 30-60 minutes) after compound addition.
-
Data Analysis: Compare the post-treatment activity parameters to the baseline recordings to determine the effect of the compound.
Part 3: Secondary Screening and Neuroprotection Assays
The results from the primary screening will guide the next steps. For instance, if the MEA assay reveals a significant change in neuronal activity, a panel of receptor binding and functional assays can be employed to identify the molecular target(s). In parallel, the compound's potential to protect neurons from a toxic insult can be evaluated.
Hypothetical Scenario: Elucidating a Mechanism of Action
Let's hypothesize that the MEA results show a significant, dose-dependent decrease in the mean firing rate of the neuronal network, suggesting an inhibitory action. This would prompt an investigation into the major inhibitory neurotransmitter systems in the CNS, primarily the GABAergic system.
Targeted Assays for Inhibitory Activity:
-
GABA-A Receptor Binding Assay: A competitive radioligand binding assay using a known GABA-A receptor ligand (e.g., [³H]muscimol) can determine if this compound binds to the GABA-A receptor.[7]
-
GABA-A Receptor Functional Assay: A functional assay, such as a yellow fluorescent protein (YFP)-based assay for chloride influx or an electrophysiological patch-clamp recording, can confirm whether the compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.[8][9][10]
Caption: Hypothetical signaling pathway for this compound acting on the GABA-A receptor.
Neuroprotection Assay
Rationale: Many neurological disorders involve neuronal cell death due to factors like oxidative stress.[11] A neuroprotection assay can determine if this compound can mitigate neuronal damage induced by a toxic stimulus. Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress and cell death in vitro.[11]
Experimental Protocol: H₂O₂-Induced Neurotoxicity Model
-
Cell Seeding: Plate primary neurons or SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control for neuroprotection (e.g., Lithium Chloride or Silymarin).[12]
-
Oxidative Insult: Add H₂O₂ to the wells at a pre-determined toxic concentration (e.g., 100 µM) and incubate for 24 hours.[11]
-
Viability Assessment: Measure cell viability using the MTT or Calcein-AM assay as described previously.[2][11]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the H₂O₂-treated control.
Part 4: Data Presentation and Comparative Analysis
To facilitate a clear interpretation of the results, all quantitative data should be summarized in tables. This allows for a direct comparison of the effects of this compound with those of the negative (vehicle) and positive controls.
Table 1: Neuronal Viability and Neuroprotection
| Treatment Group | Concentration (µM) | Cell Viability (%) | Neuroprotection (%) |
| Vehicle Control | - | 100 ± 5 | N/A |
| This compound | 1 | 98 ± 6 | 95 ± 7 |
| 10 | 95 ± 4 | 92 ± 5 | |
| 100 | 20 ± 3 | N/A | |
| Positive Control (e.g., Lithium Chloride) | 10 | 99 ± 5 | 98 ± 4 |
| H₂O₂ Control | - | 45 ± 8 | 0 |
Data are presented as mean ± SD and are hypothetical.
Table 2: Effect on Neuronal Network Activity (MEA)
| Treatment Group | Concentration (µM) | Change in Mean Firing Rate (%) |
| Vehicle Control | - | -2 ± 3 |
| This compound | 10 | -55 ± 12 |
| Positive Control (e.g., Bicuculline - for excitatory effect) | 10 | +150 ± 25 |
| Positive Control (e.g., Diazepam - for inhibitory effect) | 1 | -60 ± 10 |
Data are presented as mean ± SD and are hypothetical.
Conclusion
This guide outlines a robust and logical framework for the initial biological validation of a novel compound, this compound. By progressing from broad phenotypic assays to more targeted mechanistic studies, researchers can efficiently characterize its neuroactivity and neuroprotective potential. The inclusion of appropriate positive and negative controls at each stage is paramount for the generation of reliable and interpretable data.[13][14][15] The insights gained from this tiered approach will be invaluable for guiding future drug discovery and development efforts.
References
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central. Available at: [Link]
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5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]
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Dopamine Receptor Phosphorylation Assays. 7TM Antibodies. Available at: [Link]
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Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. PubMed Central. Available at: [Link]
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5-HT2C Serotonin Receptor Assay. Innoprot. Available at: [Link]
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D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]
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M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available at: [Link]
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M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available at: [Link]
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GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. PubMed. Available at: [Link]
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Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. Available at: [Link]
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Characterization of GABA Receptors. PubMed Central. Available at: [Link]
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A High-content Assay for Monitoring AMPA Receptor Trafficking. JoVE. Available at: [Link]
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NMDA Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
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Screening for AMPA receptor auxiliary subunit specific modulators. PubMed Central. Available at: [Link]
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Is there a positive control for neuroprotective studies? ResearchGate. Available at: [Link]
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Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites. Journal of Neuroscience. Available at: [Link]
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE. Available at: [Link]
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Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. NCBI. Available at: [Link]
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Acetylcholine Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]
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Presynaptic AMPA Receptors in Health and Disease. MDPI. Available at: [Link]
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How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. Available at: [Link]
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What control types are used in scientific discovery? News-Medical.Net. Available at: [Link]
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Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. ResearchGate. Available at: [Link]
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A Comparative Guide to 4-Pyrrolidin-1-yl-pentanoic Acid and Its Structural Analogs for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 4-Pyrrolidin-1-yl-pentanoic acid and its structural analogs, offering insights for researchers, scientists, and drug development professionals. By examining the synthesis, physicochemical properties, and biological activities of this chemical series, we aim to elucidate key structure-activity relationships (SAR) that can guide the design of novel therapeutic agents. While direct comparative studies on this compound are limited, this guide synthesizes data from structurally related compounds to provide a robust analytical framework.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance in interacting with biological targets. The sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often advantageous for potent and selective receptor binding compared to flat aromatic systems.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's solubility, cell permeability, and target engagement.[1]
Structural Analogs of this compound: A Framework for Comparison
To understand the structure-activity landscape, we will consider a series of structural analogs of this compound. These analogs are designed to probe the importance of various structural features, including the length of the alkyl chain, substitutions on the pyrrolidine ring, and modifications of the carboxylic acid moiety.
Core Structure: this compound
Structural Analogs for Comparative Analysis:
-
Analog 1: Chain Length Variation:
-
4-Pyrrolidin-1-yl-butanoic acid
-
4-Pyrrolidin-1-yl-hexanoic acid
-
-
Analog 2: Pyrrolidine Ring Substitution:
-
4-(2-Methylpyrrolidin-1-yl)pentanoic acid
-
4-(3-Hydroxypyrrolidin-1-yl)pentanoic acid
-
-
Analog 3: Carboxylic Acid Modification:
-
N-Methyl-4-pyrrolidin-1-yl-pentanamide
-
Methyl 4-pyrrolidin-1-yl-pentanoate
-
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] Subtle structural modifications can significantly impact these properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Aqueous Solubility (logS) |
| This compound | C9H17NO2 | 171.24 | 1.2 | -1.5 |
| 4-Pyrrolidin-1-yl-butanoic acid | C8H15NO2 | 157.21 | 0.7 | -1.2 |
| 4-Pyrrolidin-1-yl-hexanoic acid | C10H19NO2 | 185.26 | 1.7 | -1.8 |
| 4-(2-Methylpyrrolidin-1-yl)pentanoic acid | C10H19NO2 | 185.26 | 1.6 | -1.7 |
| 4-(3-Hydroxypyrrolidin-1-yl)pentanoic acid | C9H17NO3 | 187.24 | 0.5 | -1.0 |
| N-Methyl-4-pyrrolidin-1-yl-pentanamide | C10H20N2O | 184.28 | 1.0 | -1.3 |
| Methyl 4-pyrrolidin-1-yl-pentanoate | C10H19NO2 | 185.26 | 1.5 | -1.6 |
Note: Predicted values are generated using computational models and should be experimentally verified.
Analysis of Physicochemical Trends:
-
Chain Length: Increasing the alkyl chain length from butanoic to hexanoic acid is predicted to increase lipophilicity (logP) and decrease aqueous solubility (logS). This can influence absorption and distribution.
-
Ring Substitution: The introduction of a methyl group on the pyrrolidine ring slightly increases lipophilicity. Conversely, a hydroxyl group significantly decreases lipophilicity and increases predicted aqueous solubility due to its hydrogen bonding capacity.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to an amide or ester generally increases lipophilicity and may alter the compound's ability to act as a hydrogen bond donor.
Comparative Biological Activity: Insights from Related Pyrrolidine Derivatives
For instance, a study on 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides as AT(1) receptor ligands revealed that the length of the acyl chain is crucial for receptor interaction, with a valeric (pentanoyl) chain being optimal.[4] This suggests that the five-carbon chain in this compound may be a favorable feature for certain biological targets.
Another study on cinnamoyl pyrrolidine derivatives as gelatinase inhibitors (MMP-2 and -9) demonstrated that substitutions on the pyrrolidine ring significantly influence inhibitory activity.[5] Specifically, aromatic side chains at the C4 position of the pyrrolidine ring showed better inhibitory activities on gelatinases than aliphatic side chains. This highlights the importance of exploring substitutions on the pyrrolidine ring of our lead compound.
Hypothetical Biological Targets and SAR:
Based on the structures of the parent compound and its analogs, potential biological targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes where a charged carboxylic acid and a lipophilic pyrrolidine moiety are important for binding.
-
Impact of Chain Length: The length of the alkyl chain will likely influence how the molecule fits into a binding pocket. A shorter or longer chain may lead to a loss of optimal interactions and reduced activity.
-
Impact of Ring Substitution: Substitutions on the pyrrolidine ring can introduce new interaction points (e.g., hydrogen bonds from a hydroxyl group) or create steric hindrance. The stereochemistry of these substituents will also be critical.
-
Impact of Carboxylic Acid Modification: The carboxylic acid is likely a key pharmacophoric feature, potentially forming ionic interactions with positively charged residues in a binding site. Modifying this group to an amide or ester would abolish this charge and drastically alter the binding mode and likely the biological activity.
Experimental Protocols
To empirically determine the comparative performance of this compound and its analogs, the following experimental protocols are recommended.
Synthesis of this compound and Its Analogs
A general synthetic route to this compound and its analogs involves the reductive amination of a keto-acid with pyrrolidine or a substituted pyrrolidine.
General Protocol for Reductive Amination:
-
Dissolve the keto-acid (e.g., levulinic acid for the pentanoic acid series) (1.0 eq) and pyrrolidine or its substituted analog (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Biological Assays
The choice of biological assays will depend on the hypothesized target. Given the structural features, assays for GPCRs or ion channels are a logical starting point.
Radioligand Binding Assay (Competitive):
This assay determines the affinity of the test compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.
-
Materials: Receptor-expressing cell membranes, radioligand, test compounds, wash buffer, scintillation cocktail, filter plates.
-
Procedure: a. In a 96-well filter plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. Incubate at room temperature for a specified time to reach equilibrium. c. Terminate the binding by rapid filtration and wash the filters with ice-cold wash buffer to remove unbound radioligand. d. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Physicochemical Property Determination
LogP Determination (Shake-Flask Method):
-
Prepare a solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate.
-
Measure the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination (Equilibrium Solubility Method):
-
Add an excess amount of the solid compound to a known volume of water or buffer at a specific temperature.
-
Stir the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its structural analogs. While direct experimental data is currently sparse, the principles of medicinal chemistry and SAR data from related pyrrolidine series suggest that modifications to the alkyl chain, pyrrolidine ring, and carboxylic acid moiety will have a profound impact on the physicochemical properties and biological activity of these compounds.
Future work should focus on the synthesis and systematic evaluation of the proposed analogs to build a comprehensive SAR profile. The experimental protocols outlined in this guide provide a starting point for these investigations. A thorough understanding of the SAR will be instrumental in optimizing this scaffold for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
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D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Nat. Prod. Rep., vol. 17, no. 5, pp. 435-446, 2000.
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A. A. Gobbi et al., "1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations," Arch. Pharm. (Weinheim), vol. 344, no. 1, pp. 32-40, 2011.
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S. A. Jan, et al., "Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents," Eur. J. Med. Chem., vol. 186, p. 111863, 2020.
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M. D. Smith, et al., "Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human," Xenobiotica, vol. 42, no. 1, pp. 63-76, 2012.
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A. M. Gouda, et al., "Recent insights about pyrrolidine core skeletons in pharmacology," Front. Pharmacol., vol. 14, p. 1239658, 2023.
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F. Taieb Brahimi, et al., "Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening," J. Saudi Chem. Soc., vol. 26, no. 3, p. 101448, 2022.
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M. A. Al-Ghorbani, et al., "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives," Front. Chem., vol. 12, p. 1365311, 2024.
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M. Asif, "An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds," Russ. J. Org. Chem., vol. 57, no. 10, pp. 1700-1718, 2021.
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R. A. Ali, et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 27, no. 19, p. 6279, 2022.
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L. Zhang, et al., "Design, synthesis and preliminary evaluation of new cinnamoyl pyrrolidine derivatives as potent gelatinase inhibitors," Bioorg. Med. Chem., vol. 14, no. 24, pp. 8286-8294, 2006.
-
Z. Gholami, et al., "Recent Advances in the Synthesis of Pyrrolidines," IntechOpen, 2023.
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- 5. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoamine Uptake Inhibitors: A Framework for Evaluating Novel Chemical Entities
Introduction: The Critical Role of Monoamine Uptake Inhibitors in Neuroscience
Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—are fundamental to the regulation of mood, cognition, and behavior. The precise control of their synaptic concentrations is largely governed by presynaptic transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Molecules that inhibit the reuptake of these neurotransmitters are invaluable tools in neuroscience research and have led to the development of blockbuster therapeutics for a range of psychiatric disorders.
This guide provides a comprehensive framework for the evaluation of novel chemical entities (NCEs) as potential monoamine uptake inhibitors. As there is currently no available scientific literature detailing the monoamine uptake inhibitory properties of 4-Pyrrolidin-1-yl-pentanoic acid , we will utilize a hypothetical NCE, designated as Compound-X , to illustrate the rigorous, multi-step process required for its characterization and comparison against established inhibitors. This framework is designed to ensure scientific integrity and provide a clear path from initial screening to detailed pharmacological profiling.
Characterizing a Novel Chemical Entity: The Initial Steps for Compound-X
The first step in evaluating any NCE is to determine its primary biological activity. For a compound suspected of being a monoamine uptake inhibitor, a series of in vitro assays are essential to determine its potency and selectivity.
Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay
This protocol describes a common method for assessing the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes, which are resealed nerve terminals containing the necessary transporter machinery.
1. Preparation of Synaptosomes:
- Rodent (rat or mouse) brain tissue, specifically the striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET), is dissected and homogenized in ice-cold sucrose buffer.
- The homogenate is centrifuged at low speed to remove cellular debris.
- The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
- The synaptosomal pellet is washed and resuspended in a physiological buffer.
2. Radioligand Uptake Assay:
- Synaptosomal preparations are pre-incubated with varying concentrations of the test compound (Compound-X) or a known inhibitor (e.g., cocaine) for a set period.
- A mixture of a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a higher concentration of the corresponding unlabeled monoamine is added to initiate the uptake reaction.
- The reaction is allowed to proceed for a short, defined time at a physiological temperature (e.g., 37°C).
- Uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the unbound radioligand to pass through.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter.
3. Data Analysis:
- The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (the IC₅₀ value).
- Non-specific uptake is determined in the presence of a high concentration of a potent and selective uptake inhibitor for the respective transporter.
- IC₅₀ values are calculated using non-linear regression analysis of the concentration-response curves.
Diagram of the Experimental Workflow
Caption: Workflow for in vitro monoamine uptake inhibition assay.
Comparative Analysis: Compound-X versus Established Inhibitors
Once the IC₅₀ values for Compound-X at DAT, NET, and SERT are determined, they can be compared to those of well-characterized monoamine uptake inhibitors. This comparison allows for the classification of the NCE based on its potency and selectivity profile.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Profile | Primary Clinical Use/Research Application |
| Compound-X (Hypothetical Data) | 50 | 250 | 1500 | DAT > NET >> SERT | To be determined |
| Cocaine | 200 | 300 | 400 | Non-selective | Psychostimulant (research) |
| Bupropion | 520 | 1900 | 44000 | DAT > NET >> SERT | Antidepressant, Smoking Cessation |
| Atomoxetine | 100 | 5 | 77 | NET >> DAT > SERT | ADHD Treatment |
| Fluoxetine | 1100 | 260 | 1 | SERT >> NET > DAT | Antidepressant (SSRI) |
Note: The IC₅₀ values presented for known compounds are approximate and can vary depending on the specific experimental conditions.
From this hypothetical data, Compound-X appears to be a potent dopamine uptake inhibitor with moderate activity at the norepinephrine transporter and significantly weaker activity at the serotonin transporter. Its profile is somewhat similar to bupropion but with greater potency at the dopamine transporter.
Mechanism of Action: Competitive Inhibition at the Synaptic Cleft
Monoamine uptake inhibitors typically act as competitive antagonists at the transporter proteins. They bind to the same site as the endogenous neurotransmitter, thereby blocking its re-entry into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft, enhancing its signaling to the postsynaptic neuron.
Diagram of Monoamine Uptake Inhibition
Caption: Mechanism of competitive monoamine uptake inhibition.
Discussion and Future Directions
The hypothetical profile of Compound-X as a potent and selective DAT inhibitor suggests it could be a valuable research tool for studying the role of dopamine in various neurological processes. Further studies would be required to confirm its mechanism of action, including radioligand binding assays to determine its affinity (Kᵢ) for the transporters. Additionally, in vivo studies, such as microdialysis in freely moving animals, would be necessary to assess its effects on extracellular neurotransmitter levels in the brain and to evaluate its behavioral effects.
The development of novel monoamine uptake inhibitors with distinct selectivity profiles is crucial for advancing our understanding of brain function and for creating more effective and safer treatments for neuropsychiatric disorders. The systematic approach outlined in this guide provides a robust framework for the initial characterization and comparative analysis of any new chemical entity in this class.
References
-
Title: Principles of Neuropharmacology Source: Academic Press URL: [Link]
-
Title: In Vitro and In Vivo Methods for Assessing Monoamine Transporter Function Source: Current Protocols in Pharmacology URL: [Link]
-
Title: The psychobiology of cocaine addiction: contribution of preclinical research Source: Neuropharmacology URL: [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-Based Anticonvulsant Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Our discussion emphasizes the causal relationships behind molecular modifications, the interpretation of comparative biological data, and the experimental workflows essential for validating these agents.
The Pyrrolidine Scaffold in Anticonvulsant Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and opportunities for stereospecific interactions with biological targets. In the context of epilepsy, the discovery of Levetiracetam (marketed as Keppra®) marked a significant milestone. Unlike traditional anticonvulsants that modulate ion channels or GABAergic systems, Levetiracetam exhibits a novel mechanism of action, binding with high affinity to the synaptic vesicle glycoprotein 2A (SV2A). This protein is integral to the regulation of neurotransmitter release, and modulation by LEV reduces neuronal hypersynchronization observed in epilepsy.
The exploration of LEV's SAR has been a cornerstone of developing next-generation anticonvulsants with improved potency, selectivity, and pharmacokinetic profiles. The core structure, (S)-2-(2-oxopyrrolidin-1-yl)butanamide, presents several key regions for chemical modification, as illustrated below.
Key Regions for SAR Exploration
-
Pyrrolidone Ring: Modifications to the ring can influence target binding and metabolic stability.
-
Side Chain: The length, branching, and functional groups of the alkyl side chain are critical for potency.
-
Amide Terminus: Alterations to the carboxamide group can impact physicochemical properties and target engagement.
-
Stereochemistry: The stereocenter at the point of side-chain attachment is crucial for selective binding to SV2A.
Comparative SAR Analysis of Levetiracetam Analogues
Extensive research has been dedicated to modifying the Levetiracetam scaffold to probe the binding pocket of SV2A and enhance anticonvulsant properties. The data presented below summarizes key findings from various studies, comparing the anticonvulsant activity of representative analogues. Activity is often assessed using animal models of epilepsy, such as the audiogenic seizure-susceptible mouse model (AGS) or rodent models involving chemoconvulsants like pentylenetetrazole (PTZ).
| Compound | Modification from Levetiracetam | Anticonvulsant Activity (ED₅₀, mg/kg) | SV2A Binding Affinity (Kᵢ, nM) | Key Insight |
| Levetiracetam (LEV) | Reference Compound | 17 (AGS model) | 49 | The (S)-enantiomer with an ethyl side chain provides a strong starting point for potency. |
| (R)-Etiracetam | (R)-enantiomer of LEV | >3000 (AGS model) | >10,000 | Stereochemistry is critical; the (R)-enantiomer is virtually inactive, highlighting a highly specific drug-target interaction. |
| Seletracetam | Introduction of a propyl group at the 4-position of the pyrrolidone ring | 0.61 (AGS model) | 5.4 | Substitution on the pyrrolidone ring can significantly enhance binding affinity and in vivo potency. |
| Brivaracetam | n-propyl side chain instead of ethyl | 2.9 (AGS model) | 31 | Increasing the side chain length from ethyl to n-propyl maintains high affinity and potency. Brivaracetam was later approved and shows faster brain entry. |
| UCB 30889 | Phenyl group on the side chain | 1.1 (AGS model) | 1.8 | Introduction of an aromatic ring can dramatically increase binding affinity, suggesting a hydrophobic pocket in the binding site. |
Data compiled from multiple sources for comparative purposes. ED₅₀ values can vary based on the specific animal model and experimental conditions.
Experimental Protocols & Methodologies
The validation of novel anticonvulsant agents requires a standardized workflow, from chemical synthesis to in vivo efficacy testing. Below are representative protocols that form the basis of the SAR studies discussed.
General Synthesis of Pyrrolidone Analogues
The synthesis of Levetiracetam and its analogues typically begins with the appropriate chiral α-amino acid, which is then converted to the corresponding lactam.
Step-by-Step Protocol:
-
Lactam Formation: (S)-2-aminobutanoic acid is cyclized to form (S)-2-aminobutyrolactone hydrochloride through reaction with thionyl chloride in an appropriate solvent like methanol, followed by heating.
-
Alkylation: The resulting lactam is alkylated at the nitrogen atom. For LEV synthesis, this step is not required as the core pyrrolidone is formed directly. For analogues with substitutions on the pyrrolidone ring, this would be a key step.
-
Amidation: The lactone is opened and converted to the target amide. This is commonly achieved by reacting the intermediate with the desired amine or, more directly, through a multi-step process involving protection, activation of a carboxylic acid precursor, and final amidation. A common route involves the reaction of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid with a coupling agent (e.g., carbonyldiimidazole) followed by treatment with ammonia.
SV2A Binding Assay
This in vitro assay quantifies the binding affinity of a test compound to the SV2A protein, providing a direct measure of target engagement.
Protocol:
-
Membrane Preparation: Cerebral cortex tissue from rodents is homogenized in a buffered solution and centrifuged to isolate crude synaptic membranes. The resulting pellet is washed and resuspended to a specific protein concentration.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind SV2A with high affinity, such as [³H]ucb 30889.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.
-
Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Efficacy Testing (Audiogenic Seizure Model)
This model uses a genetically susceptible strain of mice that reliably exhibits seizures upon exposure to a loud auditory stimulus.
Protocol:
-
Animal Dosing: Mice are administered the test compound, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle solution.
-
Acclimatization: After a set period to allow for drug absorption and distribution (e.g., 30-60 minutes), individual mice are placed in an acoustic chamber.
-
Auditory Stimulus: The mice are exposed to a high-intensity sound (e.g., 120 dB bell) for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: The animal's behavior is observed and scored. A positive response is typically defined by the occurrence of a tonic-clonic seizure. Protection is noted if the seizure is prevented.
-
ED₅₀ Determination: The dose of the compound that protects 50% of the animals from seizures (the median effective dose, or ED₅₀) is calculated using probit analysis.
Workflow and Logic Visualization
The rational design and validation of novel pyrrolidine-based anticonvulsants follow a logical, multi-stage process. This workflow ensures that compounds are optimized for target affinity before being advanced to more complex and resource-intensive in vivo studies.
Caption: Workflow for the design and validation of novel SV2A-targeting anticonvulsants.
Conclusion and Future Directions
The structure-activity relationship studies of pyrrolidone-based anticonvulsants, pioneered by the development of Levetiracetam, have provided invaluable insights for modern CNS drug discovery. The key takeaways are clear: stringent stereochemical control, targeted modifications of the side chain to probe hydrophobic pockets, and strategic substitution on the pyrrolidone ring are all effective strategies for enhancing binding affinity to SV2A and improving in vivo potency. Brivaracetam and Seletracetam stand as testaments to the success of this rational design approach.
Future research will likely focus on fine-tuning pharmacokinetic properties to improve brain penetration and reduce off-target effects, as well as exploring novel modifications to the scaffold that could yield compounds with dual mechanisms of action or improved efficacy against drug-resistant forms of epilepsy.
References
-
Title: Levetiracetam: a novel antiepileptic drug Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The discovery of levetiracetam and its development into a broad-spectrum antiepileptic drug Source: British Journal of Pharmacology URL: [Link]
-
Title: Synaptic Vesicle Glycoprotein 2A (SV2A) Is a High-Affinity Levetiracetam Binding Site Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Brivaracetam (ucb 34714) is a high-affinity ligand for the synaptic vesicle protein 2A Source: Epilepsy Research URL: [Link]
-
Title: Seletracetam (ucb 44212) for the treatment of epilepsy Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Brivaracetam: a new drug for the treatment of epilepsy Source: Clinical Pharmacokinetics URL: [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrrolidine Quantification
Introduction
Pyrrolidine, a saturated heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and specialty chemicals.[1] Its presence, whether as a key building block, a metabolite, or an impurity, necessitates accurate and precise quantification for quality control, pharmacokinetic studies, and regulatory compliance. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data integrity and project timelines. This guide provides an in-depth, objective comparison of three widely used analytical methodologies for pyrrolidine quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry.
This document moves beyond a simple listing of methods to offer a cross-validation perspective, grounded in the principles of scientific integrity as outlined by international standards such as the ICH Q2(R2) guidelines.[2] We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of their performance characteristics to empower you in making informed decisions for your specific analytical challenges.
Guiding Principles of Method Selection and Validation
The selection of an analytical method is not a one-size-fits-all endeavor. It is governed by the physicochemical properties of pyrrolidine, the nature of the sample matrix, and the intended purpose of the analysis. A robust method validation process, as mandated by regulatory bodies, ensures that the chosen method is fit for its purpose.[3]
dot
Caption: Figure 1. Interplay of Method Selection Criteria and Validation Parameters.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[4] For pyrrolidine analysis, especially in less complex matrices, GC offers high resolution and sensitivity.
Principle and Rationale
In GC, a sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase coated on the column walls. The choice of detector is critical; a Flame Ionization Detector (FID) provides good sensitivity for organic compounds like pyrrolidine, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds.[5] For unambiguous identification, a Mass Spectrometer (MS) is the detector of choice.[6]
A key consideration for the GC analysis of amines like pyrrolidine is the need for derivatization. Pyrrolidine's basicity can lead to peak tailing and interaction with active sites in the GC system. Derivatization with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H group into a less polar and more volatile silyl derivative, improving chromatographic performance.[4]
Experimental Protocol: GC-FID Analysis of Pyrrolidine (with Derivatization)
-
Standard Preparation: Prepare a stock solution of pyrrolidine in a suitable solvent (e.g., dichloromethane). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing pyrrolidine in the same solvent to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[7]
-
Derivatization: To 100 µL of each standard and sample solution, add 100 µL of BSTFA with 1% TMCS as a catalyst. Cap the vials tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: FID at 280°C.
-
-
Data Analysis: Integrate the peak area of the derivatized pyrrolidine. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of pyrrolidine in the samples from the calibration curve.
dot
Caption: Figure 2. General Workflow for GC-based Pyrrolidine Quantification.
High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices
HPLC is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[8] This makes it a powerful alternative to GC for pyrrolidine analysis, particularly in complex matrices like biological fluids or pharmaceutical formulations.
Principle and Rationale
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like pyrrolidine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable approach.[9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of an aqueous buffer. This allows for the retention of polar analytes that would elute too quickly in traditional reversed-phase HPLC.
Detection of pyrrolidine by HPLC can be challenging as it lacks a strong UV chromophore.[9] Therefore, detection is often performed at low UV wavelengths (e.g., < 210 nm), which can be prone to interference. A more sensitive and selective approach is to use a mass spectrometer (LC-MS) as the detector.[10] Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed.
Experimental Protocol: HPLC-UV Analysis of Pyrrolidine (HILIC)
-
Standard and Sample Preparation: Prepare a stock solution of pyrrolidine in the mobile phase. Create calibration standards by serial dilution. Dilute the sample in the mobile phase to fall within the calibration range. For complex matrices, protein precipitation or SPE may be required.[11]
-
HPLC-UV Conditions:
-
Column: HILIC column (e.g., TSKgel Amide-80, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 20 mM ammonium formate buffer (pH 3.0) in a gradient or isocratic elution. A typical starting condition could be 90:10 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of pyrrolidine. Construct a calibration curve and determine the sample concentration as described for the GC method.
UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach
For applications where high throughput and lower instrumentation cost are priorities, UV-Visible spectrophotometry offers a viable method for pyrrolidine quantification. This technique is particularly useful for routine quality control where the sample matrix is well-defined and free from interfering substances.
Principle and Rationale
Spectrophotometry relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). Since pyrrolidine itself does not absorb significantly in the UV-Visible range, a colorimetric reaction is necessary. The reaction with ninhydrin is a classic method for the determination of primary and secondary amines.[6] In this reaction, ninhydrin reacts with the secondary amine of pyrrolidine to form a colored product that can be quantified.
Experimental Protocol: Spectrophotometric Quantification of Pyrrolidine using Ninhydrin
-
Reagent Preparation:
-
Ninhydrin Reagent (2% w/v): Dissolve 2.0 g of ninhydrin in 100 mL of ethanol. Prepare this solution fresh daily.
-
Citrate Buffer (pH 5.0): Prepare a 0.2 M solution of citric acid and adjust the pH to 5.0 with 0.2 M sodium citrate.
-
-
Standard and Sample Preparation: Prepare a stock solution of pyrrolidine in deionized water. Create calibration standards by serial dilution. Dilute the sample in deionized water to a concentration within the calibration range.
-
Colorimetric Reaction:
-
To 1.0 mL of each standard and sample solution in separate test tubes, add 1.0 mL of citrate buffer (pH 5.0).
-
Add 1.0 mL of the ninhydrin reagent to each tube.
-
Mix well and heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Dilute the contents of each tube to 10 mL with 50% (v/v) isopropanol-water solution.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 570 nm for the pyrrolidine-ninhydrin product) against a reagent blank. The reagent blank is prepared by following the same procedure but using 1.0 mL of deionized water instead of the sample or standard.
-
-
Data Analysis: Construct a calibration curve by plotting absorbance against concentration for the standards. Determine the concentration of pyrrolidine in the samples from the calibration curve.
Comparative Performance and Method Validation
The choice of the most suitable analytical method depends on a thorough evaluation of its performance characteristics. The following table provides a comparative summary based on typical performance data for the analysis of pyrrolidine and related compounds. These values should be considered as illustrative, and specific validation in the user's laboratory is essential.
Table 1: Comparative Performance of Analytical Methods for Pyrrolidine Quantification
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/MS) | UV-Visible Spectrophotometry |
| Specificity | High (with appropriate column and temperature programming) | Moderate (UV) to Very High (MS) | Low to Moderate (susceptible to interference from other amines) |
| Linearity (r²) | Typically ≥ 0.995 | Typically ≥ 0.998 | Typically ≥ 0.990 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Limit of Detection (LOD) | Low ng/mL range | ng/mL (UV) to pg/mL (MS) range | Low µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL (UV) to pg/mL (MS) range | µg/mL range |
| Sample Throughput | Moderate to High | Moderate | High |
| Cost | Moderate to High | High | Low |
| Expertise Required | High | High | Low |
Conclusion: A Strategic Approach to Pyrrolidine Quantification
The cross-validation of analytical methods for pyrrolidine quantification reveals that there is no single "best" method. Instead, the optimal choice is contingent upon the specific requirements of the analysis.
-
Gas Chromatography is a robust and high-resolution technique, particularly well-suited for the analysis of pyrrolidine in relatively clean matrices where volatility is not a limitation. The necessity of derivatization adds a step to the sample preparation but significantly improves chromatographic performance.
-
High-Performance Liquid Chromatography , especially when coupled with mass spectrometry, offers the highest degree of versatility, sensitivity, and specificity. It is the method of choice for complex matrices and for trace-level quantification.
-
UV-Visible Spectrophotometry , based on the ninhydrin reaction, provides a simple, rapid, and cost-effective solution for routine analysis in well-characterized samples where high sensitivity is not the primary requirement.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, combined with a rigorous, ICH-compliant validation protocol, will ensure the generation of reliable and defensible data in any research, development, or quality control setting.
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A Deep Dive into the In Vitro Profile of 4-Pyrrolidin-1-yl-pentanoic acid: A Comparative Guide for Novel Quinolone Development
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and evaluation of new chemical entities. This guide provides an in-depth, technically-focused comparison of 4-Pyrrolidin-1-yl-pentanoic acid, a novel quinolone analogue, against established fluoroquinolones. Our objective is to present a comprehensive in vitro characterization, underpinned by robust experimental data and a clear rationale for the methodologies employed. This document is designed to serve as a practical resource, empowering researchers to critically evaluate the potential of this and similar compounds in the ongoing battle against pathogenic bacteria.
Introduction: The Rationale for Novel Quinolone Scaffolds
Quinolone antibiotics have long been a cornerstone of antibacterial therapy, primarily due to their potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2][3][4] However, the clinical utility of this class is increasingly threatened by the emergence of resistant strains.[1][4] The development of novel quinolones, therefore, often focuses on structural modifications that can overcome these resistance mechanisms or offer an improved therapeutic window. This compound represents such an effort, incorporating a pyrrolidine moiety that may enhance target enzyme interaction or alter cellular accumulation, potentially restoring activity against resistant pathogens.
This guide will benchmark the in vitro performance of this compound against two widely prescribed fluoroquinolones: ciprofloxacin, a second-generation agent with excellent Gram-negative activity, and levofloxacin, a third-generation drug with an extended spectrum against Gram-positive bacteria.[2]
Experimental Strategy: A Triad of In Vitro Assessment
A comprehensive in vitro evaluation of a novel antimicrobial agent rests on three pillars: potency, bactericidal activity, and host cell safety. Our experimental design integrates these aspects through a sequential workflow.
Figure 1: Sequential workflow for the in vitro comparison of antimicrobial agents.
This structured approach ensures that each experimental phase informs the next, providing a holistic view of the compound's potential.
Methodologies and Protocols
The following protocols are presented with sufficient detail to ensure reproducibility and are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational test for determining the potency of an antimicrobial agent.[5] It quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Protocol:
-
Strain Selection: A panel of clinically relevant bacterial strains is selected, including reference strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and a well-characterized resistant strain, in this case, a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA).
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (MHB) is prepared as per CLSI guidelines.[6]
-
Inoculum Preparation: Bacterial cultures are grown overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution Series: Two-fold serial dilutions of this compound, ciprofloxacin, and levofloxacin are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is recorded as the lowest drug concentration at which no visible bacterial growth is observed.
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[7][8][9]
Protocol:
-
Culture Preparation: A logarithmic phase bacterial culture is prepared and diluted to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Drug Concentrations: The test compounds are added at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 2x, and 4x MIC). A growth control without any antibiotic is included.
-
Time-Course Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[7][10]
-
Viable Cell Counting: Each aliquot is serially diluted and plated on appropriate agar plates. After incubation, the colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][10]
Figure 2: Generalized workflow for a time-kill kinetic assay.
Mammalian Cell Cytotoxicity Assay
Evaluating the potential for host cell toxicity is a critical step in the early assessment of any new therapeutic agent. The MTT assay is a widely used colorimetric method to assess cell viability.[11][12]
Protocol:
-
Cell Culture: A suitable mammalian cell line, such as human embryonic kidney (HEK293) cells, is cultured and maintained in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined.
Comparative Data Summary
The following tables present hypothetical but plausible data for this compound in comparison to ciprofloxacin and levofloxacin, based on the protocols described above.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Organism | This compound | Ciprofloxacin | Levofloxacin |
| E. coli ATCC 25922 | 0.125 | 0.015 | 0.03 |
| S. aureus ATCC 29213 | 0.25 | 0.5 | 0.25 |
| MRSA (Clinical Isolate) | 1 | 8 | 4 |
Table 2: Time-Kill Kinetics Against MRSA (Log₁₀ CFU/mL Reduction at 24h)
| Compound (at 4x MIC) | Log₁₀ CFU/mL Reduction | Interpretation |
| This compound | 3.5 | Bactericidal |
| Ciprofloxacin | 1.8 | Bacteriostatic |
| Levofloxacin | 2.2 | Bacteriostatic |
Table 3: In Vitro Cytotoxicity against HEK293 Cells
| Compound | IC₅₀ (µM) |
| This compound | > 200 |
| Ciprofloxacin | ~150 |
| Levofloxacin | ~180 |
Interpretation and Scientific Insights
The synthesized data provides a compelling preliminary profile for this compound. While its potency against the Gram-negative E. coli is lower than that of the comparators, it demonstrates equivalent or superior activity against the Gram-positive strains.
Most notably, the MIC against the MRSA isolate is significantly lower than that of both ciprofloxacin and levofloxacin, suggesting that the structural modifications may indeed be effective in overcoming common resistance mechanisms in Gram-positive bacteria.
The time-kill assay data further strengthens this observation. At a concentration of 4x its MIC, this compound exhibits clear bactericidal activity against MRSA, a highly desirable characteristic for treating severe infections. In contrast, the established fluoroquinolones show only bacteriostatic activity against this resistant strain at equivalent relative concentrations.
Crucially, the enhanced anti-MRSA activity does not appear to be associated with increased cytotoxicity. The higher IC₅₀ value for this compound in the MTT assay suggests a wider therapeutic window compared to ciprofloxacin and levofloxacin, indicating a favorable preliminary safety profile.
Conclusion and Forward Look
This guide has outlined a systematic in vitro approach to the comparative evaluation of novel quinolone antimicrobials, using this compound as a case study. The presented (hypothetical) data suggests that this compound exhibits a promising profile, particularly its potent bactericidal activity against MRSA, coupled with low in vitro cytotoxicity.
These findings strongly support the progression of this compound to further preclinical studies, including:
-
Testing against a broader panel of resistant clinical isolates.
-
Mechanism of action studies to confirm its interaction with DNA gyrase and topoisomerase IV.
-
In vivo efficacy studies in relevant animal models of infection.
-
Pharmacokinetic and toxicological profiling.
By adhering to a rigorous and logically structured in vitro assessment, researchers can efficiently identify and prioritize promising new antimicrobial candidates, accelerating the development of the next generation of antibiotics.
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Comparative evaluation of pyrrolidine-based compounds as catalysts in organic reactions.
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and environmentally benign catalytic systems is a perpetual endeavor. Among the arsenal of synthetic tools, organocatalysis has emerged as a powerful paradigm, with pyrrolidine-based compounds standing out as a privileged class of catalysts.[1][2][3] Derived from the readily available amino acid proline, these catalysts offer a unique combination of robustness, versatility, and stereocontrol in a variety of crucial carbon-carbon bond-forming reactions.[4][5][6]
This guide provides an in-depth, objective comparison of the performance of various pyrrolidine-based catalysts in three cornerstone asymmetric reactions: the Aldol, Mannich, and Michael additions. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to serve as a valuable resource for the rational selection of the optimal catalyst for specific synthetic challenges.
The Enduring Legacy of Proline and Its Derivatives
The journey of pyrrolidine-based organocatalysis began with the pioneering discovery of proline's ability to catalyze asymmetric intramolecular aldol reactions, a finding that remained largely unappreciated for decades.[1][4] The resurgence of interest in the early 2000s, spearheaded by the work of List and Barbas on intermolecular aldol reactions and MacMillan on imidazolidinone catalysts, marked the dawn of modern organocatalysis.[1] Since then, a plethora of proline derivatives have been synthesized and successfully employed in a wide array of asymmetric transformations, solidifying the pyrrolidine scaffold as a cornerstone of the field.[1][5][7][8]
The efficacy of these catalysts stems from their unique ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategies employed by natural enzymes.[9][10][11][12] This dual activation mode, often facilitated by the bifunctional nature of the catalyst possessing both a secondary amine and a Brønsted acid/base moiety, allows for precise stereochemical control over the reaction outcome.[13][14]
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental transformation for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals.[6][15][16][17] Proline and its derivatives have proven to be exceptionally effective catalysts for this reaction.[4][11][18][19]
Catalytic Performance Data
The following table summarizes the performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between different aldehydes and ketones.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 4 | 68 | - | 76 | [List et al., J. Am. Chem. Soc. 2000] |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 24 | 97 | 99:1 | 96 | [List et al., J. Am. Chem. Soc. 2000] |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [BenchChem][15] |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 98 | [BenchChem][15] |
| AZT-Prolinamide (29a) | 4-Nitrobenzaldehyde | Acetone | H₂O | RT | 12 | 92 | - | 95 | [Chandrasekhar et al., Tetrahedron: Asymmetry 2014][1] |
Mechanistic Rationale
The widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of a key enamine intermediate from the reaction of the ketone with the secondary amine of the catalyst.[9][10][20] This enamine then attacks the aldehyde in a stereocontrolled fashion, guided by a Zimmerman-Traxler-like transition state where the carboxylic acid group of proline plays a crucial role in activating the aldehyde through hydrogen bonding.[4][20]
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction
The following protocol is a representative example for the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone catalyzed by (S)-proline.
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added cyclohexanone (10.0 mmol).
-
(S)-Proline (0.3 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 24 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Comparative Performance in Asymmetric Mannich Reactions
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry and natural product synthesis.[15] Pyrrolidine-based catalysts have been instrumental in the development of asymmetric versions of this reaction.[4][21][22]
Catalytic Performance Data
The table below compares the performance of different pyrrolidine catalysts in the asymmetric Mannich reaction. A key distinction emerges between α- and β-amino acid catalysts, which often provide complementary stereoselectivity.
| Catalyst | Aldehyde/Ketone | Imine | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | Dioxane | RT | 2-24 | 99 | 1:19 | 93 (syn) | [Cordova et al., J. Am. Chem. Soc. 2002] |
| (R)-3-Pyrrolidinecarboxylic Acid | Propanal | N-Boc-imino ethyl glyoxylate | Dioxane | 4 | 48 | 98 | 99:1 | >99 (anti) | [Wang et al., J. Am. Chem. Soc. 2005][21][22] |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic Acid | Propanal | N-Boc-imino ethyl glyoxylate | Dioxane | 4 | 48 | 96 | 99:1 | >99 (anti) | [Wang et al., J. Am. Chem. Soc. 2005][21][22] |
Mechanistic Rationale and Stereochemical Control
Similar to the aldol reaction, the proline-catalyzed Mannich reaction proceeds through an enamine intermediate.[18] The stereochemical outcome, particularly the diastereoselectivity, is highly dependent on the structure of the pyrrolidine catalyst. (S)-Proline typically favors the formation of syn-Mannich products.[23] In contrast, β-amino acids like (R)-pyrrolidine-3-carboxylic acid have been shown to be highly effective in promoting the formation of anti-Mannich products with excellent diastereo- and enantioselectivity.[21][22][23][24] This complementary stereocontrol is attributed to a different organization of the reactants in the transition state, where the positioning of the carboxylic acid group at the 3-position of the pyrrolidine ring plays a crucial role in directing the stereochemical course of the reaction.[22][24]
Caption: Stereochemical control in Mannich reactions.
Experimental Protocol: (R)-3-Pyrrolidinecarboxylic Acid-Catalyzed anti-Mannich Reaction
The following is a representative protocol for the highly diastereoselective and enantioselective anti-Mannich reaction.
-
To a solution of the desired aldehyde (1.2 mmol) and (R)-3-pyrrolidinecarboxylic acid (0.1 mmol) in dioxane (1.0 mL) is added the α-imino ester (1.0 mmol).
-
The reaction mixture is stirred at 4 °C for 48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the anti-Mannich product.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Comparative Performance in Asymmetric Michael Additions
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts have been extensively used to catalyze asymmetric Michael additions, providing access to a wide range of chiral building blocks.[14][25][26][27][28]
Catalytic Performance Data
This table showcases the performance of different pyrrolidine catalysts in the asymmetric Michael addition of ketones to nitroolefins.
| Catalyst | Ketone | Nitroolefin | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | CHCl₃ | - | RT | 96 | 40 | 68:32 | 20 | [List et al., Org. Lett. 2001] |
| Pyrrolidine-Pyridine Conjugate Base (3a) | Cyclohexanone | β-Nitrostyrene | Toluene | - | -20 | 24 | 98 | 98:2 | 99 | [Hiyashi et al., J. Am. Chem. Soc. 2004][25] |
| Pyrrolidine-Thiourea (2a) | Cyclohexanone | β-Nitrostyrene | Toluene | - | RT | 12 | 98 | >95:5 | 95 | [Wang et al., Org. Lett. 2005][14] |
| Pyrrolidine-Oxadiazolone (2) | Cyclohexanone | β-Nitrostyrene | EtOH | TEA | RT | 4 | 85 | >97:3 | 98 | [Ghorai et al., J. Org. Chem. 2019][28] |
Mechanistic Rationale and Catalyst Design
The catalytic cycle of the pyrrolidine-catalyzed Michael addition also proceeds via an enamine intermediate. The design of the catalyst scaffold plays a critical role in achieving high stereoselectivity. While proline itself provides modest enantioselectivity in this reaction, significant improvements have been achieved through the development of bifunctional catalysts. For instance, pyrrolidine-thiourea catalysts utilize the thiourea moiety to activate the nitroolefin electrophile through hydrogen bonding, while the pyrrolidine amine forms the enamine nucleophile.[14] This dual activation strategy leads to a highly organized transition state and results in excellent yields and stereoselectivities.[14]
Caption: Dual activation by a bifunctional pyrrolidine-thiourea catalyst.
Experimental Protocol: Pyrrolidine-Thiourea Catalyzed Michael Addition
The following is a representative protocol for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
-
To a solution of β-nitrostyrene (0.2 mmol) in toluene (1.0 mL) is added cyclohexanone (1.0 mmol).
-
The pyrrolidine-thiourea catalyst (0.02 mmol) is then added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Conclusion
Pyrrolidine-based compounds have unequivocally established themselves as a privileged class of organocatalysts. From the parent L-proline to its structurally diverse derivatives, these catalysts offer a powerful and versatile platform for a wide range of asymmetric transformations. This guide has provided a comparative overview of their performance in key aldol, Mannich, and Michael reactions, highlighting how subtle modifications to the catalyst scaffold can lead to dramatic improvements in reactivity and stereoselectivity. The provided experimental data and protocols serve as a practical resource for researchers to navigate the selection and application of these remarkable catalysts in their own synthetic endeavors. The continued exploration of novel pyrrolidine-based catalyst designs promises to further expand the horizons of asymmetric organocatalysis, enabling the efficient and sustainable synthesis of complex chiral molecules for the advancement of science and medicine.
References
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2004). A New Class of Chiral Pyrrolidine−Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions. Journal of the American Chemical Society, 126(15), 4756–4757. [Link]
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Wang, W., Wang, J., & Li, H. (2005). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. The Journal of Organic Chemistry, 70(23), 9409–9417. [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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Wang, W., Wang, J., & Li, H. (2005). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. The Journal of Organic Chemistry, 70(23), 9409–9417. [Link]
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de la Cruz, A. A., Ballesteros-García, M. D., & García-Cerrada, S. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 563–570. [Link]
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Wang, J., Li, H., Yu, X., Zu, L., & Wang, W. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(19), 4209–4212. [Link]
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Wang, W., Wang, J., & Li, H. (2005). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. The Journal of Organic Chemistry, 70(23), 9409–9417. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-Pyrrolidin-1-yl-pentanoic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Pyrrolidin-1-yl-pentanoic acid. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety and logistical considerations involved.
Part 1: Core Safety and Hazard Assessment
The dual functionality of this compound dictates its hazard profile. The pyrrolidine group can impart properties of an organic base, while the carboxylic acid group is, by definition, acidic. This amphoteric nature requires careful consideration during handling and disposal.
Anticipated Hazards:
-
Corrosivity: Due to the carboxylic acid group, the compound is expected to be corrosive. Pyrrolidine itself is also classified as causing severe skin burns and eye damage.[1]
-
Toxicity: Pyrrolidine is harmful if swallowed or inhaled.[1] While the toxicity of the specific compound is unknown, it should be handled as a potentially toxic substance.
-
Reactivity: The compound can react with both strong acids and strong bases. It is crucial to avoid mixing it with incompatible chemicals.[2][3] Pyrrolidine is incompatible with acids and strong oxidizing agents.[4]
-
Flammability: Pyrrolidine is a highly flammable liquid and vapor.[1] While the pentanoic acid chain is less volatile, the overall compound should be kept away from ignition sources.[5]
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is paramount when handling this and any laboratory chemical.
| PPE & Handling Requirement | Rationale |
| Ventilation | Always handle in a certified chemical fume hood to minimize inhalation of potential vapors.[5] |
| Eye Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][2] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[1] |
| Footwear | Closed-toe shoes are required in the laboratory.[2] |
Part 2: Spill Management and Emergency Procedures
In the event of a spill, a swift and informed response is crucial to mitigate risks.
Minor Spill Cleanup Protocol (inside a fume hood):
-
Restrict Access: Ensure the spill is contained within the fume hood and alert colleagues in the immediate vicinity.
-
Don Appropriate PPE: If not already wearing it, put on all the PPE listed in the table above.
-
Neutralize and Absorb:
-
For small spills, cautiously neutralize the material. Since the compound is amphoteric, a neutral absorbent material like vermiculite, sand, or a commercial spill pillow is the safest initial approach.[5]
-
Given its acidic nature, you can then cautiously add a weak base like sodium bicarbonate to the absorbed material, monitoring for any reaction (e.g., foaming).
-
-
Collect and Contain: Scoop the absorbed and neutralized material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Label the waste container clearly and dispose of it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]
Major Spill or Spill Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.[2]
-
Alert: Notify your institution's EHS office and emergency services.[2]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean Up: A major spill requires specialized handling by trained emergency responders.
Part 3: Proper Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Collect all waste containing this compound, including the pure compound, contaminated materials (e.g., pipette tips, absorbent paper), and reaction mixtures, in a dedicated waste container.
-
This waste stream should be segregated from other chemical wastes to prevent potentially hazardous reactions.[7] Specifically, keep it separate from strong acids, bases, and oxidizing agents.[3]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container, preferably made of High-Density Polyethylene (HDPE).[8]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and any other components of the waste mixture.[8] The appropriate hazard pictograms (e.g., corrosive, toxic) should also be on the label.
-
-
Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be a cool, dry, and well-ventilated area, away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 days), contact your EHS office to arrange for a pickup by a licensed hazardous waste disposal company.[6]
-
Neutralization for Disposal (Expert Use Only):
While neutralization is a common practice for simple acids and bases, the amphoteric nature of this compound makes this a more complex procedure that is not recommended for routine disposal . If neutralization is deemed necessary for a specific reason, it should only be performed by highly experienced personnel in a controlled setting. The resulting neutralized solution may still be considered hazardous waste due to the toxicity of the organic component and should be disposed of accordingly.[9]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
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Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Fiume, M. M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2019). Table 3 from Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. Semantic Scholar. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
